Product packaging for Cerotate(Cat. No.:)

Cerotate

Cat. No.: B1232311
M. Wt: 395.7 g/mol
InChI Key: XMHIUKTWLZUKEX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cerotate is the conjugate base of cerotic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a very long-chain fatty acid anion, a fatty acid anion 26:0 and an omega-methyl fatty acid anion. It is a conjugate base of a hexacosanoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H51O2- B1232311 Cerotate

Properties

Molecular Formula

C26H51O2-

Molecular Weight

395.7 g/mol

IUPAC Name

hexacosanoate

InChI

InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)/p-1

InChI Key

XMHIUKTWLZUKEX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Synonyms

cerotate
cerotic acid
hexacosanoic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbon atoms or more, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for various signaling molecules.[1] Their synthesis is a critical metabolic process, and dysregulation is implicated in several inherited diseases such as X-linked adrenoleukodystrophy, ichthyosis, and myopathy.[2] This technical guide provides a comprehensive overview of the VLCFA biosynthesis pathway, detailing the core enzymatic reactions, key enzymes, regulatory aspects, and methodologies for its investigation. It is designed to be a valuable resource for researchers and professionals involved in lipid metabolism research and the development of therapeutics targeting these pathways.

The Core Biosynthesis Pathway: The Fatty Acid Elongation Cycle

The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical four-step process that extends a pre-existing fatty acyl-CoA molecule by two carbons in each cycle.[2][3] This process, known as the fatty acid elongation cycle, utilizes malonyl-CoA as the two-carbon donor and NADPH as the primary reducing agent.[4]

The four sequential reactions are:

  • Condensation: This is the rate-limiting step where a fatty acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes.[5]

  • First Reduction: The 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by the enzyme 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as a cofactor.[3]

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA. This reaction is catalyzed by a hydroxyacyl-CoA dehydratase (HCD).[6]

  • Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer than the initial substrate. This step is catalyzed by trans-2,3-enoyl-CoA reductase (TECR), also requiring NADPH.[7][8]

This newly elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be incorporated into various lipids.

VLCFA_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum Acyl_CoA_n Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA_n->Ketoacyl_CoA ELOVL1-7 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA:e->Hydroxyacyl_CoA:w KCR CO2_CoA CO₂ + CoA Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA:e->Enoyl_CoA:w HACD NADP1 NADP+ Acyl_CoA_n2 Acyl-CoA (Cn+2) Enoyl_CoA:e->Acyl_CoA_n2:w TECR H2O H₂O NADP2 NADP+ NADPH1 NADPH NADPH1->Hydroxyacyl_CoA NADPH2 NADPH NADPH2->Acyl_CoA_n2

Diagram 1: The VLCFA Elongation Cycle in the Endoplasmic Reticulum.

Key Enzymes and Their Characteristics

The fatty acid elongation machinery is a membrane-bound system within the ER. While the condensing enzymes (ELOVLs) are believed to confer substrate specificity, the other three enzymes (KCR, HACD, and TECR) are thought to be more general components of the elongation complex.[9]

ELOVL Elongases (3-ketoacyl-CoA synthases)

The ELOVL family in mammals consists of seven members (ELOVL1-7), each with distinct substrate specificities in terms of fatty acid chain length and degree of saturation.[5] This specificity is a key determinant of the cellular VLCFA profile. ELOVLs are integral membrane proteins that catalyze the initial and rate-limiting condensation step.[5]

Table 1: Substrate Specificity of Human ELOVL Enzymes

EnzymePrimary Substrates (Acyl-CoA)ProductsKey TissuesAssociated Diseases
ELOVL1 C20:0-C26:0 (Saturated)C22:0-C28:0Ubiquitous, high in skinIchthyosis[2]
ELOVL2 C20:4, C22:5 (Polyunsaturated)C22:4, C24:5Liver, testis, retinaAge-related macular degeneration
ELOVL3 C18:0-C22:0 (Saturated & Monounsaturated)C20:0-C24:0Skin, liverIchthyosis
ELOVL4 ≥C24:0 (Saturated & Polyunsaturated)≥C26:0Retina, brain, skin, meibomian glandsStargardt-like macular dystrophy (STGD3)[10]
ELOVL5 C18:2, C18:3 (Polyunsaturated)C20:2, C20:3Ubiquitous, high in liverHepatic steatosis
ELOVL6 C12:0-C16:0 (Saturated)C14:0-C18:0Liver, adipose tissueInsulin resistance, atherosclerosis
ELOVL7 C18:0-C20:0 (Saturated & Monounsaturated)C20:0-C22:0Prostate, kidney, liverProstate cancer[11]

This table is a summary based on multiple sources and represents the primary activities of the enzymes. Substrate overlap exists between different ELOVLs.

3-Ketoacyl-CoA Reductase (KCR)

KCR catalyzes the first reduction step in the elongation cycle. In contrast to the multiple ELOVL enzymes, there appears to be a single functional KCR enzyme involved in microsomal fatty acid elongation.[9] This suggests that KCR has a broad substrate specificity, acting on the 3-ketoacyl-CoA intermediates produced by the various ELOVLs.[9]

Hydroxyacyl-CoA Dehydratase (HCD)

Mammals have four HCD isoforms (HACD1-4) that catalyze the dehydration of 3-hydroxyacyl-CoA.[6] HACD1 and HACD2 appear to have redundant and broad activities in various fatty acid elongation pathways, with HACD2 being the major contributor.[12] HACD1 is highly expressed in muscle and heart, and mutations in the HACD1 gene are associated with congenital myopathy.[2]

Trans-2,3-Enoyl-CoA Reductase (TECR)

TECR is a multi-pass membrane protein in the ER that catalyzes the final reduction step of the elongation cycle.[8][13] It reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA.[7] Mutations in the TECR gene have been linked to autosomal recessive intellectual disability.

Experimental Protocols

In Vitro Fatty Acid Elongation Assay with Microsomes

This assay measures the overall activity of the fatty acid elongation complex in isolated ER fractions (microsomes). It typically involves the use of a radiolabeled two-carbon donor, [¹⁴C]malonyl-CoA, and an unlabeled fatty acyl-CoA primer.

3.1.1. Microsome Preparation (from liver tissue) [4]

  • Homogenize fresh or snap-frozen liver tissue in ice-cold Buffer A (250 mM sucrose, 10 mM Tris-Cl, pH 7.4, with protease and phosphatase inhibitors).

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in Buffer A.

  • Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C.

3.1.2. Elongation Reaction [4]

  • Prepare a reaction mixture in a microfuge tube containing:

    • Potassium phosphate buffer (pH 6.5)

    • NADPH

    • Unlabeled fatty acyl-CoA primer (e.g., C18:0-CoA)

    • [¹⁴C]malonyl-CoA

    • Microsomal protein (typically 50-100 µg)

  • Incubate the reaction at 37°C for 20-30 minutes.

  • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs.

  • Incubate at 65°C for 60 minutes.

  • Acidify the reaction with a strong acid (e.g., HCl) to protonate the free fatty acids.

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Measure the incorporated radioactivity in the organic phase using liquid scintillation counting.

Microsomal_Assay_Workflow cluster_prep Microsome Preparation cluster_assay Elongation Assay Tissue Liver Tissue Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 Centrifuge (12,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Ultracentrifuge (100,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Microsomal Pellet Centrifuge2->Pellet Quantify Quantify Protein Pellet->Quantify Mix Prepare Reaction Mix: - Microsomes - Acyl-CoA Primer - [14C]Malonyl-CoA - NADPH Quantify->Mix Incubate Incubate at 37°C Mix->Incubate Saponify Stop & Saponify (KOH) Incubate->Saponify Acidify Acidify (HCl) Saponify->Acidify Extract Extract Fatty Acids (Hexane) Acidify->Extract Count Scintillation Counting Extract->Count

Diagram 2: Workflow for the in vitro microsomal fatty acid elongation assay.
Analysis of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying specific fatty acids. The process involves converting the fatty acids into volatile fatty acid methyl esters (FAMEs) prior to analysis.

3.2.1. FAMEs Preparation [14]

  • Extract total lipids from the sample (e.g., cells, tissue, or plasma) using a solvent mixture like chloroform:methanol.

  • Saponify the lipids by heating with a base (e.g., methanolic KOH) to release the fatty acids from complex lipids.

  • Methylate the free fatty acids using an acid catalyst such as BF₃-methanol or HCl-methanol by heating.

  • Add water and extract the FAMEs into an organic solvent like hexane.

  • Dry the hexane extract under a stream of nitrogen.

3.2.2. GC-MS Analysis

  • Resuspend the dried FAMEs in a small volume of hexane.

  • Inject an aliquot into the GC-MS system.

  • The FAMEs are separated on a capillary column based on their chain length and degree of saturation.

  • The separated FAMEs are then ionized and fragmented in the mass spectrometer.

  • The resulting mass spectra allow for the identification of each fatty acid, and the peak area allows for quantification relative to an internal standard.

Regulation of VLCFA Biosynthesis

The regulation of VLCFA synthesis is complex and not fully elucidated. The primary level of control appears to be at the transcriptional level of the ELOVL genes, which show distinct tissue-specific expression patterns. Various transcription factors have been implicated in regulating ELOVL expression in response to metabolic and environmental cues. For instance, sterol regulatory element-binding proteins (SREBPs), key regulators of lipid homeostasis, have been shown to influence the expression of some ELOVL genes.

Pathophysiology and Therapeutic Implications

The critical role of VLCFAs is underscored by the severe pathologies that arise from defects in their metabolism.

  • X-linked Adrenoleukodystrophy (X-ALD): This is a peroxisomal disorder caused by mutations in the ABCD1 gene, which leads to impaired degradation of VLCFAs and their subsequent accumulation.[15] While the primary defect is in degradation, there is evidence that enhanced elongation of VLCFAs contributes to the pathology.[12]

  • Ichthyoses and Skin Barrier Diseases: ELOVL1 and ELOVL4 are crucial for producing the very long-chain ceramides that are essential for the skin's barrier function. Mutations in these genes can lead to severe skin scaling disorders.[2]

  • Neurological and Retinal Disorders: The brain and retina are rich in specific VLCFAs. Defects in ELOVL4, for example, lead to Stargardt-like macular dystrophy, highlighting the importance of these lipids in retinal function.[10]

The enzymes of the VLCFA biosynthesis pathway, particularly the ELOVLs due to their rate-limiting role and substrate specificity, represent potential therapeutic targets. The development of specific inhibitors for certain ELOVL enzymes could be a strategy to reduce the accumulation of harmful VLCFAs in diseases like X-ALD or to modulate lipid profiles in metabolic diseases.

Disease_Pathway Gene_Mutation Gene Mutation (e.g., ELOVL4, ABCD1) Enzyme_Dysfunction Enzyme Dysfunction or Impaired Degradation Gene_Mutation->Enzyme_Dysfunction VLCFA_Accumulation VLCFA Accumulation or Deficiency Enzyme_Dysfunction->VLCFA_Accumulation Cellular_Dysfunction Cellular Dysfunction (e.g., Membrane Instability, Inflammation) VLCFA_Accumulation->Cellular_Dysfunction Disease_Phenotype Disease Phenotype (e.g., Neurodegeneration, Skin Barrier Defect) Cellular_Dysfunction->Disease_Phenotype

Diagram 3: Logical relationship from gene mutation to disease phenotype.

Conclusion

The biosynthesis of very-long-chain fatty acids is a fundamental metabolic pathway with profound implications for cellular function and human health. The four-step elongation cycle, orchestrated by a series of ER-bound enzymes, produces a diverse array of VLCFAs that are essential for the integrity and function of various tissues. The ELOVL family of elongases plays a pivotal, rate-limiting role, and their substrate specificity is a key determinant of the cellular lipid landscape. Understanding the intricacies of this pathway, from the kinetics of its enzymes to its regulatory networks, is crucial for elucidating the pathogenesis of numerous diseases and for developing novel therapeutic interventions. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing this important field.

References

Cerotate and its Function in Beeswax: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beeswax, a natural wax produced by honey bees of the genus Apis, is a complex mixture of several compounds that contribute to its unique physicochemical properties.[1] Among these, cerotate, existing as both free cerotic acid and its esters, plays a pivotal role in the structural integrity and functionality of beeswax. This technical guide provides an in-depth analysis of this compound in beeswax, including its quantitative presence, function, and the experimental protocols used for its characterization.

Chemical Composition of Beeswax with a Focus on this compound

Beeswax is a complex matrix primarily composed of hydrocarbons, free fatty acids, and a variety of esters.[2][3] Cerotic acid (hexacosanoic acid), a 26-carbon saturated fatty acid, is a significant component of the free fatty acid fraction.[4] Furthermore, it is a key constituent of wax esters, most notably myricyl this compound, an ester of myricyl alcohol and cerotic acid.[5]

Quantitative Data Summary

The following tables summarize the quantitative composition of beeswax, with a specific focus on the distribution of cerotic acid and its esters.

Table 1: General Composition of Beeswax

Component ClassConcentration Range (% w/w)
Wax Esters (Mono-, Di-, and Triesters)50 - 82
Hydrocarbons12 - 16
Free Fatty Acids12 - 14
Free Fatty Alcohols~1

Source:[2][3][6]

Table 2: Cerotic Acid and its Esters in Beeswax

ComponentConcentration (% of total beeswax)
Free Fatty Acid Fraction 12 - 14
Free Cerotic Acid~15% of free acids (approx. 1.8 - 2.1% of total beeswax)
Wax Esters Fraction 50 - 82
Myricyl this compound and other this compound Esters12% of monoesters (approx. 6 - 9.8% of total beeswax)

Source:[7][8]

The Functional Role of this compound in Beeswax

The presence of this compound, in both its free acid and esterified forms, is crucial for the mechanical and physical properties of beeswax.

  • Structural Integrity: Free fatty acids, including cerotic acid, contribute significantly to the structural characteristics of beeswax. Studies have shown that the removal of the free fatty acid component from beeswax leads to a decrease in its yield stress, resilience, and stiffness.[9][10] The long, saturated chain of cerotic acid allows for strong van der Waals interactions between molecules, contributing to the overall hardness and structural stability of the wax.

  • Plasticity and Malleability: The mixture of long-chain esters, including myricyl this compound, with free fatty acids and hydrocarbons provides beeswax with its characteristic plasticity. This property allows the bees to manipulate the wax to construct the intricate honeycomb structure.

  • Melting Point and Thermal Stability: The long carbon chains of both cerotic acid and its esters contribute to the relatively high melting point of beeswax (typically 62-65°C).[3] This ensures the stability of the honeycomb structure under varying environmental temperatures.

Experimental Protocols

The analysis of this compound and other components in beeswax typically involves chromatographic and wet chemical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids and Esters

GC-MS is a powerful technique for the qualitative and quantitative analysis of the complex mixture of compounds found in beeswax.[11][12]

1. Sample Preparation and Derivatization:

To analyze the fatty acid and ester content, a two-step derivatization process is often employed:

  • Saponification: To hydrolyze the wax esters into their constituent fatty acids and alcohols.

  • Methylation: To convert the free fatty acids and the fatty acids from the saponified esters into their more volatile fatty acid methyl esters (FAMEs) for GC analysis.

Protocol for Saponification and Methylation:

  • Weigh approximately 20 mg of the beeswax sample into a vial.

  • Add 2 mL of 0.5 M methanolic potassium hydroxide.

  • Heat the mixture at 70°C for 10 minutes to achieve saponification.

  • Cool the vial and add 2 mL of 14% boron trifluoride in methanol (BF3-methanol) as a methylation catalyst.

  • Heat again at 70°C for 10 minutes to complete the methylation of fatty acids.

  • After cooling, add 2 mL of n-hexane and 2 mL of saturated NaCl solution.

  • Shake vigorously and allow the layers to separate.

  • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold: 15 minutes at 320°C.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 50-650.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

Identification of cerotic acid methyl ester and other FAMEs is achieved by comparing their mass spectra and retention times with those of known standards and reference libraries (e.g., NIST). Quantification is performed by integrating the peak areas and comparing them to an internal standard.

Saponification for Total Ester Content Determination

This wet chemical method is used to determine the total amount of esters present in beeswax by measuring the amount of alkali required to saponify them.

Protocol for Saponification Value Determination:

  • Accurately weigh about 2 g of beeswax into a 250 mL flask.

  • Add 25 mL of ethanolic potassium hydroxide solution (0.5 N) of known concentration.

  • Attach a reflux condenser and heat the mixture in a boiling water bath for 4 hours.

  • After cooling, add a few drops of phenolphthalein indicator.

  • Titrate the excess potassium hydroxide with a standardized 0.5 N hydrochloric acid solution.

  • Perform a blank titration without the beeswax sample.

  • The saponification value (mg KOH/g of wax) is calculated using the formula: Saponification Value = [(B - S) x N x 56.1] / W Where:

    • B = volume (mL) of HCl used for the blank

    • S = volume (mL) of HCl used for the sample

    • N = normality of the HCl solution

    • W = weight (g) of the beeswax sample

    • 56.1 = molecular weight of KOH

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Beeswax Beeswax Sample Saponification Saponification (0.5 M KOH in Methanol) Beeswax->Saponification Methylation Methylation (BF3-Methanol) Saponification->Methylation Extraction Liquid-Liquid Extraction (Hexane) Methylation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing (Identification & Quantification) GCMS->Data

Workflow for the GC-MS analysis of fatty acids in beeswax.
Saponification Protocol Workflow

Saponification_Workflow start Weigh Beeswax Sample add_koh Add Ethanolic KOH start->add_koh reflux Reflux for 4 hours add_koh->reflux cool Cool to Room Temperature reflux->cool add_indicator Add Phenolphthalein cool->add_indicator titrate Titrate with HCl add_indicator->titrate calculate Calculate Saponification Value titrate->calculate

Workflow for determining the saponification value of beeswax.

Conclusion

This compound, in the form of free cerotic acid and its esters, is an indispensable component of beeswax, fundamentally contributing to its structural integrity, plasticity, and thermal stability. The quantitative analysis of these compounds, primarily through GC-MS and saponification methods, is essential for quality control and for understanding the intricate chemistry of this natural product. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with beeswax in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Cerotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerotic acid, also known as hexacosanoic acid, is a very long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₆H₅₂O₂.[1] It is a naturally occurring compound found in various waxes, such as beeswax and carnauba wax, and plays a significant role in lipid metabolism. An accumulation of cerotic acid in tissues and plasma is a key biomarker for the genetic disorder X-linked adrenoleukodystrophy (ALD), a serious condition affecting the nervous system and adrenal glands.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of cerotic acid, detailed experimental protocols for its analysis and modification, and an examination of its role in biochemical pathways.

Physical Properties

Cerotic acid is a white, waxy solid at room temperature. Its physical properties are summarized in the table below.

PropertyValueReferences
IUPAC NameHexacosanoic acid[1]
Chemical FormulaC₂₆H₅₂O₂[1]
Molecular Weight396.70 g/mol [1]
Melting Point87.9 °C (190.2 °F; 361.0 K)
Boiling Point418.7 °C (785.7 °F; 691.8 K) at 760 mmHg (estimated)
Density0.819 g/cm³ at 100 °C
Solubility
WaterPractically insoluble
EthanolSoluble[5]
ChloroformSoluble[6]
Diethyl etherSoluble
AcetoneSparingly soluble[7]

Chemical Properties and Reactivity

The chemical behavior of cerotic acid is characteristic of a long-chain carboxylic acid. It can undergo various reactions at the carboxyl group, including esterification and reduction.

Esterification

Cerotic acid can be converted to its corresponding esters, such as methyl cerotate, through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reduction

The carboxylic acid group of cerotic acid can be reduced to a primary alcohol, 1-hexacosanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][9][10][11]

Experimental Protocols

Determination of Melting Point

The melting point of cerotic acid can be determined using a standard capillary melting point apparatus.[12][13][14]

Methodology:

  • A small, finely powdered sample of pure cerotic acid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min initially, and then the rate is slowed to 1-2 °C/min as the melting point is approached.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Fischer Esterification of Cerotic Acid to Methyl this compound

This protocol describes the synthesis of methyl this compound from cerotic acid.[15][16][17][18][19]

Materials:

  • Cerotic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate, saturated solution

  • Sodium sulfate, anhydrous

  • Hexane

  • Drying tube (containing calcium chloride)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • In a round-bottom flask, dissolve cerotic acid in a 10-fold molar excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of cerotic acid) while stirring.

  • Attach a reflux condenser fitted with a drying tube.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add an equal volume of water.

  • Extract the methyl this compound with hexane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent using a rotary evaporator to yield crude methyl this compound.

  • The product can be further purified by recrystallization from a suitable solvent like acetone or methanol.

Reduction of Cerotic Acid to 1-Hexacosanol

This protocol outlines the reduction of cerotic acid to 1-hexacosanol using lithium aluminum hydride.[8][9][10][11]

Materials:

  • Cerotic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid, dilute (e.g., 2 M)

  • Sodium sulfate, anhydrous

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Ice bath

Methodology:

  • Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend a 1.5 to 2-fold molar excess of LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve cerotic acid in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the cerotic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Slowly and carefully quench the reaction by the dropwise addition of ethyl acetate, followed by the cautious addition of water to decompose any remaining LiAlH₄.

  • Acidify the mixture with dilute hydrochloric acid to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield 1-hexacosanol.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of cerotic acid exhibits characteristic absorptions for a carboxylic acid.[9][11][14]

  • O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹.[9]

  • C-H Stretch: Sharp peaks around 2960-2850 cm⁻¹ due to the long alkyl chain.

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹.[9]

  • C-O Stretch: A medium intensity band in the region of 1320-1210 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of cerotic acid is relatively simple due to the long saturated alkyl chain.

  • -COOH Proton: A broad singlet typically appearing far downfield, between δ 10-13 ppm.

  • α-Methylene Protons (-CH₂COOH): A triplet around δ 2.35 ppm.

  • β-Methylene Protons (-CH₂CH₂COOH): A multiplet around δ 1.63 ppm.

  • Bulk Methylene Protons (-(CH₂)₂₂-): A large, broad singlet around δ 1.25 ppm.

  • Terminal Methyl Protons (-CH₃): A triplet around δ 0.88 ppm.[20]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of fatty acids and their methyl esters produces characteristic fragmentation patterns that can be used for identification. For saturated fatty acids like cerotic acid, fragmentation often involves cleavage of C-C bonds along the alkyl chain.

Biochemical Pathways

Cerotic acid is a very long-chain fatty acid that undergoes β-oxidation exclusively in peroxisomes.[21][22] This metabolic pathway is crucial for breaking down VLCFAs into shorter-chain fatty acids that can then be further metabolized in the mitochondria.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_legend Legend Cerotic_Acid Cerotic Acid (C26:0) Cerotoyl_CoA Cerotoyl-CoA Cerotic_Acid->Cerotoyl_CoA ACSVL1 ABCD1 ABCD1 Transporter Cerotoyl_CoA->ABCD1 Transport Cerotoyl_CoA_Perox Cerotoyl-CoA ABCD1->Cerotoyl_CoA_Perox Trans_2_Hexacosenoyl_CoA trans-2-Hexacosenoyl-CoA Cerotoyl_CoA_Perox->Trans_2_Hexacosenoyl_CoA ACOX1 3_Hydroxyhexacosanoyl_CoA 3-Hydroxyhexacosanoyl-CoA Trans_2_Hexacosenoyl_CoA->3_Hydroxyhexacosanoyl_CoA D-bifunctional protein 3_Ketohexacosanoyl_CoA 3-Ketohexacosanoyl-CoA 3_Hydroxyhexacosanoyl_CoA->3_Ketohexacosanoyl_CoA D-bifunctional protein Butyryl_CoA Butyryl-CoA (C4) + Acetyl-CoA 3_Ketohexacosanoyl_CoA->Butyryl_CoA Thiolase Mitochondria -> To Mitochondria for further oxidation Butyryl_CoA->Mitochondria Substrate Substrate/Product Enzyme Enzyme Transporter Transporter

Caption: Peroxisomal β-oxidation of cerotic acid.

In X-linked adrenoleukodystrophy, mutations in the ABCD1 gene lead to a dysfunctional ABCD1 transporter protein.[2][3][4][23] This impairment prevents the transport of VLCFAs, including cerotic acid, into the peroxisome for degradation. The resulting accumulation of these fatty acids in various tissues is believed to be a primary contributor to the pathology of the disease.

Adrenoleukodystrophy_Pathway cluster_mutation In Adrenoleukodystrophy ABCD1_Gene ABCD1 Gene ABCD1_Protein ABCD1 Transporter Protein ABCD1_Gene->ABCD1_Protein Transcription & Translation VLCFA_Transport Transport of VLCFAs into Peroxisome ABCD1_Protein->VLCFA_Transport Facilitates Normal_Metabolism Normal VLCFA Metabolism VLCFA_Transport->Normal_Metabolism Leads to VLCFA_Accumulation Accumulation of VLCFAs (e.g., Cerotic Acid) Cellular_Dysfunction Cellular Dysfunction (Oxidative Stress, Inflammation) VLCFA_Accumulation->Cellular_Dysfunction Demyelination Demyelination in CNS Cellular_Dysfunction->Demyelination Adrenal_Insufficiency Adrenal Insufficiency Cellular_Dysfunction->Adrenal_Insufficiency Mutated_ABCD1 Mutated ABCD1 Gene Dysfunctional_Protein Dysfunctional ABCD1 Protein Mutated_ABCD1->Dysfunctional_Protein Impaired_Transport Impaired VLCFA Transport Dysfunctional_Protein->Impaired_Transport Impaired_Transport->VLCFA_Accumulation

Caption: Pathophysiological cascade in X-linked adrenoleukodystrophy.

Conclusion

Cerotic acid, a very long-chain saturated fatty acid, possesses distinct physical and chemical properties that are important for its biological role and its involvement in disease. Understanding these properties, along with reliable experimental protocols for its study and the intricacies of its metabolic pathway, is crucial for researchers and professionals in the fields of biochemistry, drug development, and clinical science, particularly in the context of X-linked adrenoleukodystrophy. This guide provides a foundational resource for further investigation into the significance of cerotic acid in health and disease.

References

An In-depth Technical Guide to Cerotic Acid: From Discovery to Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerotic acid, also known as hexacosanoic acid, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula C26H52O2. First identified in the mid-19th century from beeswax, its study has evolved from basic chemical characterization to understanding its profound implications in human health, particularly in the context of X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the discovery and history of cerotic acid, its physicochemical properties, detailed historical and modern experimental protocols for its isolation and synthesis, and its intricate role in cellular signaling pathways. All quantitative data are presented in structured tables, and key experimental and biological pathways are illustrated with detailed diagrams.

Discovery and History

The discovery of cerotic acid is credited to the English chemist Sir Benjamin Collins Brodie, who conducted pioneering research on the chemical nature of beeswax. In his papers presented to the Royal Society in 1848 and 1849, Brodie detailed his investigations into the composition of beeswax, leading to the isolation and characterization of this novel long-chain fatty acid.[1][2][3] He named it "cerotic acid" from the Latin word cera, meaning wax. Brodie's work was part of a broader movement in the 19th century, largely influenced by the work of chemists like Justus von Liebig, to systematically analyze natural products and elucidate their chemical structures.[4][5][6][7][8]

Brodie's initial isolation involved a multi-step process that was common for the separation of fatty acids at the time. This included saponification of the wax to convert the fatty acid esters into soaps, followed by acidification to liberate the free fatty acids. Subsequent separation was achieved through fractional crystallization from solvents like alcohol.[3]

Physicochemical Properties of Cerotic Acid

Cerotic acid is a white, waxy solid at room temperature. Its long hydrocarbon chain imparts significant hydrophobicity. The following table summarizes its key physicochemical properties.

PropertyValueReference
Chemical Formula C26H52O2[9]
Molar Mass 396.70 g/mol [9]
Melting Point 87.7 - 88.5 °C[7]
Boiling Point 418.7 °C (estimated)
Density 0.819 g/cm³ at 100 °C[7]
Appearance White crystalline solid[7]
Solubility in Water Negligible[7]
Solubility in Organic Solvents Soluble in hot ethanol, ether, chloroform, and benzene
Acid Value ~141 mg KOH/g
Saponification Value ~141 mg KOH/g[10][11]

Experimental Protocols

Historical Isolation of Cerotic Acid from Beeswax (Brodie's Method, circa 1848)

This protocol is a reconstruction based on the chemical practices of the mid-19th century and Brodie's publications.

Objective: To isolate cerotic acid from crude beeswax.

Materials:

  • Crude beeswax

  • Potassium hydroxide (potash)

  • Ethanol

  • Hydrochloric acid

  • Animal charcoal (for decolorizing)

  • Filter paper and funnels

  • Beakers and flasks

  • Heating apparatus (e.g., water bath)

Procedure:

  • Saponification: A known quantity of beeswax was boiled with a solution of potassium hydroxide in ethanol for several hours. This process, known as saponification, hydrolyzes the wax esters into potassium salts of the constituent fatty acids (soaps) and long-chain alcohols.[12][13]

  • Acidification: The ethanolic soap solution was diluted with hot water, and hydrochloric acid was added until the solution was acidic. This protonates the fatty acid salts, precipitating the free fatty acids and long-chain alcohols.

  • Separation: The crude fatty acid mixture was then separated from the aqueous layer by filtration. The precipitate was washed with hot water to remove any remaining salts.

  • Fractional Crystallization: The crude, solid fatty acid mixture was dissolved in hot ethanol. Upon cooling, the less soluble, longer-chain fatty acids, including cerotic acid, would crystallize out first. This process of dissolving in hot ethanol and cooling to induce crystallization was repeated multiple times to achieve a purer fraction of cerotic acid.

  • Decolorization: If the resulting crystals were colored, they were redissolved in hot ethanol and treated with animal charcoal to adsorb the impurities, followed by filtration.

  • Drying: The final purified crystals of cerotic acid were dried to remove any residual solvent.

Experimental Workflow for Historical Isolation of Cerotic Acid

G Beeswax Crude Beeswax Saponification Saponification (Boiling with Ethanolic KOH) Beeswax->Saponification SoapSolution Potassium Salts of Fatty Acids and Long-Chain Alcohols Saponification->SoapSolution Acidification Acidification (Addition of HCl) SoapSolution->Acidification CrudeFattyAcids Crude Fatty Acid Mixture (Precipitate) Acidification->CrudeFattyAcids FractionalCrystallization Fractional Crystallization (from hot Ethanol, repeated) CrudeFattyAcids->FractionalCrystallization PurifiedCeroticAcid Purified Cerotic Acid Crystals FractionalCrystallization->PurifiedCeroticAcid

Caption: Workflow for the historical isolation of cerotic acid from beeswax.

Modern Synthesis of Hexacosanoic Acid

Modern synthetic methods offer greater control and purity. A common approach involves the coupling of two smaller alkyl chains.

Objective: To synthesize hexacosanoic acid (cerotic acid).

Materials:

  • 1-Bromododecane

  • 1-Tetradecanol

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Appropriate catalysts (e.g., copper salts)

  • Oxidizing agent (e.g., Jones reagent)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Grignard Reagent Formation: 1-Bromododecane is reacted with magnesium turnings in dry diethyl ether or THF to form the Grignard reagent, dodecylmagnesium bromide.

  • Coupling Reaction: The Grignard reagent is then coupled with a suitable 14-carbon electrophile. For instance, 1-tetradecanol can be converted to its corresponding tosylate, which can then be reacted with the Grignard reagent in the presence of a copper catalyst to form the 26-carbon hydrocarbon backbone.

  • Oxidation: The resulting long-chain alkane is then terminally oxidized to the carboxylic acid. This can be achieved through various methods, including conversion to a terminal alcohol followed by oxidation with a strong oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone).

  • Purification: The synthesized hexacosanoic acid is then purified using techniques such as recrystallization or column chromatography.

Modern Synthesis Workflow for Hexacosanoic Acid

G Start1 1-Bromododecane Grignard Grignard Reagent Formation (Mg, dry ether) Start1->Grignard Start2 1-Tetradecanol Tosylation Tosylation Start2->Tosylation Coupling Copper-Catalyzed Coupling Grignard->Coupling Tosylation->Coupling Alkane 26-Carbon Alkane Coupling->Alkane Oxidation Terminal Oxidation Alkane->Oxidation CeroticAcid Hexacosanoic Acid Oxidation->CeroticAcid

Caption: A generalized workflow for the modern synthesis of hexacosanoic acid.

Biological Role and Signaling Pathways

Cerotic acid, as a very-long-chain fatty acid, plays a crucial role in the formation of complex lipids such as ceramides and sphingolipids, which are essential components of cell membranes. It is also a key constituent of waxes that form protective barriers in plants and insects.

Biosynthesis of Very-Long-Chain Fatty Acids in Plants

In plants, VLCFAs are synthesized in the endoplasmic reticulum through a fatty acid elongation (FAE) cycle. This process starts with a C16 or C18 fatty acid precursor and sequentially adds two-carbon units from malonyl-CoA. Each cycle involves four enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

VLCFA Biosynthesis Pathway in Plants

G C16_18_CoA C16/C18-CoA Condensation Condensation (KCS) C16_18_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA β-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA β-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration (HCD) Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction (ECR) Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA To_Waxes -> Waxes, Sphingolipids Elongated_Acyl_CoA->To_Waxes

Caption: The fatty acid elongation cycle for VLCFA biosynthesis in plants.

Peroxisomal β-Oxidation of Cerotic Acid

In mammals, the breakdown of VLCFAs like cerotic acid occurs primarily in peroxisomes via β-oxidation. This is distinct from the mitochondrial β-oxidation of shorter-chain fatty acids. The peroxisomal pathway shortens the long acyl chains, and the resulting shorter-chain fatty acids are then transported to the mitochondria for complete oxidation.

Peroxisomal β-Oxidation of Cerotic Acid

G CeroticAcid_CoA Cerotoyl-CoA (C26:0-CoA) AcylCoA_Oxidase Acyl-CoA Oxidase CeroticAcid_CoA->AcylCoA_Oxidase Enoyl_CoA trans-2-Enoyl-CoA AcylCoA_Oxidase->Enoyl_CoA Bifunctional_Enzyme Bifunctional Enzyme (Hydratase/Dehydrogenase) Enoyl_CoA->Bifunctional_Enzyme Ketoacyl_CoA 3-Ketoacyl-CoA Bifunctional_Enzyme->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA (C24:0-CoA) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA To_Mitochondria -> Mitochondria Shortened_Acyl_CoA->To_Mitochondria Acetyl_CoA->To_Mitochondria

Caption: The pathway of peroxisomal β-oxidation for cerotic acid.

Role in X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein (ALDP) responsible for importing VLCFAs into the peroxisome for degradation.[14][15][16] A deficiency in ALDP leads to the accumulation of VLCFAs, including cerotic acid, in various tissues, particularly the brain, spinal cord, and adrenal glands.[15][17]

The accumulation of cerotic acid is cytotoxic and triggers a cascade of pathological events. While the precise signaling mechanisms are still under investigation, it is understood that the excess VLCFAs lead to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and subsequent oxidative stress.[18][19][20] This oxidative stress, in turn, activates inflammatory pathways, leading to demyelination and neurodegeneration.[18][19][20][21]

Signaling Pathway of Cerotic Acid-Induced Cellular Stress in X-ALD

G cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion ABCD1 ABCD1 Transporter (Defective in X-ALD) CeroticAcid_Accumulation Cerotic Acid Accumulation CeroticAcid_Cytosol Cerotic Acid (in Cytosol) CeroticAcid_Cytosol->ABCD1 Transport Blocked Mitochondrial_Dysfunction Mitochondrial Dysfunction CeroticAcid_Accumulation->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Inflammation Inflammation (e.g., NF-κB activation) Oxidative_Stress->Inflammation Demyelination Demyelination & Neurodegeneration Inflammation->Demyelination

Caption: Pathological signaling cascade initiated by cerotic acid accumulation in X-ALD.

Conclusion

Cerotic acid, since its discovery by Sir Benjamin Collins Brodie over 170 years ago, has transitioned from a chemical curiosity isolated from beeswax to a molecule of significant biological and clinical relevance. Understanding its history, properties, and the cellular pathways it influences is crucial for researchers and professionals in the fields of biochemistry, cell biology, and drug development. The elucidation of its role in the pathophysiology of X-linked adrenoleukodystrophy continues to drive research into therapeutic strategies aimed at mitigating the detrimental effects of very-long-chain fatty acid accumulation. This guide provides a foundational understanding of this important lipid, bridging its historical context with current knowledge of its function and dysfunction in cellular processes.

References

Unveiling the Natural Reserves of Myricyl Cerotate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of myricyl cerotate, a wax ester of significant interest to researchers, scientists, and drug development professionals. This document delves into the primary botanical and zoological origins of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visual representations of key methodologies.

Introduction to Myricyl this compound

Myricyl this compound, the ester of myricyl alcohol (a 30-carbon alcohol) and cerotic acid (a 26-carbon fatty acid), is a naturally occurring wax with diverse applications. Its unique physical and chemical properties make it a valuable ingredient in various industries, including pharmaceuticals, cosmetics, and food technology. Understanding its natural sources is paramount for sustainable sourcing and exploring its potential in novel applications.

Primary Natural Sources of Myricyl this compound

Myricyl this compound is predominantly found in plant and insect waxes, where it plays a crucial role in providing protective coatings against environmental stressors. The most significant natural sources are detailed below.

Carnauba Wax (Copernicia prunifera)

Carnauba wax, obtained from the leaves of the Brazilian palm tree Copernicia prunifera, stands as the most prominent and commercially significant source of myricyl this compound.[1] This wax is renowned for its hardness and high melting point, properties largely attributed to its chemical composition. Myricyl this compound is a chief constituent of carnauba wax.[2][3] The complex mixture of compounds in carnauba wax includes a significant proportion of aliphatic esters, with myricyl this compound being a key component.[4]

Beeswax (Apis mellifera)

Beeswax, a product of honeybees, is another notable source of wax esters. While the primary ester in beeswax is often cited as myricyl palmitate, myricyl this compound is also present in its complex chemical makeup.[3] The exact composition of beeswax can vary depending on the geographical location and the bee species.[5][6]

Euphorbia Species

Various species within the Euphorbia genus produce epicuticular waxes that contain a diverse array of chemical compounds. While research on the specific myricyl this compound content in many Euphorbia species is ongoing, analysis of their waxes has revealed the presence of long-chain esters, fatty acids, and alcohols, suggesting they are a potential, albeit less characterized, source.[7] Saponification of wax esters from Euphorbia species has been performed to analyze their constituent alcohols and fatty acids.[7]

Quantitative Analysis of Myricyl this compound

The concentration of myricyl this compound can vary among different natural sources and even within the same source due to factors like harvesting time and processing methods. The following table summarizes the available quantitative data.

Natural SourceScientific NameMyricyl this compound Content (%)Analytical Method(s)
Carnauba WaxCopernicia pruniferaMajor ComponentReactive Pyrolysis-Gas Chromatography[8]
BeeswaxApis melliferaPresent, variableHigh-Temperature Gas Chromatography/Mass Spectrometry[9]
Euphorbia SpeciesEuphorbia spp.Not explicitly quantifiedHigh-Performance Liquid Chromatography, Saponification[7]

Experimental Protocols

The isolation and quantification of myricyl this compound from its natural sources involve a series of well-established laboratory procedures. The following sections provide detailed methodologies for key experiments.

Extraction of Crude Wax

A general workflow for the extraction of crude wax from plant material is outlined below.

Extraction_Workflow PlantMaterial Dried Plant Material (e.g., Carnauba leaves) SolventExtraction Solvent Extraction (e.g., Hexane, Chloroform) PlantMaterial->SolventExtraction Filtration Filtration SolventExtraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeWax Crude Wax Extract Evaporation->CrudeWax Saponification_Workflow cluster_saponification Saponification cluster_extraction Extraction cluster_acid_isolation Fatty Acid Isolation cluster_alcohol_isolation Alcohol Isolation CrudeWax Crude Wax Alkali Alcoholic KOH/NaOH CrudeWax->Alkali Reflux Reflux Alkali->Reflux SaponifiedMixture Saponified Mixture Reflux->SaponifiedMixture SolventAddition Add Immiscible Solvent (e.g., Diethyl Ether) SaponifiedMixture->SolventAddition Separation Liquid-Liquid Extraction SolventAddition->Separation AqueousLayer Aqueous Layer (Fatty Acid Salts) Separation->AqueousLayer OrganicLayer Organic Layer (Unsaponifiable Matter - Alcohols) Separation->OrganicLayer Acidification Acidify Aqueous Layer AqueousLayer->Acidification SolventEvaporation Evaporate Solvent OrganicLayer->SolventEvaporation AcidExtraction Extract with Solvent Acidification->AcidExtraction FattyAcids Free Fatty Acids AcidExtraction->FattyAcids Alcohols Fatty Alcohols SolventEvaporation->Alcohols Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis CrudeWax Crude Wax Extract Saponification Saponification (Optional) CrudeWax->Saponification GCMS GC-MS CrudeWax->GCMS HPLC HPLC CrudeWax->HPLC Derivatization Derivatization (e.g., Methylation, Silylation) Saponification->Derivatization Derivatization->GCMS Identification Structural Identification GCMS->Identification HPLC->Identification NMR NMR NMR->Identification Quantification Quantification FinalReport Final Report Quantification->FinalReport Identification->NMR Identification->Quantification

References

The Metabolism of Cerotate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Cerotic Acid Synthesis, Catabolism, and Associated Pathologies

Cerotic acid, or hexacosanoic acid (C26:0), is a very long-chain saturated fatty acid (VLCFA) that plays a critical role in the composition of various lipids, particularly in the nervous system. While essential for normal physiological function, the accumulation of cerotate is cytotoxic and is a hallmark of several severe genetic disorders. This technical guide provides a comprehensive overview of the metabolic pathways governing this compound homeostasis, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.

This compound Synthesis: The Elongation Pathway

Cerotic acid is synthesized in the endoplasmic reticulum through a cyclical process of fatty acid elongation. This process extends shorter fatty acid precursors by two-carbon units derived from malonyl-CoA. The key rate-limiting enzyme in the final step of this compound synthesis is Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1).

The synthesis of this compound from its C24:0 precursor, lignoceric acid, involves the following four reactions:

  • Condensation: Lignoceroyl-CoA (C24:0-CoA) is condensed with malonyl-CoA by ELOVL1 to form 3-keto-hexacosanoyl-CoA.

  • Reduction: 3-keto-hexacosanoyl-CoA is reduced to 3-hydroxy-hexacosanoyl-CoA by a 3-ketoacyl-CoA reductase.

  • Dehydration: 3-hydroxy-hexacosanoyl-CoA is dehydrated to trans-2,3-hexacosanoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.

  • Reduction: Trans-2,3-hexacosanoyl-CoA is reduced to hexacosanoyl-CoA (cerotoyl-CoA) by a trans-2,3-enoyl-CoA reductase.

Cerotate_Synthesis cluster_ER Endoplasmic Reticulum Lignoceroyl-CoA (C24:0-CoA) Lignoceroyl-CoA (C24:0-CoA) ELOVL1 ELOVL1 Lignoceroyl-CoA (C24:0-CoA)->ELOVL1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL1 3-Keto-hexacosanoyl-CoA 3-Keto-hexacosanoyl-CoA ELOVL1->3-Keto-hexacosanoyl-CoA Condensation 3-Ketoacyl-CoA Reductase 3-Ketoacyl-CoA Reductase 3-Keto-hexacosanoyl-CoA->3-Ketoacyl-CoA Reductase NADPH -> NADP+ 3-Hydroxy-hexacosanoyl-CoA 3-Hydroxy-hexacosanoyl-CoA 3-Ketoacyl-CoA Reductase->3-Hydroxy-hexacosanoyl-CoA Reduction 3-Hydroxyacyl-CoA Dehydratase 3-Hydroxyacyl-CoA Dehydratase 3-Hydroxy-hexacosanoyl-CoA->3-Hydroxyacyl-CoA Dehydratase trans-2,3-Hexacosanoyl-CoA trans-2,3-Hexacosanoyl-CoA 3-Hydroxyacyl-CoA Dehydratase->trans-2,3-Hexacosanoyl-CoA Dehydration trans-2,3-Enoyl-CoA Reductase trans-2,3-Enoyl-CoA Reductase trans-2,3-Hexacosanoyl-CoA->trans-2,3-Enoyl-CoA Reductase NADPH -> NADP+ Cerotoyl-CoA (C26:0-CoA) Cerotoyl-CoA (C26:0-CoA) trans-2,3-Enoyl-CoA Reductase->Cerotoyl-CoA (C26:0-CoA) Reduction

Diagram 1: this compound Synthesis Pathway in the Endoplasmic Reticulum.

This compound Catabolism: Peroxisomal Beta-Oxidation

The breakdown of cerotic acid occurs exclusively in peroxisomes via a process called beta-oxidation.[1] This is in contrast to shorter-chain fatty acids, which are primarily metabolized in the mitochondria. The inability of mitochondria to degrade VLCFAs underscores the critical role of peroxisomes in preventing their toxic accumulation.

The process begins with the activation of cerotic acid to cerotoyl-CoA by a very long-chain acyl-CoA synthetase (VLC-ACS). Cerotoyl-CoA is then transported into the peroxisome, where it undergoes successive rounds of beta-oxidation. Each cycle shortens the fatty acyl chain by two carbons, producing acetyl-CoA.

The key enzymes involved in peroxisomal beta-oxidation of cerotoyl-CoA are:

  • Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step, the dehydrogenation of cerotoyl-CoA.

  • Bifunctional Protein (L-PBE or D-PBE): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Peroxisomal Thiolase: Cleaves 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

Cerotate_Catabolism cluster_Peroxisome Peroxisome Cerotoyl-CoA (C26:0-CoA) Cerotoyl-CoA (C26:0-CoA) ACOX1 ACOX1 Cerotoyl-CoA (C26:0-CoA)->ACOX1 O2 -> H2O2 trans-2-Enoyl-CoA trans-2-Enoyl-CoA ACOX1->trans-2-Enoyl-CoA Dehydrogenation Bifunctional Protein Bifunctional Protein trans-2-Enoyl-CoA->Bifunctional Protein 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Bifunctional Protein->3-Hydroxyacyl-CoA Hydration 3-Ketoacyl-CoA 3-Ketoacyl-CoA Bifunctional Protein->3-Ketoacyl-CoA Dehydrogenation 3-Hydroxyacyl-CoA->Bifunctional Protein NAD+ -> NADH Peroxisomal Thiolase Peroxisomal Thiolase 3-Ketoacyl-CoA->Peroxisomal Thiolase CoA-SH C24:0-CoA C24:0-CoA Peroxisomal Thiolase->C24:0-CoA Thiolysis Acetyl-CoA Acetyl-CoA Peroxisomal Thiolase->Acetyl-CoA GCMS_Workflow Sample (Plasma/Cells) Sample (Plasma/Cells) Internal Standard Addition Internal Standard Addition Sample (Plasma/Cells)->Internal Standard Addition Lipid Extraction (Folch) Lipid Extraction (Folch) Internal Standard Addition->Lipid Extraction (Folch) Saponification (KOH/Methanol) Saponification (KOH/Methanol) Lipid Extraction (Folch)->Saponification (KOH/Methanol) Methylation (BF3/Methanol) Methylation (BF3/Methanol) Saponification (KOH/Methanol)->Methylation (BF3/Methanol) FAME Extraction (Hexane) FAME Extraction (Hexane) Methylation (BF3/Methanol)->FAME Extraction (Hexane) GC-MS Analysis GC-MS Analysis FAME Extraction (Hexane)->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

References

Cerotate as a Biomarker in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerotic acid, a 26-carbon saturated very-long-chain fatty acid (VLCFA), is emerging as a critical biomarker in the study of various metabolic disorders. Its accumulation in tissues and plasma is a hallmark of peroxisomal biogenesis disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of cerotate's role in metabolic studies, detailing its biochemical pathways, analytical methodologies for its quantification, and its function in cellular signaling.

This compound Metabolism and its Role in Disease

Cerotic acid (C26:0) is a key metabolite in fatty acid metabolism. Under normal physiological conditions, it is primarily catabolized through β-oxidation within peroxisomes. This process is essential for maintaining lipid homeostasis.

In certain genetic disorders, such as X-linked adrenoleukodystrophy, mutations in the ABCD1 gene lead to a dysfunctional ABCD1 protein, a peroxisomal transporter for VLCFAs. This impairment results in the accumulation of cerotic acid and other VLCFAs in plasma and tissues, leading to severe demyelination of the central nervous system and adrenal insufficiency.[1] Consequently, the quantification of cerotic acid is a primary diagnostic tool for X-ALD.

Peroxisomal β-Oxidation of Cerotic Acid

The breakdown of cerotic acid in peroxisomes involves a series of enzymatic reactions that shorten the fatty acid chain. The resulting shorter-chain fatty acids can then be further metabolized in the mitochondria.

Peroxisomal_Beta_Oxidation Cerotate_CoA Cerotoyl-CoA (C26:0-CoA) Acyl_CoA_Oxidase Acyl-CoA Oxidase Cerotate_CoA->Acyl_CoA_Oxidase Trans_Enoyl_CoA trans-Δ2-Hexacosenoyl-CoA Acyl_CoA_Oxidase->Trans_Enoyl_CoA FAD -> FADH2 O2 -> H2O2 Bifunctional_Enzyme Bifunctional Enzyme (Hydratase/Dehydrogenase) Trans_Enoyl_CoA->Bifunctional_Enzyme Hydroxyacyl_CoA 3-Hydroxyhexacosanoyl-CoA Bifunctional_Enzyme->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketohexacosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase C24_CoA Lignoceroyl-CoA (C24:0-CoA) Thiolase->C24_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Peroxisomal β-oxidation of Cerotoyl-CoA.

Quantitative Data of this compound in Plasma

The concentration of cerotic acid in plasma is a critical diagnostic marker. The following table summarizes representative quantitative data from various studies, comparing levels in healthy individuals with those in patients with X-linked adrenoleukodystrophy.

AnalyteConditionConcentration (µmol/L)C24:0/C22:0 RatioC26:0/C22:0 RatioSource
Cerotic Acid (C26:0) Healthy Controls0.15 - 1.90.32 - 1.190.0 - 0.03[2]
Healthy Controls0.67 (median); 0.37 - 1.34 (range)-0.012 (median); 0.008 - 0.053 (range)[3]
X-ALD Males2.92 (median); 1.19 - 5.01 (range)-0.055 (median); 0.033 - 0.09 (range)[3]
X-ALD Females1.81 (median); 1.11 - 4.06 (range)-0.03 (median); 0.02 - 0.05 (range)[3]
Ceramide (C26:0) Healthy Controls~10 (mean, relative units)--[4][5]
X-ALD (Cerebral)~45 (mean, relative units)--[4][5]
X-ALD (AMN)~40 (mean, relative units)--[4][5]

Experimental Protocol: Quantification of Cerotic Acid in Plasma by GC-MS

This protocol outlines a standard procedure for the quantitative analysis of total cerotic acid in human plasma using gas chromatography-mass spectrometry (GC-MS). The method involves hydrolysis of plasma lipids, extraction of free fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

I. Materials and Reagents
  • Internal Standard: Deuterated cerotic acid (e.g., C26:0-d4)

  • Hydrolysis Reagent: 0.5 M HCl in acetonitrile/water (9:1, v/v)[6] or 1 M KOH in methanol[7]

  • Extraction Solvent: Hexane or iso-octane[8]

  • Derivatization Reagent: 14% Boron trifluoride (BF3) in methanol or acetyl chloride in methanol[6][9]

  • Neutralization Solution: Saturated NaCl solution

  • Drying Agent: Anhydrous sodium sulfate

  • Solvents: Methanol, Chloroform, Acetonitrile (all GC or HPLC grade)

II. Sample Preparation and Extraction Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Plasma_Sample Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard (e.g., C26:0-d4) Plasma_Sample->Add_IS Add_Hydrolysis_Reagent Add Hydrolysis Reagent (e.g., HCl in Acetonitrile/H2O) Add_IS->Add_Hydrolysis_Reagent Incubate_Hydrolysis Incubate (e.g., 90°C for 2h) Add_Hydrolysis_Reagent->Incubate_Hydrolysis Cool_Sample Cool to Room Temperature Incubate_Hydrolysis->Cool_Sample Add_Hexane Add Hexane & Vortex Cool_Sample->Add_Hexane Centrifuge_Extract Centrifuge to Separate Phases Add_Hexane->Centrifuge_Extract Collect_Organic_Layer Collect Upper Organic Layer Centrifuge_Extract->Collect_Organic_Layer Evaporate_Hexane Evaporate Hexane (under Nitrogen) Collect_Organic_Layer->Evaporate_Hexane Add_Derivatization_Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Evaporate_Hexane->Add_Derivatization_Reagent Incubate_Derivatization Incubate (e.g., 60°C for 10 min) Add_Derivatization_Reagent->Incubate_Derivatization Extract_FAMEs Extract FAMEs with Hexane Incubate_Derivatization->Extract_FAMEs Dry_and_Reconstitute Dry and Reconstitute in Hexane Extract_FAMEs->Dry_and_Reconstitute GCMS_Analysis Inject into GC-MS Dry_and_Reconstitute->GCMS_Analysis

Workflow for this compound Quantification.
III. Detailed Protocol Steps

  • Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of deuterated cerotic acid internal standard.[8][10]

  • Hydrolysis: Add 1 mL of acetonitrile/37% hydrochloric acid (4:1, v/v). Seal the tube and incubate at 90°C for 2 hours to hydrolyze esterified fatty acids.[10]

  • Extraction: After cooling, add 2 mL of hexane, vortex thoroughly, and centrifuge to separate the phases. Carefully transfer the upper hexane layer to a new glass tube.[10]

  • Derivatization: Evaporate the hexane under a stream of nitrogen. Add 2 mL of 12-14% Boron Trifluoride in methanol.[11] Cap the tube and heat at 60°C for 10 minutes.

  • FAME Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Final Preparation: Dry the hexane extract over anhydrous sodium sulfate, evaporate to dryness under nitrogen, and reconstitute in a small volume of hexane (e.g., 50 µL) for injection.[8]

IV. GC-MS Parameters
  • Gas Chromatograph: Agilent 7890A GC or similar.

  • Column: DB-23 capillary column (or similar polar column).

  • Injection Mode: Splitless.

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 220°C.[10]

  • Mass Spectrometer: Agilent 5975 MS or similar.

  • Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).[12]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target fatty acid methyl esters and their internal standards.

This compound in Cellular Signaling

While the role of this compound as a biomarker for peroxisomal disorders is well-established, its direct involvement in cellular signaling pathways is an area of active research. Recent studies suggest that elevated levels of free cerotic acid can trigger specific signaling cascades, independent of its incorporation into complex lipids like ceramides.

JNK Stress Kinase Pathway Activation

Emerging evidence indicates that C26:0 can activate the c-Jun N-terminal kinase (JNK) signaling pathway in macrophages.[11][13] This activation is notable as it appears to occur independently of Toll-like receptor (TLR) mediated signaling, which is a common pathway for other saturated fatty acids.[11][13] The activation of the JNK pathway by this compound may contribute to the pro-inflammatory environment observed in diseases like X-ALD. The downstream effects of JNK activation can include the activation of transcription factors such as AP-1, leading to changes in gene expression related to inflammation and apoptosis.[14]

JNK_Signaling C26_0 Cerotic Acid (C26:0) JNK_Pathway JNK Pathway Activation C26_0->JNK_Pathway AP1 AP-1 Activation JNK_Pathway->AP1 Apoptosis Apoptosis JNK_Pathway->Apoptosis Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression

This compound-induced JNK signaling.

Conclusion

Cerotic acid is a pivotal biomarker in metabolic research, particularly for the diagnosis and monitoring of peroxisomal disorders like X-linked adrenoleukodystrophy. Its quantification in plasma through robust analytical methods such as GC-MS is a cornerstone of clinical diagnostics in this field. Furthermore, the unfolding role of free cerotic acid in cellular signaling, specifically its ability to activate the JNK stress pathway, opens new avenues for understanding the pathophysiology of diseases characterized by VLCFA accumulation and for the development of targeted therapeutic interventions. This guide provides researchers and drug development professionals with a foundational understanding of this compound's significance and the methodologies for its study.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Cerotate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerotic acid, also known as hexacosanoic acid, is a very-long-chain saturated fatty acid (VLCFA) with a 26-carbon backbone. The quantitative analysis of cerotic acid is crucial in various research and clinical settings, particularly in the study of certain metabolic disorders. Elevated levels of cerotic acid in biological samples are a key biomarker for peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and specific quantification of cerotic acid. This document provides a detailed protocol for the analysis of cerotate in biological matrices, including sample preparation, derivatization, GC-MS analysis, and data interpretation.

Principle

The analysis of cerotic acid by GC-MS involves three key steps:

  • Extraction: Cerotic acid, which is often present in complex biological samples as a component of lipids, is first extracted from the sample matrix. This typically involves hydrolysis to release the free fatty acid.

  • Derivatization: Due to its low volatility, cerotic acid must be chemically modified to a more volatile form before GC analysis. The most common derivatization method is esterification to form a fatty acid methyl ester (FAME).

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the FAME of cerotic acid is separated from other components based on its boiling point and interaction with the GC column stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification and quantification.

Experimental Protocols

Sample Preparation: Hydrolysis and Extraction

This protocol is suitable for the extraction of total fatty acids from plasma or serum samples.

Materials:

  • Plasma or Serum Sample

  • Internal Standard (e.g., deuterated cerotic acid, C26:0-d4)

  • Methanolic HCl (5% v/v)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of the plasma or serum sample.

  • Add a known amount of the internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.

  • Add 2 mL of methanolic HCl.

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate the mixture at 80°C for 1 hour to facilitate hydrolysis and methylation.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction (steps 7-10) with another 1 mL of hexane and combine the hexane extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • The dried residue contains the fatty acid methyl esters and is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplitless
Injector Temperature280°C
Injection Volume1 µL
Oven Program
Initial Temperature100°C, hold for 2 minutes
Ramp 110°C/min to 250°C
Ramp 25°C/min to 320°C, hold for 10 minutes
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-550
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Note: The GC oven program should be optimized for the specific column and instrument used to achieve good separation of the fatty acid methyl esters.

Data Presentation

The quantitative data for cerotic acid methyl ester obtained from GC-MS analysis is summarized in the table below.

AnalyteRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Cerotic Acid Methyl Ester (C26:0 FAME)~ 25 - 30*410.474, 87, 143, 381

*The exact retention time is dependent on the specific GC column, oven temperature program, and carrier gas flow rate used.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

experimental_workflow Sample Biological Sample (e.g., Plasma, Serum) IS_Addition Addition of Internal Standard Sample->IS_Addition Hydrolysis_Derivatization Hydrolysis and Derivatization to FAMEs IS_Addition->Hydrolysis_Derivatization Extraction Liquid-Liquid Extraction Hydrolysis_Derivatization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GC_MS_Analysis GC-MS Analysis Reconstitution->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis by GC-MS.

Metabolic Pathway of Very-Long-Chain Fatty Acids

This diagram shows a simplified metabolic pathway illustrating the degradation of very-long-chain fatty acids like cerotic acid.

metabolic_pathway cluster_peroxisome VLCFA Very-Long-Chain Fatty Acid (e.g., Cerotic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA VLCFA-CoA Acyl_CoA_Synthetase->VLCFA_CoA Peroxisome Peroxisome VLCFA_CoA->Peroxisome Transport Beta_Oxidation β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Chain_Shortened_FA Chain-Shortened Fatty Acyl-CoA Beta_Oxidation->Chain_Shortened_FA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Further Metabolism Mitochondria Mitochondria Chain_Shortened_FA->Mitochondria Transport

Caption: Peroxisomal β-oxidation of very-long-chain fatty acids.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of cerotic acid in biological samples. Proper sample preparation and derivatization are critical for accurate results. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample processing and instrument response. This methodology is essential for researchers and clinicians investigating peroxisomal disorders and other conditions associated with altered VLCFA metabolism.

Application Notes and Protocols for the Extraction of Cerotate from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerotic acid, also known as hexacosanoic acid, is a very long-chain saturated fatty acid (VLCFA) with the chemical formula C26H52O2. It is a common constituent of plant waxes, where it exists primarily as esters with long-chain alcohols. These waxes form a protective layer on the cuticle of leaves and fruits. Cerotic acid and its derivatives are of interest to researchers for their potential applications in pharmaceuticals, cosmetics, and as biochemical standards. This document provides a detailed protocol for the extraction, isolation, and quantification of cerotate from plant leaves, with a particular focus on Carnauba wax from the leaves of the Copernicia prunifera palm as a primary source.

Data Presentation

The following table summarizes the expected yields and purity at various stages of the this compound extraction and purification process from Carnauba wax. These values are approximate and can vary depending on the quality of the raw material and the precise execution of the protocol.

ParameterCrude Wax ExtractSaponified WaxPurified Cerotic Acid
Extraction Method Solvent Extraction (Hexane)Alkaline Hydrolysis (Saponification)Recrystallization/Chromatography
Typical Yield (w/w of dry leaves) 1-5%80-90% (of crude wax)5-10% (of saponified wax)
Cerotic Acid Content (as % of total fatty acids) ~1-3% (as esters)~3-6%>95%
Key Components Wax esters, free fatty acids, alcohols, hydrocarbons.Fatty acid salts, alcohols, unsaponifiables.Cerotic Acid (Hexacosanoic Acid)
Physical Appearance Hard, yellowish-brown flakes.Soapy mixture in solution.White, waxy solid.

Experimental Protocols

This protocol is divided into three main stages:

  • Extraction of Crude Wax: Isolation of the total wax content from the plant leaves.

  • Saponification of Wax Esters: Liberation of free fatty acids, including cerotic acid, from the wax esters.

  • Purification and Quantification of Cerotic Acid: Isolation of cerotic acid and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Extraction of Crude Wax from Plant Leaves

This protocol describes the extraction of crude wax from dried plant leaves using a Soxhlet apparatus, which allows for continuous extraction with a minimal amount of solvent.

Materials and Reagents:

  • Dried plant leaves (e.g., Copernicia prunifera)

  • n-Hexane (ACS grade)

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask (500 mL)

  • Cellulose extraction thimble

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Grind the dried plant leaves into a coarse powder to increase the surface area for extraction.

  • Soxhlet Setup: Place approximately 20-30 g of the powdered leaf material into a cellulose extraction thimble and place the thimble in the main chamber of the Soxhlet extractor.

  • Solvent Addition: Add 300 mL of n-hexane to a 500 mL round-bottom flask and attach it to the Soxhlet extractor.

  • Extraction: Heat the solvent in the flask using a heating mantle to a temperature that maintains a steady reflux. The solvent will vaporize, condense in the condenser, and drip onto the sample in the thimble. The extraction chamber will slowly fill with the solvent until it reaches the top of the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the flask. Allow the extraction to proceed for 6-8 hours, ensuring at least 10-12 cycles of siphoning.

  • Solvent Recovery: After the extraction is complete, allow the apparatus to cool. Remove the thimble containing the plant material. Concentrate the n-hexane extract using a rotary evaporator to remove the solvent.

  • Drying and Weighing: The resulting crude wax is a solid or semi-solid residue in the flask. Dry the crude wax in a vacuum oven at 40°C to remove any residual solvent. Weigh the dried crude wax to determine the yield.

Protocol 2: Saponification of Crude Wax

This protocol describes the alkaline hydrolysis (saponification) of the crude wax to break the ester bonds and release the free fatty acids and alcohols.

Materials and Reagents:

  • Crude wax extract

  • Ethanolic potassium hydroxide (KOH) solution (2 M)

  • Hydrochloric acid (HCl), concentrated

  • n-Hexane

  • Distilled water

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (500 mL)

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 10 g of the crude wax in 100 mL of 2 M ethanolic KOH in a round-bottom flask. Attach a reflux condenser to the flask.

  • Saponification: Heat the mixture to reflux using a heating mantle and maintain the reflux for 2 hours with constant stirring. This process will hydrolyze the wax esters into potassium salts of fatty acids (soaps) and free fatty alcohols.[1][2]

  • Neutralization and Extraction: After cooling the reaction mixture to room temperature, transfer it to a 500 mL separatory funnel. Acidify the mixture to a pH of 1-2 by slowly adding concentrated HCl. This will protonate the fatty acid salts to form free fatty acids.

  • Liquid-Liquid Extraction: Add 100 mL of n-hexane to the separatory funnel, shake vigorously for 2 minutes, and then allow the layers to separate. The free fatty acids will partition into the upper hexane layer.

  • Washing: Drain the lower aqueous layer. Wash the hexane layer with 50 mL of distilled water to remove any remaining impurities. Repeat the washing step twice.

  • Drying and Concentration: Collect the hexane layer and dry it over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the hexane extract using a rotary evaporator to obtain the mixture of free fatty acids and other unsaponifiable matter.

Protocol 3: Purification and GC-MS Quantification of Cerotic Acid

This protocol details the purification of cerotic acid from the fatty acid mixture and its subsequent quantification by GC-MS after derivatization.

Materials and Reagents:

  • Saponified wax extract (mixture of fatty acids)

  • Methanol

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

  • Cerotic acid standard

  • Internal standard (e.g., Heptadecanoic acid)

Procedure:

  • Purification by Recrystallization (Optional): Very long-chain fatty acids like cerotic acid have lower solubility in cold methanol compared to shorter-chain fatty acids. Dissolve the fatty acid mixture in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then place it at 4°C overnight. The higher melting point, longer-chain fatty acids will precipitate. Collect the precipitate by filtration. This step enriches the sample in very long-chain fatty acids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Accurately weigh about 10 mg of the fatty acid sample into a screw-cap vial.

    • Add a known amount of internal standard.

    • Add 2 mL of 14% BF3-methanol solution.[3]

    • Cap the vial tightly and heat at 60°C for 30 minutes.[4]

    • Cool the vial to room temperature.

    • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a new vial.

    • Dry the hexane layer with a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the FAMEs solution into the GC-MS.

    • GC Conditions:

      • Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 10 minutes.

      • Injector Temperature: 260°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-600.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Quantification:

    • Identify the cerotic acid methyl ester peak based on its retention time and mass spectrum by comparing it to the cerotic acid standard.

    • Quantify the amount of cerotic acid in the sample by comparing the peak area of its methyl ester to the peak area of the internal standard and using a calibration curve prepared with the cerotic acid standard.

Workflow and Pathway Diagrams

Extraction_Workflow PlantLeaves Dried Plant Leaves (e.g., Copernicia prunifera) Grinding Grinding PlantLeaves->Grinding Soxhlet Soxhlet Extraction (n-Hexane) Grinding->Soxhlet CrudeWax Crude Wax Extract Soxhlet->CrudeWax Saponification Saponification (Ethanolic KOH) CrudeWax->Saponification Acidification Acidification (HCl) Saponification->Acidification LLE Liquid-Liquid Extraction (n-Hexane) Acidification->LLE FattyAcids Free Fatty Acid Mixture LLE->FattyAcids Derivatization Derivatization to FAMEs (BF3-Methanol) FattyAcids->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of this compound GCMS->Quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

Saponification_Pathway cluster_saponification Saponification cluster_acidification Acidification WaxEster Wax Ester (this compound Ester) R-COO-R' Intermediate {Intermediate} WaxEster->Intermediate + KOH KOH Potassium Hydroxide KOH KOH->Intermediate FattyAcidSalt Potassium this compound R-COO- K+ Intermediate->FattyAcidSalt Alcohol Long-Chain Alcohol R'-OH Intermediate->Alcohol CeroticAcid Cerotic Acid R-COOH FattyAcidSalt->CeroticAcid + HCl KCl Potassium Chloride KCl FattyAcidSalt->KCl HCl Hydrochloric Acid HCl HCl->CeroticAcid HCl->KCl

Caption: Chemical pathway of saponification to yield free cerotic acid.

References

Application Note: Synthesis and Characterization of Cerotate Esters for Use as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerotic acid (C26:0), a very-long-chain saturated fatty acid, and its esters, known as cerotates, are important lipids found in various natural sources, including beeswax and carnauba wax. High-purity cerotate esters, such as methyl this compound and ethyl this compound, are essential as analytical standards for quantification and identification in diverse fields like lipidomics, food analysis, and cosmetics quality control. Their use in techniques like Gas Chromatography (GC) and Mass Spectrometry (MS) requires well-characterized, high-purity reference materials.[1]

This application note provides detailed protocols for the synthesis, purification, and characterization of methyl this compound and ethyl this compound. The primary method described is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3]

General Synthesis Workflow

The overall process for producing high-purity this compound ester standards involves several key stages, from the initial reaction to final characterization and certification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Certification start Cerotic Acid + Alcohol (e.g., Methanol) reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction crude Crude this compound Ester reaction->crude workup Aqueous Workup (Wash with Na₂CO₃ soln.) crude->workup Proceed to Purification recrystallization Recrystallization (e.g., from Acetone/Methanol) workup->recrystallization pure_ester Purified this compound Ester recrystallization->pure_ester characterization Characterization (NMR, IR, GC-MS) pure_ester->characterization Proceed to Analysis purity Purity & Melting Point Analysis characterization->purity standard Certified Standard purity->standard

Caption: General workflow for the synthesis and certification of this compound ester standards.

Experimental Protocols

Protocol 1: Synthesis of Methyl this compound via Fischer Esterification

This protocol details the synthesis of methyl this compound from cerotic acid and methanol using sulfuric acid as a catalyst.[3] The reaction is performed under reflux to ensure it proceeds to completion.[3]

Materials:

  • Cerotic Acid (Hexacosanoic acid, C26H52O2)

  • Anhydrous Methanol (CH3OH)

  • Concentrated Sulfuric Acid (H2SO4, 98%)

  • Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3), 5% aqueous solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Hexane

  • Acetone

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cerotic acid (e.g., 5.0 g).

  • Reagent Addition: Add a large excess of anhydrous methanol (100 mL), which acts as both a reagent and a solvent.[4]

  • Catalyst: Carefully add concentrated sulfuric acid (1.0 mL) dropwise while stirring. Sulfuric acid is a common catalyst for this reaction.[4][5]

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Longer reaction times may be necessary for very-long-chain fatty acids to achieve a high conversion rate.[6]

  • Cooling: After the reflux period, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Workup: Dissolve the residue in 100 mL of hexane. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of water, 50 mL of 5% sodium carbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.[7] The washing step is critical to remove the acid catalyst and any unreacted carboxylic acid.[8]

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the hexane under reduced pressure to yield the crude methyl this compound.[1]

  • Purification: Purify the crude product by recrystallization from acetone or methanol to obtain a white, waxy solid.[9]

Protocol 2: Synthesis of Ethyl this compound

The procedure for synthesizing ethyl this compound is analogous to that of methyl this compound, with anhydrous ethanol replacing methanol.

Procedure:

  • Follow steps 1-9 from Protocol 1, substituting anhydrous methanol with anhydrous ethanol (120 mL).

  • The reflux temperature will be higher (approximately 78°C).

Fischer Esterification Mechanism

The synthesis proceeds via the Fischer esterification mechanism, which involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid.

Fischer_Esterification node_A 1. Protonation of Carbonyl Cerotic Acid + H⁺ node_B 2. Nucleophilic Attack by Alcohol (R'-OH) node_A->node_B node_C 3. Tetrahedral Intermediate Formation node_B->node_C node_D 4. Proton Transfer node_C->node_D node_E 5. Elimination of Water (H₂O is leaving group) node_D->node_E node_F 6. Deprotonation Forms this compound Ester node_E->node_F node_F->node_A Catalyst Regenerated

References

Application of Cerotate in Lipidomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerotate, a 26-carbon saturated very-long-chain fatty acid (VLCFA), is an important molecule in lipidomics research. It serves as a crucial building block for complex lipids, particularly sphingolipids like ceramides and sphingomyelin, which are integral to cell membrane structure and signaling.[1][2] The study of this compound and other VLCFAs is critical for understanding various physiological and pathological processes, as dysregulation of their metabolism is linked to several inherited disorders, including neurodegenerative diseases like adrenoleukodystrophy, and may serve as a biomarker in conditions such as colorectal cancer.[2][3] This document provides detailed application notes and protocols for the analysis of this compound in a lipidomics context.

Biological Significance of this compound

This compound, as a VLCFA, plays a significant role in several cellular functions:

  • Membrane Structure: Incorporated into sphingolipids, this compound contributes to the thickness, rigidity, and formation of lipid rafts in cellular membranes.[2] These specialized membrane microdomains are crucial for signal transduction and protein trafficking.

  • Ceramide Synthesis: this compound is a substrate for ceramide synthases (CerS) in the de novo synthesis of ceramides.[4][5] The acyl chain length of ceramides, determined by fatty acids like this compound, influences their biophysical properties and signaling functions.[6]

  • Cell Signaling: Through its incorporation into ceramides, this compound is involved in signaling pathways that regulate cell growth, differentiation, apoptosis, and senescence.[7][8]

  • Disease Pathophysiology: The accumulation of VLCFAs, including this compound, due to defects in their degradation (e.g., in peroxisomes) is a hallmark of genetic disorders such as X-linked adrenoleukodystrophy.[2] Furthermore, the presence of cerotic acid in the serum of colorectal cancer patients, but not in healthy individuals, suggests its potential as a novel metabolic biomarker for this malignancy.[3]

Quantitative Data on this compound

The quantification of this compound in various biological matrices is essential for understanding its role in health and disease. The following table summarizes available data on this compound levels. It is important to note that comprehensive, standardized quantitative data for this compound across a wide range of tissues and conditions is still an active area of research.

Biological MatrixConditionThis compound (C26:0) ConcentrationAnalytical MethodReference
Human SerumColorectal Cancer PatientsDetectedGC-MS[3]
Human SerumHealthy ControlsNot DetectedGC-MS[3]
Colorectal Cancer Tissue-Significantly higher than normal tissueGC-MS[3]
Normal Colon Mucosa-Lower than cancerous tissueGC-MS[3]

Note: The study on colorectal cancer highlighted the presence versus absence of cerotic acid in serum, which is a qualitative finding with significant diagnostic potential. Absolute quantification can be achieved using the protocols outlined below.

Experimental Protocols

Accurate and sensitive quantification of this compound requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted for the analysis of total fatty acids, including this compound, from biological samples.

1. Lipid Extraction (Modified Bligh and Dyer Method)

  • For cultured cells (approx. 0.1 x 10^6):

    • Suspend cells in 200 µL of PBS.

    • Add 500 µL of ice-cold methanol and 250 µL of dichloromethane.

    • Vortex for 2 minutes.

    • Add 250 µL of dichloromethane and 250 µL of water to induce phase separation.

    • Centrifuge at 3000 rpm for 3 minutes.

    • Collect the lower organic layer.

    • Repeat the extraction on the aqueous layer and combine the organic extracts.

  • For tissues (e.g., 1 mg of liver):

    • Homogenize the tissue in 500 µL of methanol on ice.

    • Spike with an appropriate internal standard (e.g., deuterated C26:0).

    • Perform the extraction as described for cells, extending the vortexing step to 10 minutes to ensure complete extraction.

2. Saponification

  • Dry the combined lipid extracts under a stream of argon or nitrogen.

  • Resuspend the dried lipids in 1 mL of 0.3 M KOH in 90:10 methanol:water.

  • Heat the samples at 80°C for 1 hour in a water bath. Ensure tubes are tightly sealed.

  • Cool the samples on ice.

3. Fatty Acid Methyl Ester (FAME) Derivatization

  • Acidify the saponified sample by adding 100 µL of formic acid.

  • Add 900 µL of hexane, vortex for 1 minute, and centrifuge for 5 minutes.

  • Transfer the upper hexane layer containing free fatty acids to a new glass vial.

  • Dry the hexane extract under nitrogen.

  • Add 0.5 mL of anhydrous 1.25 M HCl in methanol.

  • Cap tightly and heat at 50°C overnight.

  • Cool to room temperature, add 0.5 mL of hexane and 5 mL of 100 mg/mL NaHCO3.

  • Vortex and centrifuge. Collect the upper hexane layer containing FAMEs for GC-MS analysis.

4. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-23 capillary column or equivalent.

  • Injection: Splitless injection.

  • Oven Program: Start at 60°C (hold 2 min), ramp to 220°C. (Rate can be optimized).

  • Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity (with appropriate derivatization like pentafluorobenzyl bromide).

  • Detection: Selected Ion Monitoring (SIM) mode for target ions of this compound-methyl ester and the internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol allows for the analysis of underivatized very-long-chain fatty acids.

1. Lipid Extraction

  • Follow the same lipid extraction procedure as in Protocol 1 (Modified Bligh and Dyer).

2. Saponification (Optional but Recommended)

  • To analyze total fatty acid content, perform the saponification step as described in Protocol 1.

  • After saponification and acidification, extract the free fatty acids with hexane and dry down.

3. Sample Resuspension

  • Resuspend the dried lipid or free fatty acid extract in an appropriate solvent, such as a 1:1:0.3 chloroform/methanol/water solution. For low abundance VLCFAs, a more concentrated sample may be necessary.

4. LC-MS/MS Analysis

  • Instrument: Ultra-high performance liquid chromatograph (UPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • Column: C8 or C18 reversed-phase column (e.g., Acquity UPLC BEH-C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of organic phase to resolve the fatty acids.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: [M-H]⁻ for this compound (m/z 395.4).

    • Product Ion: A characteristic fragment ion (optimization required).

  • Quantification: Use a calibration curve generated from authentic cerotic acid standards and normalize to a deuterated internal standard.

Visualization of Pathways and Workflows

This compound in De Novo Ceramide Synthesis

This compound (C26:0) is activated to Cerotoyl-CoA, which is then used by Ceramide Synthases (CerS) to acylate a sphingoid base (sphinganine), forming dihydroceramide. This is a key step in the synthesis of very-long-chain ceramides.

Ceramide_Synthesis cluster_ER Endoplasmic Reticulum This compound This compound (C26:0) ACSL Acyl-CoA Synthetase This compound->ACSL CerotoylCoA Cerotoyl-CoA ACSL->CerotoylCoA CerS Ceramide Synthase (e.g., CerS2/3) CerotoylCoA->CerS Sphinganine Sphinganine Sphinganine->CerS Dihydroceramide Dihydroceramide (C26:0) CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 Dihydroceramide->DES1 Ceramide Ceramide (C26:0) DES1->Ceramide Lipidomics_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Saponification Saponification (Release of Fatty Acids) Extraction->Saponification Derivatization Derivatization (e.g., FAME for GC-MS) Saponification->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Saponification->Analysis LC-MS Route (Optional Derivatization) Derivatization->Analysis GC-MS Route DataProcessing Data Processing (Peak Integration, Normalization) Analysis->DataProcessing Quantification Quantification (vs. Calibration Curve) DataProcessing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

High-Performance Liquid Chromatography (HPLC) Methods for Fatty Acid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of fatty acids (FAs) is critical in food science, clinical diagnostics, and pharmaceutical development due to their roles in biological systems and as biomarkers for various diseases. While gas chromatography (GC) has traditionally been a primary method for FA analysis, High-Performance Liquid Chromatography (HPLC) offers significant advantages, especially for less volatile, heat-sensitive, or polar fatty acids.[1] HPLC operates at ambient temperatures, minimizing the degradation of sensitive functional groups.[1][2] This document provides detailed application notes and protocols for the analysis of fatty acids using HPLC, covering sample preparation, derivatization, various chromatographic and detection methods, and quantitative data.

Chromatographic Principles and Methods

The separation of fatty acids by HPLC can be accomplished through several chromatographic modes, each providing unique selectivity.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common technique for fatty acid analysis.[1] The separation is based on the hydrophobicity of the fatty acids, influenced by their carbon chain length and the degree of unsaturation.[1]

  • Principle: Longer carbon chains and fewer double bonds lead to increased hydrophobicity and thus longer retention times on a nonpolar stationary phase.[1] The first double bond in a fatty acid chain reduces its effective chain length by just under two carbon units.[2]

  • Stationary Phases: Octadecylsilyl (ODS or C18) columns are the most frequently used.[1]

  • Mobile Phases: Typically, mixtures of acetonitrile and water are used.[2] A small amount of acid, like acetic acid, may be added to the mobile phase to ensure sharp peaks when analyzing free fatty acids.[2]

Silver-Ion HPLC (Ag+-HPLC)

This technique is the preferred method for separating fatty acid isomers based on the number, position, and geometry (cis/trans) of their double bonds.[1]

  • Principle: Silver ions are impregnated into the stationary phase and interact with the π-electrons of the double bonds in the fatty acids.[1] This interaction allows for the separation of compounds with similar hydrophobicity but different unsaturation characteristics.[1] Retention increases with the number of double bonds.[3] Generally, trans isomers elute before their corresponding cis isomers.[3]

  • Stationary Phases: Commercially available columns often use silver ions loaded onto silica-based ion-exchange materials.[4]

Adsorption Chromatography

Adsorption chromatography, typically using silica gel columns, is useful for the analysis and isolation of fatty acids that contain polar functional groups.[1][2] This method is particularly effective for separating oxygenated fatty acids, such as those with hydroxy or hydroperoxy groups.[1][2]

Sample Preparation and Derivatization

Accurate HPLC analysis of fatty acids requires proper sample preparation, which often includes extraction from the sample matrix and a derivatization step to improve detection.[1]

Why Derivatize?

Most fatty acids lack a strong native chromophore or fluorophore, making their detection by common HPLC detectors like UV-Vis or Fluorescence challenging at low concentrations.[5] Derivatization involves chemically modifying the fatty acid's carboxyl group to attach a tag that is highly responsive to these detectors, thereby significantly enhancing sensitivity.[2][5]

UV-Vis Derivatization

For UV-Vis detection, fatty acids are converted into derivatives that exhibit high molar absorptivity at longer UV wavelengths (>240 nm), where interference from the mobile phase is minimal.[2]

  • Common Reagents: Phenacyl esters and their halogenated analogs, such as 2,4'-dibromoacetophenone, p-bromophenacyl bromide, and 2-bromo-2'-acetonaphthone, are widely used.[4][6][7][8]

Fluorescence Derivatization

For applications requiring very high sensitivity, fluorescent tags are used. This allows for detection at picomole or even femtomole levels.[2]

  • Common Reagents: A variety of reagents are available, including 9-fluorenylmethyl chloroformate (FMOC-Cl) and other newly synthesized proprietary reagents designed for high efficiency and strong fluorescence.[6][9][10]

Detection Methods

The choice of detector depends on whether the fatty acids have been derivatized and the required sensitivity of the analysis.

  • UV-Vis Detection: Used for derivatized fatty acids. Direct detection of underivatized fatty acids is possible at low UV wavelengths (around 210 nm), but this approach can suffer from low sensitivity and interference from mobile phase components.[2][11]

  • Fluorescence Detection (FLD): Offers exceptional sensitivity for fatty acids labeled with a fluorescent tag.[2][5]

  • Evaporative Light Scattering Detection (ELSD): A "universal" detector that can measure any non-volatile analyte, making it suitable for underivatized fatty acids. The mobile phase is evaporated before the analyte passes through a light scattering cell.[12][13] It is particularly useful for fatty acids from C12 to C22, as shorter chains can be too volatile.[14]

  • Charged Aerosol Detection (CAD): Another universal detector where the column effluent is nebulized, and the resulting aerosol particles are charged. CAD is known for its high sensitivity (low nanogram levels), wide dynamic range, and consistent response independent of the analyte's chemical structure.[8][13][15]

  • Mass Spectrometry (MS): When coupled with HPLC, MS provides high sensitivity and valuable structural information, aiding in the definitive identification of fatty acids.[2]

Experimental Protocols

Protocol 1: RP-HPLC with UV Detection (p-Bromophenacyl Bromide Derivatization)

This protocol is a general method for the quantitative analysis of total fatty acids in a lipid extract.

  • Saponification & Extraction:

    • To a known amount of lipid extract, add a solution of 0.05N KOH in methanol.

    • Mix for approximately 2 minutes to saponify the fatty acid esters.[16]

    • Acidify the solution to protonate the free fatty acids.

    • Extract the free fatty acids into an organic solvent like hexane. Evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • Dissolve the dried fatty acid extract in a suitable solvent (e.g., acetone).

    • Add a solution of p-bromophenacyl bromide (derivatizing agent) and a catalyst (e.g., triethylamine).[7][8]

    • Heat the mixture in a sealed vial (e.g., 85°C for a specified time) to form the phenacyl ester derivatives.[7]

    • After cooling, the reaction mixture can often be directly injected into the HPLC system.[7]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.[7]

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detector set to 254 nm.[10]

    • Quantification: Use an external standard curve prepared from known concentrations of derivatized fatty acid standards.

Protocol 2: High-Sensitivity Analysis by HPLC-FLD (Fluorescent Derivatization)

This protocol is for trace-level analysis of fatty acids.

  • Extraction: Extract fatty acids from the sample matrix as described in Protocol 1.

  • Derivatization:

    • Dissolve the fatty acid extract in a reaction solvent.

    • Add the fluorescent labeling reagent (e.g., a proprietary reagent or FMOC-Cl) and a catalyst (e.g., K2CO3).[6][9]

    • Incubate the mixture at an elevated temperature (e.g., 60-90°C) for a specified time (e.g., 10-40 minutes).[9][10]

    • Cool the reaction mixture before injection.

  • HPLC Conditions:

    • Column: C8 or C18 reversed-phase column.[6]

    • Mobile Phase: A gradient elution program using acetonitrile and water.[6]

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific fluorescent tag (e.g., λex = 245 nm, λem = 410 nm or λex = 285 nm, λem = 522 nm).[6][9]

    • Quantification: Use an external standard curve of derivatized standards. Due to the high sensitivity, ensure all glassware is scrupulously clean to avoid contamination.

Protocol 3: Isomer Separation using Ag+-HPLC

This protocol is designed for the separation of geometric (cis/trans) and positional isomers of unsaturated fatty acids, typically analyzed as their methyl esters (FAMEs).

  • Sample Preparation: Convert the extracted fatty acids to fatty acid methyl esters (FAMEs) using a standard methylation procedure (e.g., with BF3-methanol).

  • HPLC Conditions:

    • Column: Silver-ion HPLC column (e.g., ChromSpher 5 Lipids). It may be necessary to connect multiple columns in series to achieve sufficient resolution for complex mixtures.[16]

    • Mobile Phase: Typically an isocratic or gradient mixture of a non-polar solvent like hexane with a small amount of a more polar modifier such as acetonitrile.[1][16]

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: ELSD or CAD are suitable as the mobile phases are often not UV-transparent.

    • Identification: Retention times are compared to known standards. The elution order generally follows increasing number of double bonds, with trans isomers eluting before cis isomers.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for fatty acid analysis by HPLC.

Table 1: Representative Retention Times of Fatty Acid Naphthacyl Ester Derivatives in RP-HPLC (Note: Retention times are highly dependent on the specific system, column, and gradient profile. This table illustrates the general elution order.)

Fatty AcidAbbreviationTypical Elution Order / Retention Time (min)
Linolenic AcidC18:3Early eluting / ~28 min
Linoleic AcidC18:2~32 min
Palmitoleic AcidC16:1~35 min
Oleic Acid (cis)C18:1c~38 min
Elaidic Acid (trans)C18:1t~39 min
Palmitic AcidC16:0~42 min
Stearic AcidC18:0~46 min

Conditions based on a ternary gradient system on a C18 column, adapted from data for naphthacyl derivatives.[17] Retention time increases with chain length and decreases with the number of double bonds.[17]

Table 2: Comparison of Derivatization Reagents and Detection Sensitivities

Detection MethodDerivatization ReagentAnalyte FormLimit of Quantification (LOQ) / Detection (LOD)Reference(s)
HPLC-UVNone (Direct Detection at 208 nm)Free Fatty Acid0.5 µg/mL (Linolenic Acid) - 232 µg/mL (Myristic Acid)[11][18]
HPLC-UVp-Bromophenacyl BromidePhenacyl Ester~2 pmol (LOD)[7]
HPLC-FLD9-Fluorenylmethyl Chloroformate (FMOC-Cl)FMOC Derivative0.01-0.05 µg/mL (LOD)[10]
HPLC-FLDNovel Fluorescent ReagentFluorescent Ester0.85–5.5 ng/mL (LOQ)[6][19]
HPLC-FLDMNDMBFluorescent Ester4–21 nmol/L (LOD)[9]
HPLC-CADNoneFree Fatty AcidLow ng on column[15]
HPLC-ELSDNoneFree Fatty Acid50-100 ng on column (LOD)[8]

Visualized Workflows and Logic

Diagrams

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Biological or Pharmaceutical Sample Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Saponification Saponification (Optional) (to release FAs from glycerides) Extraction->Saponification Derivatization Derivatization (Optional) (UV or Fluorescence Tag) Saponification->Derivatization HPLC HPLC Separation (RP-HPLC or Ag+-HPLC) Derivatization->HPLC Detection Detection (UV, FLD, ELSD, CAD, MS) HPLC->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (vs. Standards) Integration->Quantification Report Final Report Quantification->Report

Caption: General Workflow for Fatty Acid Analysis by HPLC.

G Start Start: What is the analytical goal? Goal_Isomers Separate Isomers? (cis/trans, positional) Start->Goal_Isomers Goal_Quant General Quantification? Start->Goal_Quant Goal_Isomers->Goal_Quant No Method_AgHPLC Use Silver-Ion (Ag+) HPLC with ELSD/CAD Goal_Isomers->Method_AgHPLC Yes Method_RPHPLC Use Reversed-Phase (RP-HPLC) Goal_Quant->Method_RPHPLC Sensitivity Required Sensitivity? Method_RPHPLC->Sensitivity Sens_High Trace Levels (pg-ng)? Sensitivity->Sens_High Sens_Mod Moderate Levels (µg+)? Sensitivity->Sens_Mod Sens_High->Sens_Mod No Method_FLD Derivatize with Fluorescent Tag & use FLD Sens_High->Method_FLD Yes Method_UV Derivatize with UV Tag & use UV Detector Sens_Mod->Method_UV Derivatization Feasible Method_Universal Use Universal Detector (ELSD/CAD) without derivatization Sens_Mod->Method_Universal Derivatization Undesirable

Caption: Decision Tree for Selecting an HPLC Method.

G cluster_analysis HPLC Analysis Target PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) PL->PLA2 AA Arachidonic Acid (AA) (An Omega-6 Fatty Acid) PLA2->AA releases COX Cyclooxygenase (COX-1/COX-2) AA->COX AA_node Quantify AA levels by HPLC to study enzyme activity AA->AA_node PGs Prostaglandins (PGs) (e.g., PGH2) COX->PGs converts to BioAction Inflammation, Pain, Fever, etc. PGs->BioAction

Caption: Simplified Prostaglandin Pathway.

References

Application Notes & Protocols: Cerotate as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes in complex biological matrices is a cornerstone of lipidomics, drug metabolism, and pharmacokinetic studies. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for this purpose. However, the accuracy of quantitative MS can be affected by various factors, including sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and instrument variability.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these issues and ensure data reliability.[2][3]

Cerotate, or hexacosanoic acid (C26:0), is a very long-chain saturated fatty acid. Its deuterated form, typically cerotic acid-d4, serves as an excellent internal standard for the quantitative analysis of fatty acids and other lipids, particularly in GC-MS based methods.[4][5] By adding a known amount of the deuterated this compound to samples at the beginning of the workflow, it co-elutes with the analyte of interest and experiences similar variations during extraction, derivatization, and ionization.[6] This allows for accurate correction and reliable quantification.

Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS).[3][7] The core principle involves adding a known quantity of the SIL-IS to the sample. This establishes a fixed ratio of the naturally occurring analyte to its heavier isotopic counterpart. Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same processing variations. The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference. By measuring the ratio of the analyte's signal intensity to the SIL-IS's signal intensity, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or matrix effects.

A logical diagram illustrating the role of an internal standard in correcting for experimental variability is presented below.

G cluster_0 Analytical Workflow cluster_1 Correction Principle cluster_2 Sources of Variability (Corrected by IS) Sample Biological Sample (Analyte) IS_Addition Addition of Known Amount of this compound-d4 (IS) Sample->IS_Addition Extraction Sample Preparation (e.g., LLE, SPE) IS_Addition->Extraction V2 Pipetting Errors IS_Addition->V2 Derivatization Chemical Derivatization Extraction->Derivatization V1 Extraction Loss Extraction->V1 Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Data Data Acquisition (Analyte & IS Signals) Analysis->Data V3 Matrix Effects Analysis->V3 V4 Instrument Drift Analysis->V4 Ratio Calculate Ratio: (Analyte Signal / IS Signal) Data->Ratio Signal Intensities Quant Quantification using Calibration Curve Ratio->Quant Result Accurate Analyte Concentration Quant->Result

Caption: Logical workflow for internal standard correction in mass spectrometry.

Application: Quantification of Fatty Acids in Biological Matrices

Deuterated cerotic acid is often included in a mixture of other deuterated fatty acids to serve as internal standards for the comprehensive quantification of a wide range of fatty acids in biological samples like plasma, cells, and tissues.

Table 1: Example Composition of a Deuterated Fatty Acid Internal Standard Mixture
CompoundAbbreviationDeuterationSupplier ExampleCatalog # Example
Lauric Acid12:0d3CDN IsotopesD-4027
Myristic Acid14:0d3Cambridge IsotopesDLM-1039-0.1
Palmitic Acid16:0d3CDN IsotopesD-1655
Stearic Acid18:0d3CDN IsotopesD-1825
Arachidic Acid20:0d3CDN IsotopesD-5254
Behenic Acid22:0d3CDN IsotopesD-5708
Lignoceric Acid24:0d4CDN IsotopesD-6167
Cerotic Acid 26:0 d4 CDN Isotopes D-6145

This table is illustrative and based on components mentioned in published protocols.[4][5] Researchers should prepare or purchase a certified standard mixture suitable for their specific application.

Experimental Protocols

The following protocols are adapted from the LIPID MAPS standard method for fatty acid analysis by GC-MS and detail the use of a deuterated internal standard mixture containing this compound-d4.[4][5]

Diagram: Experimental Workflow for Fatty Acid Quantification

G start Start: Biological Sample (Plasma, Cells, or Media) add_is Add 100 µL Deuterated Internal Standard Mixture start->add_is lyse_acidify Lyse with Methanol & Acidify with HCl (to final conc. 25 mM) add_is->lyse_acidify extract1 Extract with 1 mL iso-octane Vortex & Centrifuge (3000 x g, 1 min) lyse_acidify->extract1 transfer1 Transfer Upper Organic Layer to New Tube extract1->transfer1 extract2 Repeat Extraction with iso-octane transfer1->extract2 transfer2 Pool Organic Layers extract2->transfer2 dry Dry Down Under Vacuum (SpeedVac) transfer2->dry derivatize Derivatize with PFBBr & DIPEA in Acetonitrile (20 min, RT) dry->derivatize dry2 Dry Down Under Vacuum derivatize->dry2 reconstitute Reconstitute in 50 µL iso-octane dry2->reconstitute analyze Inject 1 µL for GC-MS Analysis reconstitute->analyze

Caption: GC-MS workflow for fatty acid analysis using an internal standard.

Materials and Reagents
  • Internal Standard (IS) Stock: A mixture of deuterated fatty acids (including cerotic acid-d4) in 100% ethanol. For example, a stock containing 25 ng/µL of each standard.[5]

  • Primary Standard (PS) Stock: A mixture of unlabeled fatty acids of interest at a known concentration (e.g., 10 ng/µL) in 100% ethanol for building the calibration curve.[5]

  • Methanol (LC-MS grade)

  • Hydrochloric Acid (HCl), 1N

  • iso-octane

  • Pentafluorobenzyl bromide (PFBBr)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (LC-MS grade)

  • Glass tubes (16x125 mm and 10x75 mm)

  • Vortex mixer, centrifuge, and vacuum concentrator (SpeedVac)

Preparation of Calibration Curve Standards
  • Perform serial dilutions of the Primary Standard (PS) stock to create a series of working standards with a range of concentrations.

  • In clean glass tubes (10x75 mm), add 100 µL of the Internal Standard (IS) stock.

  • To each tube, add 50 µL of a corresponding primary standard dilution.

  • These standards will be derivatized alongside the samples as described in the sample preparation protocol.[4][5]

Table 2: Example Calibration Curve Points
Standard LevelConcentration of PS (ng/µL)Volume of PS (µL)Volume of IS (µL)Final Analyte:IS Ratio
10.05501001:500
20.1501001:250
30.5501001:50
41.0501001:25
52.5501001:10
65.0501001:5
710.0501001:2.5

Concentrations are illustrative and should be optimized based on the expected analyte concentration in samples and instrument sensitivity.

Sample Preparation Protocol

The initial sample handling varies by matrix:

  • For Blood Plasma:

    • In a 16x125 mm glass tube, combine 200 µL of plasma with 300 µL of dPBS.

    • Add 100 µL of the Internal Standard mixture.

    • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[4]

    • Proceed to the extraction step.

  • For Cultured Cells:

    • Ensure cell count is below 2 million cells.

    • In a 16x125 mm glass tube, add the cell pellet.

    • Add 100 µL of the Internal Standard mixture.

    • Add two volumes of methanol to lyse the cells.

    • Acidify with HCl to a final concentration of 25 mM.[4]

    • Proceed to the extraction step.

  • For Culture Media:

    • In a 16x125 mm glass tube, add 0.5 mL of media.

    • Add 100 µL of the Internal Standard mixture.

    • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[4]

    • Proceed to the extraction step.

Extraction and Derivatization Protocol
  • To the acidified sample mixture, add 1 mL of iso-octane.

  • Vortex thoroughly and centrifuge at 3000 x g for 1 minute to separate the layers.

  • Carefully transfer the upper organic layer to a clean 10x75 mm glass tube.

  • Repeat the extraction by adding another 1 mL of iso-octane to the original tube, vortexing, centrifuging, and pooling the upper organic layer with the first extract.[4][5]

  • Dry the pooled organic extracts under vacuum using a SpeedVac.

  • For derivatization, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile to the dried extract.

  • Incubate at room temperature for 20 minutes.[4][5]

  • Dry the derivatized sample under vacuum.

  • Reconstitute the final sample in 50 µL of iso-octane for GC-MS analysis.[4][5]

GC-MS Instrumental Analysis
  • Injection Volume: 1 µL

  • Analysis Mode: Negative Ion Chemical Ionization (NICI) is often used for high sensitivity with PFB derivatives.

  • Data Acquisition: Monitor the specific ions for the analyte(s) of interest and for the deuterated this compound internal standard.

The specific GC column, temperature program, and MS parameters should be optimized for the separation and detection of the target fatty acids.

Data Analysis and Quantification

  • Integrate the peak areas for each analyte and for the this compound-d4 internal standard in all samples, calibration standards, and quality controls.

  • For each injection, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration ratio of the primary standards to the internal standard (x-axis).

  • Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the peak area ratio from the unknown samples to calculate their concentration using the regression equation from the calibration curve.

By using this compound-d4 as an internal standard, this protocol provides a robust and reliable method for the accurate quantification of fatty acids across a variety of biological matrices, effectively compensating for experimental variability and ensuring high-quality data for research and development.

References

Application Note: Derivatization of Cerotic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerotic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), is a critical analyte in various biomedical and pharmaceutical research areas, including the study of metabolic disorders like X-linked adrenoleukodystrophy. Due to its high molecular weight and low volatility, direct analysis of cerotic acid by gas chromatography (GC) is challenging, often resulting in poor peak shape and inaccurate quantification.[1] Derivatization is a crucial sample preparation step that converts the polar carboxyl group into a less polar and more volatile ester, making it amenable to GC analysis. This application note provides detailed protocols for the derivatization of cerotic acid, focusing on the widely used methods of methyl esterification and silylation.

Methods of Derivatization

The most common derivatization techniques for fatty acids involve esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters.

  • Methyl Esterification: This is the preferred method for analyzing free fatty acids and involves converting the carboxylic acid to its corresponding methyl ester.[1] This process significantly increases the volatility of the fatty acid. Common reagents for this include boron trifluoride (BF3) in methanol and methanolic hydrogen chloride (HCl).[2][3]

  • Silylation: This method is also effective for derivatizing the carboxylic acid group, converting it into a trimethylsilyl (TMS) ester. Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS).[1]

Experimental Protocols

Protocol 1: Methyl Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This is a widely used and effective method for the preparation of FAMEs.

Materials:

  • Cerotic acid sample

  • BF3-Methanol solution (14% w/v)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the cerotic acid sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 14% BF3-Methanol solution to the vial.

  • Reaction: Securely cap the vial and heat at 60°C for 30-60 minutes in a heating block or water bath.[1]

  • Extraction: Allow the reaction mixture to cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol offers an alternative to esterification, particularly useful when other functional groups that might react with BF3-methanol are present.

Materials:

  • Cerotic acid sample

  • BSTFA with 1% TMCS

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place the dried cerotic acid sample (e.g., 1 mg) in a reaction vial. Ensure the sample is completely dry as silylating reagents are moisture-sensitive.[1]

  • Reagent Addition: Add 100 µL of an aprotic solvent to dissolve the sample, followed by the addition of 50 µL of BSTFA with 1% TMCS. A molar excess of the silylating reagent is required.[1]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]

  • Dilution & Analysis: After the vial has cooled to room temperature, the sample can be diluted with a suitable solvent if necessary and is then ready for GC-MS analysis.[1]

Data Presentation

Quantitative Data for Cerotic Acid Methyl Ester
ParameterValueReference
Chemical Formula C27H54O2[4][5][6][7][8]
Molecular Weight 410.71 g/mol [4][5][6][7][8]
Common Name Methyl hexacosanoate[4][5][6][7][8]
Mass Spectrum of Cerotic Acid Methyl Ester (Electron Ionization)

The following table summarizes the major ions observed in the mass spectrum of cerotic acid methyl ester. The base peak is the most abundant ion, and its intensity is set to 100.

m/zRelative Intensity (%)Putative Fragment
74100 (Base Peak)[CH3OC(=O)CH2]+
87~60[CH3OCO(CH2)2]+
143~20[CH3OCO(CH2)6]+
410~5[M]+ (Molecular Ion)

Data derived from NIST Standard Reference Database.[4]

Typical GC and MS Parameters
ParameterValue
GC System Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 250 - 280°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes. Ramp to 280°C at a rate of 5-10°C/min, hold for 10-20 minutes.
MS Ion Source Temp. 230°C
MS Interface Temp. 280°C
Measurement Mode Electron Impact (EI) at 70 eV
Scan Range m/z 50-550

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Cerotic Acid Sample DrySample Dry Sample (if necessary) Sample->DrySample AddReagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) DrySample->AddReagent Heat Heat (e.g., 60°C) AddReagent->Heat AddSolvents Add Hexane & Saturated NaCl Heat->AddSolvents Vortex Vortex & Separate Phases AddSolvents->Vortex CollectOrganic Collect Organic Layer Vortex->CollectOrganic DryOrganic Dry with Na2SO4 CollectOrganic->DryOrganic GC_Analysis GC-MS or GC-FID Analysis DryOrganic->GC_Analysis

Caption: Experimental workflow for the derivatization of cerotic acid.

Methyl_Esterification CeroticAcid Cerotic Acid (R-COOH) FAME Cerotic Acid Methyl Ester (R-COOCH3) CeroticAcid->FAME + CH3OH Methanol Methanol (CH3OH) Methanol->FAME BF3 BF3 (Catalyst) BF3->FAME Heat Water Water (H2O)

Caption: Reaction scheme for the methyl esterification of cerotic acid.

References

Application Note: Quantitative Analysis of Cerotate (Hexacosanoic Acid, C26:0) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Cerotic acid, also known as hexacosanoic acid (C26:0), is a very long-chain saturated fatty acid (VLCFA).[1] The quantification of cerotic acid in biological samples is of significant clinical importance, primarily as a key biomarker for the diagnosis of X-linked adrenoleukodystrophy (X-ALD) and other disorders of the peroxisome.[1][2] These genetic diseases are characterized by impaired peroxisomal β-oxidation, leading to the accumulation of VLCFAs in plasma and tissues.[3] This application note provides a detailed protocol for the quantitative analysis of cerotic acid in human serum or plasma using gas chromatography-mass spectrometry (GC-MS) following lipid extraction and chemical derivatization.

Principle of the Method

The quantitative analysis of cerotic acid involves three main stages:

  • Total Lipid Extraction: Lipids are extracted from the biological matrix (e.g., serum, plasma) using an organic solvent mixture, typically chloroform and methanol, to separate them from other cellular components.

  • Derivatization: Due to their low volatility, fatty acids require chemical modification before GC-MS analysis. The carboxyl group of cerotic acid is esterified to form a more volatile fatty acid methyl ester (FAME). This is commonly achieved using boron trifluoride (BF₃) in methanol.

  • GC-MS Analysis: The resulting FAMEs are separated on a gas chromatography column and detected by a mass spectrometer. Quantification is achieved by comparing the analyte signal to that of a known concentration of an internal standard.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Serum/Plasma

This protocol is adapted from standard lipid extraction methods.

Materials:

  • Serum or plasma sample

  • Chloroform

  • Methanol

  • 0.9% (w/v) Sodium chloride solution

  • Internal Standard (e.g., Heptacosanoic acid, C27:0) in chloroform/methanol

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Pipette 200 µL of serum or plasma into a glass centrifuge tube.

  • Add a known amount of internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic (chloroform) layer containing the lipids using a Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid film is ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol converts the extracted fatty acids into their volatile methyl ester derivatives.

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Heating block or water bath set to 95°C

  • Glass tubes with PTFE-lined caps

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF₃-Methanol solution.

  • Add 0.3 mL of hexane to the tube.

  • Securely cap the tube and vortex briefly.

  • Heat the mixture at 95°C for 1 hour in a heating block or water bath.

  • Allow the reaction tube to cool to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

Protocol 3: GC-MS Instrumental Analysis

Typical GC-MS Parameters:

  • GC System: Agilent GC-MS or equivalent

  • Column: SP-2560 or similar polar capillary column (e.g., 100 m x 0.25 mm, 0.20 µm film thickness)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes

    • Ramp 1: Increase to 180°C at 10°C/min

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 15 minutes

  • MS System: Quadrupole or Ion Trap Mass Spectrometer

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and internal standard for highest sensitivity and specificity.

Data Presentation

The concentration of cerotic acid (C26:0) and its ratio to behenic acid (C22:0) are critical diagnostic markers.

Table 1: Representative Cerotic Acid (C26:0) Concentrations in Human Plasma/Serum.

GroupC26:0 Concentration (µmol/L)Reference(s)
Healthy Controls0.37 – 1.34[4][5]
X-ALD Males (Hemizygotes)1.19 – 5.01[5]
X-ALD Females (Heterozygotes)1.11 – 4.06[5]
Zellweger Spectrum Disorder (ZSD)0.95 – 9.74[5]

Table 2: Diagnostic Ratios for Cerotic Acid in Human Plasma/Serum.

RatioHealthy Control RangeX-ALD Patient RangeReference(s)
C26:0 / C22:0 0.0 – 0.03Significantly elevated (approx. 5x control)[4][6][7]
C24:0 / C22:0 0.32 – 1.19Significantly elevated (approx. 2x control)[4][7]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Serum/Plasma Sample Collection Extraction 2. Total Lipid Extraction (Chloroform/Methanol) Sample->Extraction Deriv 3. Derivatization to FAMEs (BF₃-Methanol) Extraction->Deriv GCMS 4. GC-MS Analysis Deriv->GCMS Inject Sample Quant 5. Data Quantification (vs. Internal Standard) GCMS->Quant

Caption: General workflow for the quantitative analysis of cerotate.

Metabolic Pathway

G cluster_peroxisome Peroxisome This compound Cerotic Acid (C26:0) CerotoylCoA Cerotoyl-CoA This compound->CerotoylCoA Acyl-CoA Synthetase EnoylCoA trans-2,3-Dehydro- hexacosanoyl-CoA CerotoylCoA->EnoylCoA ACOX1 (Oxidation) ACOX1 Impaired in X-ALD & other peroxisomal disorders HydroxyacylCoA 3-Hydroxy- hexacosanoyl-CoA EnoylCoA->HydroxyacylCoA Bifunctional Enzyme (Hydration) KetoacylCoA 3-Keto- hexacosanoyl-CoA HydroxyacylCoA->KetoacylCoA Bifunctional Enzyme (Dehydrogenation) LignoceroylCoA Lignoceroyl-CoA (C24:0) KetoacylCoA->LignoceroylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase LignoceroylCoA->CerotoylCoA Re-enters Cycle Mito Further Oxidation (Mitochondria) LignoceroylCoA->Mito

Caption: Peroxisomal β-oxidation pathway of cerotic acid (C26:0).

References

Application Notes: The Role of Cerotate (Cerotic Acid and its Derivatives) in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cerotic acid, also known as hexacosanoic acid, is a saturated very long-chain fatty acid with the chemical formula C26H52O2.[1][2] The term "Cerotate" refers to the salts or, more commonly in cosmetics, the esters derived from cerotic acid.[3][4] Naturally found in substances like beeswax and carnauba wax, cerotic acid and its derivatives are utilized in cosmetic and personal care products for their unique physical properties and beneficial effects on skin barrier function.[1][2][5] At room temperature, it is a white solid that is insoluble in water, making it a valuable component in the oil phase of many formulations.[5]

Key Functions and Applications in Cosmetics

Cerotates are multifunctional ingredients that contribute to the texture, stability, and efficacy of cosmetic formulations.

  • Viscosity Control and Texture Modification : Due to its long-chain structure, cerotic acid is an effective agent for modifying the rheology of cosmetic products.[5][6] It acts as a thickening agent, increasing the viscosity of creams, lotions, and ointments to create rich, substantive textures.[7]

  • Emollient Properties : As an emollient, cerotic acid and its esters help to soften and smooth the skin's surface.[7][8] When applied topically, they form a protective, occlusive layer that reduces transepidermal water loss (TEWL), thereby helping to maintain skin hydration.[4][9] Fatty acid esters are particularly noted for providing these benefits with a non-greasy feel.[10]

  • Emulsion Stabilization : Long-chain fatty acids are critical components in the stabilization of emulsions.[11] In oil-in-water (O/W) and water-in-oil (W/O) systems, cerotates function at the oil-water interface to prevent the coalescence of droplets, ensuring the long-term stability and homogeneity of the product.[12][13]

  • Skin Barrier Support : The outermost layer of the skin, the stratum corneum, maintains its barrier integrity through a highly organized lipid matrix composed primarily of ceramides, cholesterol, and free fatty acids.[14][15][16] Very long-chain fatty acids like cerotic acid are integral to this structure.[17] Supplementing the skin with these lipids can help reinforce the natural barrier, making it more resilient to environmental stressors and preventing moisture loss, which is particularly beneficial for dry or compromised skin.[16][17]

Mechanism of Action: Reinforcing the Skin Barrier

The primary mechanism of action for cerotic acid in skincare is not based on modulating cellular signaling pathways but on its biophysical integration into the stratum corneum. The "brick and mortar" model of the skin barrier describes corneocytes as "bricks" and the intercellular lipid matrix as the "mortar." Cerotic acid acts as a key component of this mortar, enhancing its structural integrity and barrier function.

SkinBarrier Cerotic Acid integrates into the lipid matrix (mortar) between corneocytes (bricks), enhancing barrier function. cluster_0 Stratum Corneum ('Brick and Mortar') cluster_1 Cosmetic Formulation Corneocyte1 Corneocyte (Brick) Corneocyte2 Corneocyte (Brick) Corneocyte3 Corneocyte (Brick) Corneocyte4 Corneocyte (Brick) CeroticAcid Cerotic Acid Ceramides Ceramides Cholesterol Cholesterol Formulation Topical Application (this compound-containing cream) Formulation->CeroticAcid Delivers

Caption: Cerotic Acid integration into the skin barrier's lipid matrix.

Data Presentation

Quantitative data for cerotic acid is summarized below. Typical usage levels are extrapolated from data on similar long-chain fatty acids and their esters.

Table 1: Physicochemical Properties of Cerotic Acid (Hexacosanoic Acid)

Property Value Reference
INCI Name Cerotic Acid [5]
Chemical Formula C26H52O2 [1][5]
Molecular Weight 396.69 g/mol [18]
Appearance White solid [5]
Solubility Insoluble in water; Soluble in boiling ethanol [5]

| Natural Sources | Beeswax, Carnauba Wax |[2][5] |

Table 2: Representative Usage Levels in Cosmetic Formulations

Ingredient Type Function Typical Concentration Range (%) Reference
Long-Chain Fatty Acids Thickener, Emulsion Stabilizer 1 - 5% [19]

| Fatty Acid Esters | Emollient, Solvent, Stabilizer | 1 - 20% |[12] |

Experimental Protocols

The following protocols provide standardized methods for formulating with and evaluating cerotates in cosmetic preparations.

Protocol 1: Formulation of a Basic Oil-in-Water (O/W) Emollient Cream

This protocol details the creation of a stable O/W cream using cerotic acid as a co-emulsifier and thickening agent.

Methodology:

  • Phase A (Water Phase) Preparation:

    • In a heat-resistant beaker, combine deionized water and glycerin.

    • Begin heating to 75-80°C with gentle mixing.

  • Phase B (Oil Phase) Preparation:

    • In a separate beaker, combine Cerotic Acid, Cetearyl Alcohol, Caprylic/Capric Triglyceride, and the primary emulsifier.

    • Heat to 75-80°C with continuous stirring until all components are melted and the phase is homogenous.

  • Emulsification:

    • Slowly add the Oil Phase (B) to the Water Phase (A) under high-shear homogenization (e.g., 5000 RPM).

    • Maintain homogenization for 5-10 minutes until a uniform, white emulsion is formed.

  • Cool Down:

    • Switch to gentle paddle stirring and begin cooling the emulsion.

    • At approximately 40°C, add the preservative and fragrance (Phase C).

  • Finalization:

    • Continue stirring until the cream reaches room temperature (~25°C).

    • Adjust pH if necessary.

    • Package in an appropriate container.

Caption: Workflow for creating a basic O/W emulsion with Cerotic Acid.
Protocol 2: Evaluation of Emulsion Stability

This protocol assesses the physical stability of the formulation from Protocol 1.

Methodology:

  • Sample Preparation:

    • Aliquot 10g of the cream into three separate, sealed centrifuge tubes.

  • Centrifugation Test:

    • Place two tubes in a centrifuge.

    • Spin at 3000 RPM for 30 minutes at room temperature.

    • Visually inspect for any signs of phase separation (creaming, coalescence, or breaking). A stable emulsion will show no change.

  • Freeze-Thaw Cycle Test:

    • Place the third tube in a freezer at -10°C for 24 hours.

    • Remove the tube and allow it to thaw at room temperature for 24 hours. This completes one cycle.

    • Repeat this process for a total of three cycles.

    • After the final cycle, visually inspect the sample for changes in consistency, color, or phase separation.

StabilityTesting cluster_0 Centrifugation Test cluster_1 Freeze-Thaw Cycling Start Prepare 3 Samples of Cream Centrifuge Centrifuge 2 Samples (3000 RPM, 30 min) Start->Centrifuge Freeze Freeze 1 Sample (-10°C, 24h) Start->Freeze Inspect1 Inspect for Phase Separation Centrifuge->Inspect1 Thaw Thaw Sample (25°C, 24h) Freeze->Thaw Cycle Repeat 3x Thaw->Cycle Cycle->Freeze Inspect2 Inspect for Phase Separation Cycle->Inspect2 After 3 cycles

Caption: Experimental workflow for emulsion stability testing.
Protocol 3: Quantification of Cerotic Acid in a Formulation via GC-MS

This protocol provides a general method for extracting and quantifying cerotic acid from a finished cosmetic product.

Methodology:

  • Sample Preparation and Extraction:

    • Accurately weigh 100mg of the cosmetic cream into a vial.

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol) to isolate the lipid components.

  • Derivatization (Esterification):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • To convert the free fatty acid to a more volatile ester for GC analysis, add 2 mL of 2% sulfuric acid in methanol.

    • Heat the sample at 50°C for 2 hours to form fatty acid methyl esters (FAMEs), including methyl this compound.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS system.

    • Gas Chromatograph (GC) Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program designed to separate long-chain FAMEs.

    • Mass Spectrometer (MS) Conditions: Operate in electron ionization (EI) mode, scanning a mass range (e.g., m/z 50-500) to identify the characteristic fragmentation pattern of methyl this compound.

  • Quantification:

    • Identify the peak corresponding to methyl this compound based on its retention time and mass spectrum compared to a certified reference standard.

    • Quantify the amount by integrating the peak area and comparing it to a calibration curve prepared from the reference standard.

GCMS_Workflow A 1. Weigh Cosmetic Sample B 2. Lipid Extraction (Chloroform/Methanol) A->B C 3. Derivatization to FAMEs (H₂SO₄ in Methanol) B->C D 4. Inject Sample into GC-MS C->D E 5. Separation & Detection (GC Separation, MS Detection) D->E F 6. Data Analysis (Identify & Quantify Peak) E->F G Result: Concentration of Cerotic Acid F->G

Caption: Workflow for Cerotic Acid quantification using GC-MS.

Safety and Regulatory Status

Long-chain fatty acids, including those with chain lengths similar to cerotic acid, have been assessed for safety by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel.[20][21] These ingredients are generally considered safe for use in cosmetic products when formulated to be non-irritating and non-sensitizing.[19][20][21] As with any cosmetic ingredient, formulation parameters such as concentration and the presence of other ingredients are critical to ensuring consumer safety.

Conclusion

Cerotates (cerotic acid and its esters) are valuable and versatile ingredients in the development of cosmetic formulations. Their primary roles as viscosity controllers, emollients, and emulsion stabilizers contribute significantly to the desired aesthetics and physical stability of a wide range of products. Furthermore, their biocompatibility with the skin's natural lipid barrier allows them to provide functional benefits by reinforcing barrier integrity and improving skin hydration. The protocols outlined here provide a framework for effectively formulating with and evaluating the performance of this compound-containing products for researchers and cosmetic scientists.

References

Application Notes and Protocols for Enzymatic Assays Involving Cerotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying enzymes that utilize cerotate (C26:0), a very long-chain fatty acid (VLCFA), as a substrate. The methodologies outlined are essential for investigating the enzymatic pathways of VLCFA metabolism, identifying potential therapeutic targets for metabolic disorders, and screening for novel drug candidates.

Introduction

Cerotic acid (Hexacosanoic acid, C26:0) is a saturated very long-chain fatty acid implicated in several physiological and pathological processes. Its metabolism primarily occurs in peroxisomes via a specialized β-oxidation pathway. Dysregulation of this compound metabolism is a hallmark of several severe genetic disorders, including X-linked adrenoleukodystrophy (X-ALD). Accurate and reproducible enzymatic assays are crucial for understanding the function of enzymes involved in this compound metabolism and for the development of therapeutic interventions.

The principal enzymes in the initial steps of this compound metabolism are Very Long-Chain Acyl-CoA Synthetase (ACSVL) and Acyl-CoA Oxidase (ACOX). ACSVL activates this compound to its coenzyme A (CoA) thioester, cerotoyl-CoA. Subsequently, ACOX catalyzes the first and rate-limiting step of peroxisomal β-oxidation, the desaturation of cerotoyl-CoA.

This document provides protocols for the enzymatic assays of these key enzymes using this compound as the substrate.

Peroxisomal β-Oxidation of this compound: An Overview

The catabolism of this compound begins with its activation in the cytoplasm and subsequent transport into the peroxisome, where it undergoes β-oxidation.

Cerotate_Metabolism cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome This compound This compound (C26:0) Cerotoyl_CoA Cerotoyl-CoA This compound->Cerotoyl_CoA ACSVL (ATP, CoA-SH) trans_2_Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Cerotoyl_CoA->trans_2_Hexadecenoyl_CoA ACOX (O2 -> H2O2) Beta_Oxidation_Cycle Further cycles of β-oxidation trans_2_Hexadecenoyl_CoA->Beta_Oxidation_Cycle Medium_Chain_Acyl_CoA Medium-chain Acyl-CoA Beta_Oxidation_Cycle->Medium_Chain_Acyl_CoA Assay_Workflow cluster_ACSVL ACSVL Assay cluster_ACOX ACOX Assay A1 Prepare [14C]this compound-BSA Substrate Solution A2 Prepare Reaction Mixture (ATP, CoA, MgCl2, DTT) A1->A2 A3 Initiate Reaction with Enzyme Source A2->A3 A4 Incubate at 37°C A3->A4 A5 Stop Reaction & Phase Partition A4->A5 A6 Measure Radioactivity in Aqueous Phase A5->A6 B1 Prepare Cerotoyl-CoA Substrate Solution B2 Prepare Reaction Mixture (HRP, 4-AAP, Phenol, FAD) B1->B2 B3 Initiate Reaction with Substrate B2->B3 B4 Monitor Absorbance at 500 nm B3->B4

Troubleshooting & Optimization

Technical Support Center: Enhancing In Vitro Solubility of Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with long-chain fatty acids (LCFAs) in vitro.

Troubleshooting Guide

Common Issue: Precipitation of Long-Chain Fatty Acids in Aqueous Media

Researchers often observe precipitation or the formation of micelles when diluting stock solutions of LCFAs into cell culture media or aqueous buffers. This can lead to inconsistent and unreliable experimental results. The following table summarizes common methods to improve LCFA solubility, their advantages, and disadvantages.

Table 1: Comparison of Solubilization Methods for Long-Chain Fatty Acids

MethodFatty Acid ExamplesMaximum Achievable Concentration (Approximate)AdvantagesDisadvantages
Organic Solvents
EthanolPalmitic Acid~30 mg/mL (in pure ethanol)[1], ~0.25 mg/mL (in 1:2 ethanol:PBS)[1]Simple to prepare, high stock concentrations achievable.[2]Potential for cellular toxicity, even at low final concentrations.[2] Can interfere with certain cellular assays.
Stearic Acid~20 mg/mL (in pure ethanol)[3][4]
DMSOPalmitic Acid~20 mg/mL (in pure DMSO)[1]Effective for many nonpolar compounds.Can be toxic to cells and may have anti-inflammatory effects that can confound experimental results.[5][6][7][8][9]
Stearic Acid~10 mg/mL (in pure DMSO)[3][4]
Carrier Molecules
Bovine Serum Albumin (BSA) ConjugationOleic AcidMolar ratios of fatty acid to BSA (e.g., 2:1) are often used rather than a maximum concentration.[10]Physiologically relevant delivery method, reduces fatty acid toxicity.[11]Preparation can be complex, requires careful control of FA:BSA ratio, and fatty-acid-free BSA is necessary to avoid introducing confounding variables.
Linoleic AcidMolar ratios are typically used.
Palmitic AcidCan dissolve up to 8mM in 10% FFA-free BSA.[12]
Cyclodextrin ComplexationLinoleic AcidStoichiometry of 1:2 (LA:CD) has been reported.[13][14]High solubilization capacity, can protect fatty acids from oxidation.[15]May extract cholesterol and other lipids from cell membranes, potentially affecting signaling pathways.[16][17]
C12-C18 Fatty AcidsMethylated cyclodextrins can increase solubility 250-1660 fold.[18]

Frequently Asked Questions (FAQs)

Q1: My fatty acid stock, dissolved in ethanol, precipitates when I add it to my cell culture medium. How can I prevent this?

A1: This is a common issue due to the poor aqueous solubility of LCFAs. Here are a few troubleshooting steps:

  • Pre-warm the media: Gently warming your cell culture media to 37°C before adding the fatty acid stock can sometimes help.

  • Slow addition and mixing: Add the fatty acid stock dropwise while gently swirling the medium to facilitate dispersion.

  • Use a carrier protein: The most effective method is to conjugate the fatty acid to fatty-acid-free Bovine Serum Albumin (BSA) before adding it to the culture medium. This mimics the physiological transport of fatty acids and significantly improves their stability in aqueous solutions.

  • Consider an alternative solvent: While ethanol is common, for some fatty acids, other solvents might offer better solubility characteristics upon dilution, but always be mindful of solvent toxicity.

Q2: What is the optimal fatty acid to BSA molar ratio for my experiments?

A2: The optimal ratio can depend on the specific fatty acid, the cell type, and the desired final concentration. Ratios between 2:1 and 6:1 (fatty acid:BSA) are commonly used. It is recommended to perform a dose-response experiment to determine the optimal ratio for your specific experimental setup, balancing solubility with potential cellular toxicity.

Q3: Can the solubilization method itself affect my experimental results?

A3: Absolutely. Organic solvents like DMSO have been shown to have anti-inflammatory properties and can influence signaling pathways, which could interfere with studies on inflammation or cellular signaling.[5][6][7][8][9] Carrier molecules are not entirely inert either; for instance, cyclodextrins can extract cholesterol from cell membranes, which may impact lipid raft-dependent signaling.[16][17] It is crucial to include appropriate vehicle controls in your experiments (e.g., medium with the same concentration of ethanol/DMSO or BSA without the fatty acid) to account for any effects of the solubilization agent.

Q4: How should I prepare my fatty acid-BSA complex?

A4: A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving the fatty acid in a small amount of ethanol, preparing a fatty-acid-free BSA solution, and then slowly adding the fatty acid solution to the BSA solution with gentle heating and stirring to facilitate conjugation.

Q5: Are there alternatives to BSA for improving fatty acid solubility?

A5: Yes, cyclodextrins are an effective alternative. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like fatty acids in their central cavity, thereby increasing their aqueous solubility.[15] Methylated cyclodextrins have been shown to be particularly effective.[18] A protocol for preparing fatty acid-cyclodextrin complexes is also included in the "Experimental Protocols" section.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid-BSA Complexes

This protocol is a general guideline and may need optimization for specific fatty acids and cell types.

Materials:

  • Long-chain fatty acid (e.g., Palmitic acid, Oleic acid)

  • Ethanol (200 proof)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS) or cell culture medium

  • Sterile conical tubes

  • Water bath or incubator at 37°C

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare Fatty Acid Stock Solution: Dissolve the fatty acid in ethanol to make a concentrated stock solution (e.g., 100 mM). Gentle warming (up to 60-70°C) may be necessary for saturated fatty acids like palmitic acid.

  • Prepare BSA Solution: Dissolve fatty-acid-free BSA in PBS or serum-free cell culture medium to the desired concentration (e.g., 10% w/v). Ensure the BSA is completely dissolved. This may require gentle warming to 37°C and stirring.

  • Complexation: a. Pre-warm the BSA solution to 37°C. b. While gently stirring or swirling the BSA solution, slowly add the fatty acid stock solution dropwise to achieve the desired final fatty acid:BSA molar ratio. c. Incubate the mixture for at least 1 hour at 37°C with continuous gentle agitation to allow for complexation.

  • Sterilization and Use: a. Sterilize the fatty acid-BSA complex solution by filtering it through a 0.22 µm syringe filter. b. The complex is now ready to be added to your cell culture medium to achieve the desired final fatty acid concentration. c. Always prepare a vehicle control containing the same concentration of BSA and ethanol as your experimental samples.

Protocol 2: Preparation of Fatty Acid-Cyclodextrin Complexes

Materials:

  • Long-chain fatty acid

  • Methyl-β-cyclodextrin (MβCD) or other suitable cyclodextrin

  • Deionized water or buffer

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in deionized water or your experimental buffer to the desired concentration.

  • Add Fatty Acid: Add the fatty acid directly to the cyclodextrin solution. The molar ratio of fatty acid to cyclodextrin will depend on the specific components and desired solubility.

  • Complexation: a. Vigorously vortex the mixture for several minutes. b. For difficult-to-dissolve fatty acids, sonication can be used to facilitate complex formation. c. Gentle heating may also be applied, but be cautious of the stability of the fatty acid.

  • Sterilization and Use: a. Sterilize the solution using a 0.22 µm filter. b. The fatty acid-cyclodextrin complex is now ready for use in your experiments. c. A control with the cyclodextrin alone should be included in your experiments.

Visualizations

Logical Workflow for Selecting a Solubilization Method

Workflow for Selecting a Fatty Acid Solubilization Method start Start: Need to dissolve long-chain fatty acid q1 Is a physiologically relevant delivery method critical? start->q1 bsa Use BSA Conjugation q1->bsa Yes q2 Is potential for confounding biological effects a major concern? q1->q2 No control Crucial: Include appropriate vehicle controls bsa->control cyclodextrin Consider Cyclodextrin Complexation q2->cyclodextrin Yes solvent Use Organic Solvent (Ethanol or DMSO) q2->solvent No cyclodextrin->control solvent->control end Proceed with Experiment control->end

Caption: A decision tree to guide the selection of an appropriate method for solubilizing long-chain fatty acids for in vitro experiments.

Fatty Acid Activation of PPAR Signaling Pathway

Fatty Acid Activation of PPAR Signaling FA Long-Chain Fatty Acid PPAR PPAR FA->PPAR Binds as ligand Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Metabolism Lipid Metabolism & Inflammation Transcription->Metabolism Regulates genes involved in

Caption: Simplified schematic of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway activated by long-chain fatty acids.

Potential Impact of DMSO on Inflammatory Signaling

Potential Inhibitory Effects of DMSO on Inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (ERK1/2, p38, JNK) Stimulus->MAPK Akt Akt Pathway Stimulus->Akt DMSO DMSO DMSO->MAPK Inhibits phosphorylation DMSO->Akt Inhibits phosphorylation Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines Akt->Cytokines

Caption: Diagram illustrating the potential for DMSO to suppress inflammatory responses by inhibiting key signaling pathways.

References

Technical Support Center: Overcoming Challenges in Cerotate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of cerotate (C26:0), a very-long-chain fatty acid (VLCFA).

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for this compound quantification?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for quantifying this compound. The choice often depends on available instrumentation, sample matrix, and desired sensitivity. LC-MS/MS is often preferred for its high sensitivity and specificity, especially in complex biological matrices, and may not always require derivatization.[1][2] GC-MS typically requires derivatization to increase the volatility of cerotic acid.[3][4]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: Derivatization is a critical step in the GC-MS analysis of non-volatile or thermally labile compounds like cerotic acid.[5] This chemical modification process converts the carboxylic acid group into a less polar and more volatile ester (e.g., a methyl ester or trimethylsilyl ester), allowing it to be vaporized in the GC inlet and travel through the analytical column.[6][7]

Q3: What are the common challenges in extracting this compound from biological samples?

A3: Challenges in this compound extraction include its low abundance compared to other fatty acids, its hydrophobicity, and potential for binding to proteins in matrices like plasma.[8][9] Ensuring complete extraction from the sample matrix is crucial for accurate quantification. The choice of extraction solvent and method (e.g., liquid-liquid extraction or solid-phase extraction) must be optimized to achieve high recovery.[10][11]

Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A4: To improve sensitivity, optimize the ionization source parameters (e.g., temperature and gas flows) and select the most abundant and stable multiple reaction monitoring (MRM) transitions.[12] Using a derivatizing agent that adds a readily ionizable group can also enhance signal intensity.[13] Additionally, proper sample clean-up to reduce matrix effects, such as ion suppression, is essential.[14]

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
No peak or very low peak intensity for this compound. Incomplete derivatization.- Ensure the sample is completely dry before adding the derivatization reagent.[15]- Use a sufficient excess of the derivatization reagent.[6]- Optimize reaction time and temperature.[6]
Adsorption of the analyte in the injector or column.- Use a deactivated inlet liner.[16]- Condition the GC column according to the manufacturer's instructions.[17]
Leak in the GC system.- Perform a leak check of the injector, column fittings, and gas lines.[18]
Poor peak shape (tailing or fronting). Active sites in the GC system.- Replace the inlet liner and septum.[19]- Trim the first few centimeters of the column.[19]
Column overload.- Dilute the sample or reduce the injection volume.[16]
Inappropriate oven temperature program.- Optimize the temperature ramp to ensure proper focusing of the analyte band at the head of the column.[19]
Inconsistent retention times. Fluctuations in carrier gas flow rate.- Check the gas supply and regulators for stable pressure.[17]
Oven temperature instability.- Verify the oven temperature is stable and reproducible.[17]
Column degradation.- Replace the GC column if it is old or has been subjected to harsh conditions.[16]
LC-MS/MS Analysis
Problem Possible Cause Troubleshooting Steps
Low signal intensity or no detectable peak. Ion suppression from matrix components.- Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14]- Dilute the sample to reduce the concentration of interfering substances.[20]
Inefficient ionization.- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).[12]- Consider using an alternative ionization technique like atmospheric pressure chemical ionization (APCI).
Suboptimal MRM transitions.- Perform a product ion scan to identify the most intense and stable fragment ions for this compound.[12]
High background noise. Contaminated mobile phase or LC system.- Use high-purity solvents and additives.[20]- Flush the LC system thoroughly.[20]- Replace the guard column and/or analytical column.
Detector contamination.- Clean the mass spectrometer's ion source.[17]
Variable peak areas and poor reproducibility. Inconsistent sample injection volume.- Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.[21]
Incomplete extraction.- Optimize the extraction procedure to ensure consistent recovery.[22]
Analyte degradation.- Store samples appropriately and minimize freeze-thaw cycles.

Experimental Protocols

This compound Quantification by GC-MS

This protocol involves lipid extraction, saponification to release fatty acids from complex lipids, derivatization to form fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

a. Lipid Extraction and Saponification:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated C26:0).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly.

  • Centrifuge to separate the phases and collect the lower organic layer.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in 1 mL of 0.5 M KOH in methanol.

  • Incubate at 60°C for 1 hour to saponify the lipids.[23]

b. Derivatization to FAMEs:

  • After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol.[6]

  • Incubate at 60°C for 30 minutes.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution, then vortex.

  • Centrifuge and collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

c. GC-MS Parameters:

  • Column: HP-88 or similar high-polarity cyanopropyl column.[4]

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, ramp to 175°C at 10°C/min, then to 220°C at 5°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound-ME410.474.1, 87.1
Internal Std-ME(Varies)(Varies)
This compound Quantification by LC-MS/MS

This protocol describes a direct analysis of this compound in plasma following lipid extraction.

a. Lipid Extraction:

  • To 50 µL of plasma, add an internal standard (e.g., deuterated C26:0).

  • Add 500 µL of isopropanol, vortex, and centrifuge to precipitate proteins.[23]

  • Collect the supernatant for direct injection or further clean-up.

b. LC-MS/MS Parameters:

  • Column: C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[23]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound395.4395.445
Internal Std(Varies)(Varies)(Varies)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) InternalStd Add Internal Standard Sample->InternalStd Extraction Lipid Extraction (LLE or SPE) InternalStd->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Direct Injection GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification ceramide_signaling cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Chemotherapy, UV) Ceramide Ceramide Generation Stress->Ceramide PP2A Activate PP2A Ceramide->PP2A JNK Activate JNK Pathway Ceramide->JNK PKCzeta Activate PKCζ Ceramide->PKCzeta Akt_Inhibition Inhibit Akt/PKB (Pro-survival) PP2A->Akt_Inhibition Apoptosis Apoptosis JNK->Apoptosis PKCzeta->Apoptosis Akt_Inhibition->Apoptosis

References

Optimization of cerotate extraction from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of cerotate (hexacosanoic acid) extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from complex matrices? A1: this compound, a very-long-chain saturated fatty acid (VLCFA), presents several extraction challenges. Due to its long hydrocarbon chain (26 carbons), it has a high melting point (87.7 °C) and is practically insoluble in water.[1][2] Key difficulties include its low solubility in many common solvents at room temperature and the frequent co-extraction of other lipids, pigments, and non-polar compounds from complex biological or natural matrices like plant waxes.[3][4] This necessitates robust purification steps to isolate the compound of interest.[5]

Q2: Which solvent systems are most effective for this compound extraction? A2: Non-polar and semi-polar solvents are generally most effective for extracting this compound. Commonly used solvents include hexane, chloroform, diethyl ether, and ethanol.[2][3] Often, a mixture of solvents, such as chloroform-methanol, is employed to effectively disrupt lipid-protein and lipid-carbohydrate interactions within the matrix, thereby improving overall extraction efficiency.[3] The principle of "like dissolves like" is crucial; as a relatively non-polar compound, this compound is more soluble in non-polar solvents.[6] The choice of solvent ultimately depends on the specific matrix and the desired purity of the initial extract.

Q3: Is a derivatization step necessary for the analysis of this compound? A3: For analysis by gas chromatography (GC), derivatization is essential.[3][7] The high boiling point and the polarity of the carboxylic acid group make underivatized this compound unsuitable for direct GC analysis, often leading to poor peak shape and volatility.[7][8] Converting it into a more volatile ester, typically a fatty acid methyl ester (FAME), is a standard and necessary step.[3] This is commonly achieved through esterification with agents like BF3-methanol or through silylation using reagents like BSTFA.[7][9]

Q4: How can modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) improve efficiency? A4: Modern techniques offer significant advantages over traditional methods like Soxhlet extraction.

  • Ultrasound-Assisted Extraction (UAE): This method uses the mechanical energy of ultrasonic cavitation to disrupt cell walls and enhance solvent penetration into the matrix.[3][10] This typically leads to higher extraction yields in shorter times and at lower temperatures, which helps preserve thermally sensitive compounds.[11][12]

  • Supercritical Fluid Extraction (SFE): SFE, most commonly using carbon dioxide (scCO₂), is a green technology that leverages the unique properties of supercritical fluids, which have liquid-like density and gas-like viscosity and diffusivity.[13][14] This allows for deep and fast penetration into solid matrices.[13] The solvating power of scCO₂ can be tuned by adjusting pressure and temperature, allowing for selective extraction.[15][16] While scCO₂ is non-polar, its polarity can be modified by adding co-solvents like ethanol to extract a wider range of compounds.[16]

Troubleshooting Guide

This guide addresses common problems encountered during this compound extraction and analysis.

Low Extraction Yield
Potential Cause Recommended Solution
Inappropriate Solvent This compound has low solubility in polar solvents. Use non-polar solvents like hexane or chloroform. Consider a solvent mixture (e.g., chloroform:methanol 2:1 v/v) to better disrupt the matrix.[3]
Insufficient Extraction Time/Temperature For methods like Soxhlet, ensure extraction runs for an adequate duration (several hours).[17] For all methods, gently heating the solvent can improve solubility, but avoid temperatures that could degrade the sample.[1]
Poor Sample Disruption The matrix must be thoroughly homogenized to maximize the surface area available for solvent contact. Grind solid samples to a fine, uniform powder. For biological tissues, consider bead beating or cryogenic grinding.[18]
Inefficient Extraction Method If using conventional methods like maceration, consider switching to more powerful techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce time.[12][19]
Poor Purity / High Contamination
Potential Cause Recommended Solution
Co-extraction of Matrix Components Complex matrices (e.g., plant waxes, biological tissues) contain numerous lipids and pigments that can be co-extracted.[4][20][21]
Lack of Post-Extraction Cleanup A single extraction step is rarely sufficient. Implement a purification step like silica gel column chromatography to separate this compound from other less polar or more polar contaminants.[22]
Emulsion Formation (Liquid-Liquid Extraction) Emulsions can form when samples are high in fats or surfactant-like compounds, trapping the analyte.[23] To break emulsions, try adding salt to the aqueous phase, centrifuging the sample at high speed, or filtering through a non-polar medium.
Solvent Impurities Use high-purity (e.g., HPLC or analytical grade) solvents to avoid introducing contaminants. Run a solvent blank to check for impurities before use.
Analytical Issues (GC-MS)
Potential Cause Recommended Solution
Poor Peak Shape (Tailing) This is a classic sign of analyzing underivatized fatty acids.[7] The polar carboxylic acid group interacts with the GC column. Ensure complete derivatization to the corresponding methyl ester (FAME) or TMS-ester.
No or Low Signal Incomplete derivatization or degradation of the derivative can lead to a weak signal. Optimize derivatization conditions (time, temperature, reagent excess).[7] Check the injection port temperature to ensure it is high enough for volatilization without causing thermal degradation.
Interfering Peaks Co-eluting peaks from matrix contaminants can interfere with quantification. Improve the pre-analytical purification step (e.g., column chromatography) or optimize the GC temperature program for better separation.[20]

Comparative Data on Extraction Parameters

Table 1: Solubility of Long-Chain Saturated Fatty Acids in Organic Solvents
SolventPolaritySolubility of Stearic Acid (C18:0)¹Expected this compound (C26:0) Solubility
Ethyl AcetateMediumHighestGood
ChloroformMediumHighGood
n-HexaneNon-PolarHighGood
EthanolPolarModerateModerate to Low
AcetonePolarModerateModerate to Low
MethanolHigh-PolarLowestPoor

¹Data for stearic acid is used as a proxy, as it is structurally similar to this compound. Solubility generally decreases as the carbon chain length increases.[6][24]

Table 2: Comparison of Common Extraction Methods
ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Principle Repeated percolation with distilled fresh solvent.[17][25]Acoustic cavitation enhances mass transfer.[10][12]Tunable solvating power of a supercritical fluid.[13][15]
Typical Solvents Hexane, Ethanol, Chloroform[17]Ethanol, Hexane, Acetone[26]Supercritical CO₂ (often with co-solvents like ethanol)[16]
Extraction Time Long (6-24 hours)[27]Short (15-60 minutes)[10][11]Short to Moderate (30-120 minutes)[14]
Temperature High (Boiling point of solvent)Low to Moderate (often 25-60 °C)[28]Low to Moderate (e.g., 40-60 °C)[29]
Solvent Usage HighLow to ModerateLow (CO₂ is recycled)
Automation Semi-automatedCan be automatedHighly automatable
Key Advantage Well-established, robust.Fast, efficient, good for thermolabile compounds.[12]"Green" solvent, highly selective, solvent-free product.[15]
Key Disadvantage Time-consuming, large solvent volume, thermal degradation risk.[30]Potential for free radical formation at high power.[12]High initial equipment cost.[13]

Experimental Protocols & Visualizations

General Workflow for this compound Extraction and Analysis

The overall process for isolating and analyzing this compound from a complex matrix involves several key stages, from sample preparation to final quantification.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Derivatization cluster_analyze Analysis start Complex Matrix (e.g., Plant Wax, Tissue) homogenize Homogenization (Grinding/Blending) start->homogenize dry Drying (Lyophilization/Oven) homogenize->dry extract Solvent Extraction (Soxhlet, UAE, SFE) dry->extract concentrate Solvent Evaporation extract->concentrate purify Column Chromatography (Silica Gel) concentrate->purify derivatize Derivatization (e.g., FAME Synthesis) purify->derivatize analyze GC-MS Analysis derivatize->analyze quantify Quantification analyze->quantify

Caption: General experimental workflow for this compound extraction and analysis.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol outlines a general procedure for extracting this compound using ultrasonication. Parameters should be optimized for each specific matrix.[10][12]

  • Preparation: Weigh 1-5 g of dried, finely ground sample material into a glass extraction vessel.

  • Solvent Addition: Add a non-polar solvent (e.g., n-hexane) at a specific solvent-to-solid ratio (e.g., 10:1 to 20:1 mL/g).

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 40-50 °C) and power (e.g., 200-400 W).

  • Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • Re-extraction (Optional): To maximize yield, the solid residue can be re-extracted with fresh solvent 1-2 more times.

  • Concentration: Combine the liquid extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

  • Purification: Proceed with purification steps as outlined in the general workflow.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol uses Boron Trifluoride (BF₃) in methanol, a common and effective reagent for esterification.[7]

  • Sample Preparation: Place approximately 5-10 mg of the purified lipid extract into a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of 14% BF₃-methanol solution to the tube.

  • Reaction: Cap the tube tightly and heat in an oven or heating block at 60 °C for 60 minutes. Vortex briefly every 15-20 minutes.

  • Quenching & Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 2 mL of n-hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate (centrifugation can aid this).

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial. To ensure complete transfer, the aqueous layer can be re-extracted with another 1-2 mL of hexane.

  • Drying: Pass the combined hexane extracts through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL) for GC-MS analysis.

Troubleshooting Logic for Low this compound Yield

This diagram provides a logical decision-making flow to troubleshoot low extraction yields.

G cluster_sample Sample Preparation cluster_extraction Extraction Parameters cluster_analysis Post-Extraction/Analysis start Start: Low this compound Yield q_sample Is the sample finely ground? start->q_sample a_sample_no Action: Increase homogenization. Grind to fine powder. q_sample->a_sample_no No q_solvent Is the solvent non-polar? q_sample->q_solvent Yes a_solvent_no Action: Switch to hexane or chloroform-based system. q_solvent->a_solvent_no No q_temp Is temperature optimized? q_solvent->q_temp Yes a_temp_no Action: Increase temperature moderately (e.g., 40-60°C). q_temp->a_temp_no No q_time Is extraction time sufficient? q_temp->q_time Yes a_time_no Action: Increase duration or perform re-extractions. q_time->a_time_no No q_analysis Is analytical method (e.g., GC) validated? q_time->q_analysis Yes a_analysis_no Action: Check derivatization efficiency and instrument calibration. q_analysis->a_analysis_no No end_node Yield Improved q_analysis->end_node Yes

Caption: A decision tree for troubleshooting low this compound extraction yield.

References

Preventing sample degradation during cerotate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent sample degradation during cerotate (hexacosanoic acid) analysis.

Frequently Asked Questions (FAQs)

Q1: What is cerotic acid (this compound) and why is its analysis important?

Cerotic acid is a very long-chain saturated fatty acid (VLCFA) with a 26-carbon backbone.[1] Its analysis is crucial in biomedical research and clinical diagnostics, primarily as a biomarker for peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD).[1][2][3][4][5] In patients with X-ALD, a defect in the ABCD1 gene leads to impaired transport of VLCFAs into peroxisomes for their breakdown, resulting in the accumulation of cerotic acid and other VLCFAs in tissues and body fluids.[2][3][4][5]

Q2: What are the primary challenges in preventing this compound sample degradation?

The main challenges in this compound analysis are related to its physical properties and potential for degradation during sample handling. Key challenges include:

  • Low Solubility: Due to its long hydrocarbon chain, cerotic acid has very low solubility in polar solvents.[6]

  • High Boiling Point: The high boiling point of cerotic acid makes it non-volatile, necessitating a derivatization step for gas chromatography (GC) analysis.[6]

  • Thermal Degradation: Although saturated fatty acids are more stable than unsaturated ones, high temperatures during sample processing (e.g., solvent evaporation) can still lead to degradation.

  • Enzymatic Degradation: If not properly handled, enzymes present in biological samples can degrade lipids. Performing extractions at low temperatures helps to minimize this risk.[7]

  • Oxidation: While less susceptible than polyunsaturated fatty acids, oxidation can still occur, especially with prolonged exposure to air and light. The use of antioxidants like butylated hydroxytoluene (BHT) is a good practice.[7]

Q3: What are the ideal storage conditions for samples containing this compound?

To ensure sample integrity, proper storage is critical. The following conditions are recommended:

  • Short-term Storage: For temporary storage during sample processing, keep samples on ice or at 4°C to minimize enzymatic activity.[7]

  • Long-term Storage: For long-term storage, samples should be kept at -80°C. This temperature effectively halts most biological and chemical degradation processes.[7] Dried lipid extracts should also be stored at -80°C until analysis.[7]

Q4: Which analytical technique is better for this compound analysis: GC-MS or LC-MS?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this compound analysis, each with its own advantages and disadvantages. LC-MS is often preferred for its simpler sample preparation and ability to analyze the molecule in its native form.[8]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Storage DurationTemperatureRationale
During Processing4°C (on ice)Minimizes enzymatic degradation and oxidation.[7]
Short-term (up to 1 week)-20°CSuitable for short durations, but -80°C is preferred.
Long-term (> 1 week)-80°CHalts most enzymatic and chemical degradation pathways, ensuring sample stability.[7]

Table 2: Comparison of Analytical Techniques for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation Requires derivatization (e.g., to FAMEs) to increase volatility.[6][9]Often requires no derivatization, allowing for a more direct analysis.[8]
Throughput Can be lower due to the additional derivatization step.Generally offers higher throughput due to simpler sample preparation.[8]
Sensitivity High, especially with specific ionization techniques like NCI-MS.[10]Very high, often reaching femtogram levels, making it suitable for low-abundance lipids.[11]
Compound Coverage Excellent for a wide range of fatty acids, but can be challenging for very long-chain species due to their high boiling points.Can effectively separate and quantify a broad spectrum of fatty acids, including very long-chain species from C14 to C36.[12]
Robustness Well-established with extensive libraries for compound identification.Highly robust, especially for non-volatile and thermally labile compounds.[8]

Troubleshooting Guides

Problem 1: Low or No Recovery of this compound

Potential Cause Solution
Incomplete Cell Lysis For cellular samples, the rigid cell membrane may not be fully disrupted. Employ more rigorous lysis methods such as sonication on ice, bead beating, or additional freeze-thaw cycles before solvent extraction.[7]
Inefficient Extraction The solvent-to-sample ratio may be too low, or the solvent system may be inappropriate. Increase the solvent volume or consider using a more effective solvent mixture like chloroform:methanol. Re-extracting the sample can also improve yield.[7]
Incomplete Phase Separation Poor separation between the aqueous and organic layers during liquid-liquid extraction can lead to loss of the lipid-containing phase. Ensure complete separation by centrifuging at an adequate speed and duration (e.g., 2000 x g for 10 minutes).[7]
Analyte Degradation This compound may have degraded due to enzymatic activity or thermal stress. Perform all extraction steps on ice and use a gentle stream of nitrogen for solvent evaporation at a low temperature. Consider adding an antioxidant like BHT to the extraction solvent.[7]

Problem 2: High Variability Between Replicate Measurements

Potential Cause Solution
Inconsistent Sample Homogenization Variability in the disruption of the sample matrix can lead to inconsistent extraction efficiency. Standardize your homogenization procedure by ensuring each sample is treated with the same duration and intensity of vortexing or sonication.[7]
Inconsistent Phase Collection If the interface between the aqueous and organic phases is not sharp, the amount of the organic layer collected can vary. Ensure a clear interface forms after centrifugation before carefully collecting the organic phase.
Instrumental Carryover Residual analyte from a previous injection can lead to artificially high readings in subsequent runs. Implement a thorough wash step between samples in your analytical method.

Problem 3: Peak Tailing or Fronting in GC-MS Analysis

| Potential Cause | Solution | | Incomplete Derivatization | Free carboxyl groups on underivatized cerotic acid can interact with active sites in the GC system, causing peak tailing. Optimize your derivatization protocol to ensure complete conversion to FAMEs. | | Active Sites in the GC System | Exposed silanols in the injector liner or on the column can interact with the analyte. Use a deactivated liner and consider trimming the first few centimeters of the column. | | Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. Dilute your sample or use a split injection method. |

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is a modified version of the Folch method for lipid extraction.

  • Cell Harvesting and Lysis:

    • Harvest approximately 2-3 million cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the pellet in a small volume of PBS and disrupt the cells by sonication on ice.

  • Lipid Extraction:

    • To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol. For every 100 µL of cell suspension, use 375 µL of the chloroform:methanol mixture.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Add 125 µL of deionized water to induce phase separation.

    • Vortex again for 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Collection and Drying:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.

    • Transfer the organic phase to a new glass tube.

    • Evaporate the solvent under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

    • The dried lipid extract can be stored at -80°C.

Protocol 2: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis

This protocol uses boron trifluoride (BF3) in methanol for esterification.

  • Sample Preparation:

    • Ensure the dried lipid extract is free of any residual water.

    • Reconstitute the dried extract in a small volume of toluene.

  • Esterification:

    • Add 1 mL of 14% BF3-methanol reagent to the sample.[10]

    • Tightly cap the tube and heat at 100°C for 30-45 minutes.[10]

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of water and 1 mL of hexane to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at a low speed to facilitate phase separation.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract. The sample is now ready for GC-MS analysis.

Mandatory Visualizations

G cluster_0 Sample Collection & Lysis cluster_1 Lipid Extraction cluster_2 Analysis Preparation Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Lyse Lyse Cells (Sonication) Wash->Lyse AddSolvent Add Chloroform:Methanol Lyse->AddSolvent Vortex1 Vortex AddSolvent->Vortex1 AddWater Induce Phase Separation Vortex1->AddWater Centrifuge Centrifuge AddWater->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry Store Store at -80°C Dry->Store Analysis Analysis Store->Analysis G Start Low or No this compound Peak in Chromatogram CheckLysis Was cell lysis complete? Start->CheckLysis CheckExtraction Was extraction efficient? CheckLysis->CheckExtraction Yes ImproveLysis Action: Use stronger lysis (e.g., bead beating) CheckLysis->ImproveLysis No CheckDegradation Was sample handled on ice? CheckExtraction->CheckDegradation Yes ImproveExtraction Action: Increase solvent volume or re-extract sample CheckExtraction->ImproveExtraction No CheckDerivatization Was derivatization complete? (for GC-MS) CheckDegradation->CheckDerivatization Yes PreventDegradation Action: Keep samples on ice and add antioxidant CheckDegradation->PreventDegradation No OptimizeDerivatization Action: Optimize derivatization time and temperature CheckDerivatization->OptimizeDerivatization No Re-evaluate Re-evaluate CheckDerivatization->Re-evaluate Yes G cluster_peroxisome Peroxisomal Membrane VLCFA_Cytosol VLCFA-CoA (e.g., Cerotoyl-CoA) in Cytosol ABCD1 ABCD1 Transporter (Defective in X-ALD) VLCFA_Cytosol->ABCD1 Peroxisome Peroxisome BetaOxidation Peroxisomal β-Oxidation ABCD1->BetaOxidation Transport ShortenedFA Shortened Acyl-CoA + Acetyl-CoA BetaOxidation->ShortenedFA Mitochondria -> To Mitochondria for further oxidation ShortenedFA->Mitochondria

References

Technical Support Center: Troubleshooting Peak Tailing of Fatty Acids in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the HPLC analysis of fatty acids, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal HPLC analysis, the peaks should be symmetrical and have a Gaussian shape.[1][2] This distortion is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value close to 1.0 being optimal.[1][2] Values greater than 1.5 often indicate an issue that needs to be addressed.[1]

Q2: Why is good peak shape important for fatty acid analysis?

Achieving a symmetrical, sharp peak is critical for accurate and reliable results. Poor peak shape, such as tailing, can:

  • Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to distinguish between different fatty acids.[2]

  • Affect Quantification: Inaccurate integration of asymmetrical peaks leads to imprecise and unreliable quantification.[2]

  • Lower Sensitivity: Broader and shorter peaks can decrease the signal-to-noise ratio, making it harder to detect fatty acids at low concentrations.

Q3: Can the issue be related to my sample preparation?

Yes, improper sample preparation can contribute to peak tailing. Key factors to consider include:

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[1][2][3][4] The solution is to dilute the sample or reduce the injection volume.[2][3]

  • Sample Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause band broadening and peak tailing.[2][4] It is best to dissolve the sample in the mobile phase whenever possible.[5]

  • Incomplete Derivatization: When analyzing fatty acids as esters (e.g., FAMEs), incomplete derivatization can leave behind free fatty acids, which are prone to strong interactions with active sites in the system, causing tailing.[1]

Troubleshooting Guide: Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing in your fatty acid analysis.

Issue 1: All Peaks in the Chromatogram are Tailing

If all peaks are showing tailing, the problem is likely related to the HPLC system or the column itself.

Potential CauseRecommended Solution
Extra-Column Volume Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[3][4][6] Use shorter, narrower internal diameter (ID) tubing (e.g., 0.005") to minimize this "dead volume".[3][6][7]
Column Contamination or Degradation Buildup of sample matrix components or an old, degraded column can create active sites that cause tailing.[2][3][4] Flush the column with a strong solvent.[2][3] If the problem persists, the column may need to be replaced.[2][3]
Column Void or Collapsed Bed A void at the head of the column or a collapsed packing bed can lead to non-uniform flow and peak tailing.[2][4][8] This usually requires column replacement.[2][8] Using a guard column can help protect the analytical column.[2]
Blocked Column Frit Particulates from the sample or mobile phase can block the inlet frit of the column.[3] Filter all samples and mobile phases before use.[3] If a blockage is suspected, you can try reversing the column and flushing it to waste.[8]
Issue 2: Only Specific Fatty Acid Peaks are Tailing

If only some of your fatty acid peaks are tailing, the issue is more likely related to chemical interactions between the analytes and the stationary phase.

Potential CauseRecommended Solution
Secondary Interactions with Silanol Groups The primary cause of peak tailing for acidic compounds like fatty acids is often the interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[3][4][8][9] These polar interactions act as a secondary retention mechanism, causing the peaks to tail.[8]
Mobile Phase pH The pH of the mobile phase plays a crucial role. If the pH is close to the pKa of the fatty acids, they will exist in both ionized and non-ionized forms, leading to peak tailing.[5][6] To suppress the ionization of the carboxylic acid group and minimize interactions with silanols, lower the mobile phase pH.[7] Adding an acidic modifier like 0.1% formic acid or acetic acid is a common practice.[5][9]
Use of an End-Capped Column Use a column that has been "end-capped." This process chemically treats the silica to reduce the number of accessible silanol groups, thus minimizing secondary interactions.[3][6][8]
Addition of a Competitive Agent Adding a competitive agent, such as triethylamine, to the mobile phase can help to mask the residual silanol groups and improve peak shape.[3][10]
Metal Contamination Trace metal contamination in the HPLC system (from stainless steel components like tubing and frits) can lead to chelation or adsorption of analytes, causing peak tailing.[4][11] Using bio-inert or coated HPLC components can mitigate this issue.[11][12]

Experimental Protocols

Protocol 1: Column Flushing Procedure

This procedure is recommended for removing contaminants from a C18 column that may be causing peak tailing.

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Set a Low Flow Rate: Set the pump flow rate to about half the typical analytical flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).[3]

  • Aqueous Wash: Flush the column with at least 20-30 column volumes of HPLC-grade water to remove salts and polar contaminants.[3]

  • Organic Wash: Flush the column with 20-30 column volumes of a strong organic solvent, such as methanol or acetonitrile, to remove non-polar contaminants.[3]

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.[3]

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and the underlying chemical interactions.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed AllPeaks Are all peaks tailing? Start->AllPeaks SystemIssue System-wide Issue Likely (e.g., Extra-column volume, Column Contamination) AllPeaks->SystemIssue Yes SpecificPeaks Are only specific peaks tailing? AllPeaks->SpecificPeaks No CheckSystem Check for: - Leaks - Excessive Tubing - Column Contamination/Void SystemIssue->CheckSystem ChemicalIssue Chemical Interaction Issue Likely (e.g., Secondary Interactions, Mobile Phase pH) SpecificPeaks->ChemicalIssue Yes OptimizeMethod Optimize Method: - Adjust Mobile Phase pH (acidify) - Use End-capped Column - Add Mobile Phase Modifier ChemicalIssue->OptimizeMethod

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Secondary_Interactions cluster_StationaryPhase Silica Stationary Phase Silanol Si-OH Residual Silanol Group Tailing Peak Tailing Silanol->Tailing Causes FattyAcid R-COOH Fatty Acid FattyAcid->Silanol Secondary Interaction (Hydrogen Bonding)

Caption: The interaction between fatty acids and residual silanol groups.

References

Technical Support Center: Enhancing Cerotate Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of cerotate (C26:0) synthesis reactions.

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis experiments.

Issue 1: Low or No Detectable Yield of Cerotic Acid

Potential Cause Troubleshooting Steps
Insufficient Precursor Supply Enhance Acetyl-CoA Pool: In microbial systems, ensure high glycolytic flux. Overexpression of enzymes in the pyruvate dehydrogenase complex can be beneficial. In cell-free systems, ensure an adequate starting concentration of acetyl-CoA.[1][2][3] Boost Malonyl-CoA Levels: Overexpress acetyl-CoA carboxylase (ACC), the rate-limiting enzyme for malonyl-CoA synthesis.[2][4] Increase NADPH Availability: Overexpress enzymes of the pentose phosphate pathway (e.g., glucose-6-phosphate dehydrogenase) or malic enzyme to increase the NADPH/NADP+ ratio, which is crucial for the reduction steps in fatty acid elongation.[2][5]
Suboptimal Elongase Activity Enzyme Selection: Ensure the use of an appropriate elongase. ELOVL1 is the primary elongase responsible for synthesizing saturated very-long-chain fatty acids (VLCFAs) up to C26:0.[6][7] Codon Optimization: When expressing a heterologous ELOVL1 gene in a microbial host, ensure the coding sequence is codon-optimized for that organism to improve translation efficiency. Promoter Strength: In yeast systems, use a strong constitutive or inducible promoter to drive high expression of the ELOVL elongase.[8]
Degradation of Cerotic Acid or its Precursors Block β-oxidation: In microbial systems, knock out key genes in the fatty acid β-oxidation pathway (e.g., POX1 in Saccharomyces cerevisiae or MFE1 in Yarrowia lipolytica) to prevent the degradation of fatty acids.[8][9]
Toxicity of VLCFA Accumulation Product Sequestration: Engineer the expression of enzymes that convert free fatty acids into less toxic forms, such as fatty acid ethyl esters (FAEEs) or triacylglycerols (TAGs). Overexpression of diacylglycerol acyltransferases can facilitate the incorporation of VLCFAs into TAGs.[8][9] Dynamic Regulation: Implement dynamic control of gene expression to separate cell growth from the production phase. This can mitigate the toxic effects of VLCFA accumulation on cell growth.[10]
Analytical Issues Derivatization: Ensure complete derivatization of cerotic acid to its methyl ester (FAME) or other volatile ester before GC-MS analysis. Underivatized fatty acids have poor chromatographic properties. Standard Curve: Use a proper internal standard (e.g., deuterated cerotic acid) and generate a standard curve covering the expected concentration range of your samples for accurate quantification.[11][12]

Issue 2: Accumulation of Shorter-Chain Fatty Acids Instead of Cerotic Acid

Potential Cause Troubleshooting Steps
Inefficient Elongation Cycles ELOVL Enzyme Expression: Verify the expression level and stability of your ELOVL1 enzyme via Western blot or proteomics. Low enzyme levels will result in incomplete elongation. Cofactor Limitation: As mentioned above, ensure an adequate supply of NADPH for the reductive steps in the elongation cycle.
Competition for Precursors Redirecting Carbon Flux: Minimize pathways that compete for acetyl-CoA and malonyl-CoA. For instance, downregulation of pathways leading to the synthesis of other storage lipids or secondary metabolites might be necessary. Substrate Specificity of Downstream Enzymes: If cerotoyl-CoA is being diverted to other pathways, consider the substrate specificity of the responsible enzymes. For example, some ceramide synthases have a preference for specific acyl-CoA chain lengths.[13][14][15][16][17]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for cerotic acid synthesis?

A1: Cerotic acid (C26:0) is a very-long-chain fatty acid (VLCFA) synthesized through the fatty acid elongation pathway, which occurs in the endoplasmic reticulum. This pathway extends shorter-chain fatty acids, typically palmitic acid (C16:0), through a series of four enzymatic reactions that are repeated in cycles. Each cycle adds two carbon atoms from malonyl-CoA. The key rate-limiting enzymes in this process are the fatty acid elongases (ELOVLs). ELOVL1 is primarily responsible for the elongation of saturated fatty acids to C26:0.[6][18][19]

Q2: How can I increase the supply of precursors for this compound synthesis in Saccharomyces cerevisiae?

A2: To enhance the precursor supply for this compound synthesis in S. cerevisiae, you can employ several metabolic engineering strategies:

  • Increase Acetyl-CoA: Overexpress native enzymes like pyruvate dehydrogenase and ATP-citrate lyase.

  • Increase Malonyl-CoA: Overexpress the endogenous acetyl-CoA carboxylase (ACC1).

  • Increase NADPH: Overexpress key enzymes of the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (ZWF1).[2][5]

Q3: Which analytical method is best for quantifying cerotic acid?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the quantification of cerotic acid. The protocol typically involves lipid extraction, saponification to release the fatty acid, and derivatization to form fatty acid methyl esters (FAMEs) before injection into the GC-MS system. Using a deuterated internal standard for cerotic acid is recommended for accurate quantification.[11][12][20]

Q4: Can the accumulation of cerotic acid be toxic to my cells?

A4: Yes, the accumulation of high levels of free very-long-chain fatty acids can be toxic to cells, potentially leading to growth inhibition.[10] It is advisable to engineer your system to convert the synthesized cerotic acid into a less toxic storage form, such as triacylglycerols (TAGs) or fatty acid ethyl esters (FAEEs).

Q5: What are the optimal reaction conditions for in vitro this compound synthesis using purified enzymes?

A5: The optimal conditions for in vitro fatty acid elongation assays depend on the specific enzymes used. Generally, the reaction mixture should contain the acyl-CoA starter (e.g., behenoyl-CoA, C22:0-CoA), malonyl-CoA, and NADPH as a reductant. The reaction is typically carried out at 37°C in a buffered solution (e.g., phosphate or Tris buffer) at a physiological pH. The enzyme concentrations and substrate ratios should be optimized empirically.

Experimental Protocols

Protocol 1: General Strategy for Metabolic Engineering of S. cerevisiae for this compound Production

  • Strain Selection: Start with a robust laboratory or industrial strain of S. cerevisiae (e.g., CEN.PK).

  • Gene Overexpression:

    • Synthesize codon-optimized versions of the human ELOVL1 gene for expression in yeast.

    • Clone the ELOVL1 gene into a high-copy yeast expression vector under the control of a strong constitutive promoter (e.g., pTEF1 or pGPD1).

    • Similarly, construct plasmids for the overexpression of key precursor-supplying genes like ACC1 (acetyl-CoA carboxylase) and ZWF1 (glucose-6-phosphate dehydrogenase).

  • Genomic Integration: For stable expression, integrate the expression cassettes of the target genes into the yeast genome using CRISPR/Cas9 or homologous recombination.

  • Deletion of Competing Pathways:

    • Use CRISPR/Cas9 to knock out genes involved in fatty acid degradation, such as POX1 (peroxisomal acyl-CoA oxidase).

    • Consider knocking out or downregulating pathways that divert precursors away from fatty acid synthesis if necessary.

  • Cultivation and Induction:

    • Culture the engineered yeast strain in a suitable defined medium with a carbon source like glucose or ethanol.

    • If using an inducible promoter, add the appropriate inducer at the mid-log phase of growth.

  • Analysis: Harvest the cells, extract total lipids, and quantify cerotic acid using GC-MS as described in Protocol 2.

Protocol 2: Quantification of Cerotic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Lipid Extraction:

    • Harvest a known amount of cell biomass or take a known volume of the reaction mixture.

    • Add a known amount of a deuterated internal standard (e.g., C26:0-d4).

    • Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol mixture to extract total lipids.

  • Saponification and Methylation:

    • Evaporate the organic solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic HCl or BF3-methanol and heat at 60-100°C for 1-2 hours to simultaneously saponify the lipids and methylate the free fatty acids to form fatty acid methyl esters (FAMEs).

  • FAME Extraction:

    • After cooling, add water and a non-polar solvent like hexane or iso-octane to extract the FAMEs.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME extract into the GC-MS.

    • GC Conditions (Example):

      • Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)

      • Carrier Gas: Helium

      • Oven Program: Start at 150°C, ramp to 310°C.

    • MS Conditions (Example):

      • Ionization: Electron Impact (EI)

      • Mode: Selected Ion Monitoring (SIM) for target ions of cerotic acid methyl ester and the internal standard.

  • Quantification:

    • Prepare a standard curve by derivatizing known amounts of a cerotic acid standard with the same amount of internal standard as used for the samples.

    • Calculate the concentration of cerotic acid in the samples based on the peak area ratio of the analyte to the internal standard and by referring to the standard curve.[11][12]

Visualizations

Cerotate_Synthesis_Pathway AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS + Malonyl-CoA MalonylCoA Malonyl-CoA PalmitoylCoA Palmitoyl-CoA (C16:0) ELOVL6 ELOVL6 PalmitoylCoA->ELOVL6 + Malonyl-CoA StearoylCoA Stearoyl-CoA (C18:0) ArachidoylCoA Arachidoyl-CoA (C20:0) StearoylCoA->ArachidoylCoA ELOVLs + Malonyl-CoA BehenoylCoA Behenoyl-CoA (C22:0) ArachidoylCoA->BehenoylCoA ELOVLs + Malonyl-CoA ELOVL1_a ELOVL1 BehenoylCoA->ELOVL1_a + Malonyl-CoA LignoceroylCoA Lignoceroyl-CoA (C24:0) ELOVL1_b ELOVL1 LignoceroylCoA->ELOVL1_b + Malonyl-CoA CerotoylCoA Cerotoyl-CoA (C26:0) FAS->PalmitoylCoA ELOVL6->StearoylCoA ELOVL1_a->LignoceroylCoA ELOVL1_b->CerotoylCoA ELOVL1_c ELOVL1

Caption: Biosynthetic pathway of cerotic acid from acetyl-CoA.

Troubleshooting_Workflow Start Low/No this compound Yield CheckPrecursors 1. Analyze Precursor Levels (Acetyl-CoA, Malonyl-CoA, NADPH) Start->CheckPrecursors PrecursorsLow Precursors Low? CheckPrecursors->PrecursorsLow EngineerPrecursors Metabolically Engineer Precursor Supply PrecursorsLow->EngineerPrecursors  Yes CheckEnzyme 2. Verify ELOVL1 Expression and Activity PrecursorsLow->CheckEnzyme  No EngineerPrecursors->CheckEnzyme EnzymeLow Expression/Activity Low? CheckEnzyme->EnzymeLow OptimizeExpression Optimize Codon Usage, Promoter, etc. EnzymeLow->OptimizeExpression  Yes CheckDegradation 3. Assess Product Degradation (β-oxidation) EnzymeLow->CheckDegradation  No OptimizeExpression->CheckDegradation DegradationHigh Degradation Occurring? CheckDegradation->DegradationHigh BlockDegradation Knock Out β-oxidation Genes DegradationHigh->BlockDegradation  Yes End Yield Improved DegradationHigh->End  No BlockDegradation->End

Caption: A logical workflow for troubleshooting low this compound yield.

References

Addressing matrix effects in cerotate mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in cerotate (cerotic acid) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as cerotic acid, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In biological samples like plasma or serum, phospholipids are a major contributor to matrix effects in lipid analysis.[3][4]

Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?

A: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between samples.

  • Inaccurate quantification, especially at lower concentrations.

  • A significant difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into a prepared sample matrix (post-extraction).[1]

  • Unstable signal or baseline drift during the elution of the analyte.

  • Peak shape distortion, such as tailing or fronting.

Q3: How can I quantitatively assess matrix effects for cerotic acid?

A: The most common method is the post-extraction spike method.[1][5] This involves comparing the peak area of cerotic acid in a "post-extraction spiked" sample (blank matrix extract to which the analyte is added) to the peak area of a standard in a neat (clean) solvent at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[1]

Q4: Is a stable isotope-labeled internal standard necessary for accurate this compound quantification?

A: Yes, using a stable isotope-labeled (SIL) internal standard, such as Cerotic Acid-d3, is highly recommended and considered the gold standard for compensating for matrix effects.[6][7] A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction and more accurate quantification.[3][6]

Troubleshooting Guides

Issue: Significant Ion Suppression Observed for Cerotic Acid

This guide provides a step-by-step approach to troubleshoot and mitigate ion suppression in your this compound mass spectrometry analysis.

1. Enhance Sample Preparation:

The goal of enhanced sample preparation is to remove interfering matrix components, primarily phospholipids, before LC-MS/MS analysis.

  • Problem: High levels of phospholipids co-eluting with cerotic acid.

  • Solution: Implement a more rigorous sample cleanup method. While protein precipitation is a common first step, it is often insufficient for removing phospholipids.[3] Consider the following techniques:

    • Liquid-Liquid Extraction (LLE): Use a non-polar solvent to extract cerotic acid, leaving more polar interfering compounds in the aqueous layer.

    • Solid-Phase Extraction (SPE): Utilize a specialized SPE cartridge to retain and elute cerotic acid while washing away interfering matrix components. Mixed-mode SPE can be particularly effective.

    • Phospholipid Depletion Plates: These specialized plates contain materials that selectively remove phospholipids from the sample extract.

2. Optimize Chromatographic Separation:

  • Problem: Co-elution of cerotic acid with matrix components.

  • Solution: Modify your LC method to improve the separation between cerotic acid and interfering compounds.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution around the retention time of this compound.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C30) to alter the selectivity of the separation.

    • Flow Rate Adjustment: Lowering the flow rate can sometimes improve separation efficiency.

3. Implement a Stable Isotope-Labeled Internal Standard:

  • Problem: Inconsistent quantification due to variable matrix effects.

  • Solution: Incorporate a stable isotope-labeled internal standard for cerotic acid (e.g., Cerotic Acid-d3) into your workflow.

    • Add the SIL-IS to your samples before any sample preparation steps. This allows it to compensate for variability in both extraction recovery and matrix effects.

4. Consider Derivatization:

  • Problem: Poor ionization efficiency or retention of native cerotic acid.

  • Solution: Derivatizing the carboxylic acid group of this compound can improve its chromatographic and mass spectrometric properties. A common method for fatty acids is derivatization to form esters.[8]

Experimental Protocols

Protocol 1: Quantification of Matrix Effect and Recovery for Cerotic Acid

This protocol describes how to quantitatively assess the matrix effect and recovery of cerotic acid in a biological matrix (e.g., plasma).

Materials:

  • Blank plasma

  • Cerotic acid standard solution

  • Cerotic acid stable isotope-labeled internal standard (SIL-IS) solution

  • Solvents for extraction and reconstitution

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike a known amount of cerotic acid and SIL-IS into the final reconstitution solvent.

    • Set 2 (Pre-extraction Spike): Spike blank plasma with a known amount of cerotic acid and SIL-IS before the extraction procedure.

    • Set 3 (Post-extraction Spike): Extract blank plasma first. Then, spike the resulting extract with a known amount of cerotic acid and SIL-IS.

  • Analyze all samples using your established LC-MS/MS method.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area Ratio of Analyte to IS in Set 2 / Peak Area Ratio of Analyte to IS in Set 3) x 100

    • Matrix Effect (%) = (Peak Area Ratio of Analyte to IS in Set 3 / Peak Area Ratio of Analyte to IS in Set 1) x 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Cerotic Acid Analysis

This protocol provides a general workflow for using SPE to clean up plasma samples for this compound analysis.

Materials:

  • SPE cartridges (e.g., mixed-mode C18/anion exchange)

  • Plasma sample

  • Cerotic acid SIL-IS

  • Methanol, isopropanol, hexane, ethyl acetate, and formic acid

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS. Acidify the sample with formic acid.

  • Column Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a water/methanol wash followed by a hexane wash to remove non-polar lipids.

  • Elution: Elute cerotic acid from the cartridge using an appropriate solvent, such as ethyl acetate with a small percentage of formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in your mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Example of Recovery and Matrix Effect Data for Cerotic Acid in Human Plasma

AnalyteConcentration (ng/mL)Mean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
Cerotic Acid1089.54.275.1 (Suppression)6.8
10091.23.578.3 (Suppression)5.5
100092.82.980.5 (Suppression)4.9

Visualizations

Addressing_Matrix_Effects cluster_Problem Problem Identification cluster_Mitigation Mitigation Strategies cluster_Validation Validation Start Inaccurate this compound Quantification AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME Observe Inconsistency SamplePrep Optimize Sample Prep (LLE, SPE, PLD) AssessME->SamplePrep Matrix Effect > 15%? Chroma Optimize Chromatography (Gradient, Column) AssessME->Chroma Matrix Effect > 15%? IS Use Stable Isotope-Labeled Internal Standard AssessME->IS Matrix Effect > 15%? ReassessME Re-assess Matrix Effect SamplePrep->ReassessME Chroma->ReassessME IS->ReassessME ReassessME->SamplePrep ME still unacceptable Validate Method Validation ReassessME->Validate ME within acceptance criteria End Accurate this compound Quantification Validate->End

Caption: Workflow for identifying and mitigating matrix effects in this compound mass spectrometry.

References

Technical Support Center: Derivatization of Cerotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the derivatization of cerotic acid (C26:0) for analytical purposes such as gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of cerotic acid necessary for GC-MS analysis?

A1: Direct analysis of free cerotic acid by GC-MS is challenging due to its low volatility and high polarity. The polar carboxylic acid group tends to interact with the GC column's stationary phase, leading to poor peak shape, tailing, and inaccurate quantification.[1] Derivatization converts the carboxylic acid into a less polar and more volatile ester or silyl derivative, making it suitable for GC analysis.[1][2]

Q2: What are the most common derivatization methods for cerotic acid?

A2: The two most common methods for derivatizing cerotic acid are:

  • Esterification: This process converts the carboxylic acid into a fatty acid methyl ester (FAME). Common reagents include boron trifluoride in methanol (BF₃-Methanol) or methanolic HCl.[1]

  • Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. Common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]

Q3: What are the primary challenges when derivatizing cerotic acid?

A3: The main challenges stem from cerotic acid's properties as a very-long-chain fatty acid (VLCFA):

  • Low Solubility: Cerotic acid is a waxy solid with poor solubility in polar solvents like methanol, which is often used in esterification.[3] This can lead to incomplete reactions.

  • High Melting Point: With a melting point of 88.4 °C, ensuring it is fully dissolved during the reaction is crucial.

  • Reaction Conditions: Harsh reaction conditions (e.g., high temperatures for extended periods) can potentially lead to the degradation of the analyte or the formation of byproducts.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my derivatized cerotic acid. What could be the cause?

A: Low yield is a common issue and can be attributed to several factors. Refer to the troubleshooting workflow below and the detailed explanations.

Troubleshooting Workflow: Low Derivatization Yield

LowYield start Low Derivatization Yield solubility Incomplete Dissolution of Cerotic Acid start->solubility reagent Reagent Issues start->reagent conditions Suboptimal Reaction Conditions start->conditions water Presence of Water start->water sol_sol Use a co-solvent like hexane, toluene, or chloroform to aid dissolution before adding the derivatizing reagent. solubility->sol_sol reagent_sol Use fresh, high-quality derivatization reagents. Ensure sufficient molar excess of the reagent. reagent->reagent_sol cond_sol Optimize reaction time and temperature. For VLCFAs, longer reaction times may be needed. conditions->cond_sol water_sol Ensure all glassware is dry and use anhydrous solvents. Dry the sample completely before adding reagents. water->water_sol

Caption: Troubleshooting low derivatization yield.

  • Incomplete Dissolution: Due to its low solubility, cerotic acid may not fully dissolve in the reaction solvent, leading to an incomplete reaction.

    • Solution: Use a co-solvent. Dissolve the cerotic acid sample in a small amount of a non-polar solvent like hexane or toluene before adding the esterification or silylation reagents. Sonication can also aid in dissolution.

  • Reagent Degradation or Insufficiency: Derivatization reagents, especially silylating agents, are sensitive to moisture and can degrade over time. An insufficient amount of reagent will also lead to an incomplete reaction.

    • Solution: Use fresh, high-quality reagents stored under anhydrous conditions. A significant molar excess of the derivatizing agent is often recommended to drive the reaction to completion.

  • Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the complete derivatization of a long-chain fatty acid like cerotic acid.

    • Solution: Optimize the reaction conditions. A time-course and temperature optimization experiment can help determine the ideal conditions for your specific sample. For VLCFAs, longer incubation times at a moderate temperature (e.g., 60-80°C) are often necessary.[1]

  • Presence of Water: Water will react with and consume both esterification catalysts (like BF₃) and silylating agents, preventing the derivatization of the fatty acid.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be completely dried, for example, under a stream of nitrogen, before adding the derivatization reagents.[4]

Problem 2: Poor Chromatographic Peak Shape (Tailing)

Q: My derivatized cerotic acid peak is tailing in the GC-MS chromatogram. What is causing this?

A: Peak tailing is often a sign of active sites in the GC system interacting with the analyte, which can be due to incomplete derivatization or issues with the GC system itself.

  • Incomplete Derivatization: If some cerotic acid remains underivatized, the free carboxylic acid group will interact with the column, causing tailing.

    • Solution: Re-optimize your derivatization procedure to ensure the reaction goes to completion. This can involve increasing the reagent concentration, reaction time, or temperature.

  • Active Sites in the GC Inlet or Column: Silanol groups on the glass inlet liner or the column can interact with the analyte, even after derivatization.

    • Solution: Use a deactivated (silanized) inlet liner. Regularly maintain your GC inlet, including replacing the liner and septum. Ensure you are using a high-quality, well-conditioned GC column suitable for fatty acid analysis.

Problem 3: Presence of Extraneous Peaks in the Chromatogram

Q: I see unexpected peaks in my chromatogram after derivatization. What are they?

A: Extraneous peaks can originate from the derivatization reagents themselves, side reactions, or sample contamination.

  • Reagent Artifacts: Excess derivatizing reagent or byproducts of the derivatization reaction can appear as peaks in the chromatogram.

    • Solution: Prepare a reagent blank (containing only the solvent and derivatization reagents) and run it on the GC-MS to identify these peaks. Proper sample work-up, such as a liquid-liquid extraction after esterification, can help remove excess reagents.[1]

  • Side Reactions: Overly harsh reaction conditions can lead to the formation of byproducts.

    • Solution: Use the mildest reaction conditions that still result in complete derivatization.

  • Sample Contamination: Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as peaks.

    • Solution: Use high-purity solvents and thoroughly clean all glassware.

Experimental Protocols

Protocol 1: Esterification of Cerotic Acid using BF₃-Methanol

This protocol describes the preparation of cerotic acid methyl ester (C26:0-ME) for GC-MS analysis.

Experimental Workflow: Esterification of Cerotic Acid

EsterificationWorkflow start Start sample_prep Sample Preparation (1-10 mg Cerotic Acid) start->sample_prep dissolve Dissolve in Toluene/Hexane (e.g., 1 mL) sample_prep->dissolve add_reagent Add BF3-Methanol (14%, 2 mL) dissolve->add_reagent react Heat at 60-80°C (60-90 min) add_reagent->react extract Extract with Hexane and Water react->extract analyze Analyze by GC-MS extract->analyze end End analyze->end

Caption: Workflow for cerotic acid esterification.

Procedure:

  • Sample Preparation: Weigh 1-10 mg of the cerotic acid sample into a screw-capped glass vial with a PTFE-lined cap. If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Dissolution: Add 1 mL of toluene or hexane to the vial to dissolve the cerotic acid. Gentle warming and vortexing may be required.

  • Reagent Addition: Add 2 mL of 14% boron trifluoride in methanol (BF₃-Methanol) to the vial.

  • Reaction: Tightly cap the vial and heat it in a heating block or water bath at 60-80°C for 60-90 minutes.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the cerotic acid methyl ester, to a new vial for GC-MS analysis.

Protocol 2: Silylation of Cerotic Acid using BSTFA

This protocol describes the preparation of the trimethylsilyl (TMS) ester of cerotic acid.

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried cerotic acid sample into a micro-reaction vial.

  • Dissolution: Add 100 µL of an anhydrous solvent such as pyridine or acetonitrile to dissolve the sample.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial and heat at 60°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.

Quantitative Data Summary

The yield of derivatization reactions for very-long-chain fatty acids can be high under optimized conditions, often exceeding 95%. However, specific yields can vary depending on the sample matrix and adherence to the protocol.

Table 1: Comparison of Derivatization Methods for Very-Long-Chain Fatty Acids

ParameterEsterification (BF₃-Methanol)Silylation (BSTFA)
Principle Converts carboxylic acid to a methyl ester.Converts carboxylic acid to a trimethylsilyl ester.
Typical Reagents 14% BF₃ in Methanol, Methanolic HClBSTFA + 1% TMCS, MSTFA
Reaction Conditions 60-100°C for 15-90 min60-80°C for 30-60 min
Reported Yields (General Fatty Acids) >95% under optimal conditionsQuantitative yields often reported
Advantages Produces stable derivatives. Effective for both free and esterified fatty acids (transesterification).Fast reaction. Milder conditions may be possible.
Disadvantages Reagent is corrosive and moisture-sensitive. Longer reaction times may be needed for VLCFAs.Reagents are highly moisture-sensitive. Derivatives can be less stable over time.

Table 2: Optimized Reaction Conditions for Esterification of Long-Chain Fatty Acids

ParameterConditionRationale
Solvent Toluene or Hexane co-solventImproves solubility of cerotic acid.
Reagent Concentration 14% BF₃ in MethanolStandard concentration, effective for esterification.
Reagent to Sample Ratio Large molar excessDrives the equilibrium towards product formation.
Temperature 60-80°CBalances reaction rate with minimizing degradation.
Time 60-90 minutesEnsures complete reaction for long-chain fatty acids.
Atmosphere Inert (e.g., Nitrogen)Recommended to prevent oxidation, especially if unsaturated fatty acids are present.

References

Technical Support Center: Stability and Handling of Cerotate Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of cerotate (hexacosanoic acid, C26:0) standards under various storage conditions. It includes troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Stability of this compound Standards: A Summary

The stability of this compound standards is paramount for accurate quantification in experimental settings. As a very long-chain saturated fatty acid, this compound is relatively stable, particularly in its solid form and at low temperatures. However, the stability of stock and working solutions can be influenced by storage temperature, solvent, and the duration of storage.

Quantitative Stability Data

While specific quantitative degradation rates for this compound in various organic solvents are not extensively documented in publicly available literature, the following table summarizes the known stability of cerotic acid and provides general stability data for other long-chain fatty acids, which can be used as a guideline.

Standard TypeStorage ConditionSolvent/MatrixDurationStabilitySource/Inference
Cerotic Acid (Solid) -20°CN/A (Solid)≥ 4 yearsHighly Stable[1]
Long-Chain Fatty Acids (in serum) -80°CSerumUp to 10 yearsHighly Stable
Cerotic Acid (Solution) -20°CChloroformLong-term (months to years)Expected to be stable, but periodic re-evaluation is recommended.Inferred from solid-state stability and general lipid stability.
Cerotic Acid (Solution) 4°CChloroform/MethanolShort-term (days to weeks)Use with caution. Recommended to prepare fresh for each experiment.General best practice for lipid standards.
Cerotic Acid (Solution) Room TemperatureChloroform/MethanolVery short-term (hours)Not recommended for storage. Prone to solvent evaporation and potential for degradation.General best practice for lipid standards.
Saturated Long-Chain Fatty Acids 140-160°CN/A8 hoursSignificant degradation observed.[2]

Disclaimer: The stability of this compound in solution is extrapolated from general knowledge of long-chain fatty acid stability. For critical applications, it is highly recommended to perform in-house stability studies for your specific solvent system and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store solid cerotic acid?

A1: Solid cerotic acid should be stored at -20°C in a tightly sealed container to prevent moisture absorption.[1] Under these conditions, it is stable for at least four years.[1]

Q2: What solvent should I use to prepare my this compound stock solution?

A2: Cerotic acid is soluble in chloroform and can be used to prepare a stock solution.[1] It is sparingly soluble in other common organic solvents like ethanol, methanol, and hexane at room temperature, though solubility increases with heating. For analytical purposes, a mixture of chloroform and methanol (e.g., 2:1, v/v) is also commonly used for extracting and dissolving very long-chain fatty acids.

Q3: How often should I prepare a fresh working solution of my this compound standard?

A3: It is best practice to prepare fresh working solutions from your stock solution for each experiment, especially for low-concentration standards. If you need to store a working solution, it should be kept at -20°C and used within a short period. Always bring the solution to room temperature and vortex thoroughly before use.

Q4: Can I store my this compound standard solution in a plastic vial?

A4: It is highly recommended to store this compound standard solutions in glass vials with PTFE-lined caps. Plasticizers and other compounds can leach from plastic containers and interfere with your analysis. Glass is chemically inert and provides a better long-term storage solution.

Q5: My this compound standard won't fully dissolve. What should I do?

A5: Very long-chain fatty acids can be difficult to dissolve at room temperature. Gentle warming and sonication can aid in dissolution. Ensure you are using a suitable solvent, such as chloroform or a chloroform:methanol mixture. If solubility issues persist, consider preparing a more dilute stock solution.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound standards, particularly by gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
  • Symptom: Asymmetrical peaks, often with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

    • Active Sites in the GC System: Free carboxylic acid groups can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, causing peak tailing.

      • Solution: Derivatize the cerotic acid to its methyl ester (Cerotic Acid Methyl Ester - CAME) or another suitable ester before analysis. This increases volatility and reduces interactions with active sites.

    • Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape.

      • Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.

    • Improper Derivatization: Incomplete derivatization will leave underivatized cerotic acid, which will tail significantly.

      • Solution: Optimize your derivatization protocol. Ensure reagents are fresh and the reaction goes to completion.

Issue 2: Low or Inconsistent Instrument Response
  • Symptom: The signal intensity for the this compound standard is lower than expected or varies significantly between injections.

  • Potential Causes & Solutions:

    • Standard Degradation: The standard may have degraded due to improper storage.

      • Solution: Prepare a fresh standard solution from solid material.

    • Incomplete Dissolution: The standard may not be fully dissolved in the solvent.

      • Solution: Ensure complete dissolution by gentle warming and vortexing before each use.

    • Adsorption to Surfaces: Very long-chain fatty acids can adsorb to the surfaces of vials, pipette tips, and the analytical system.

      • Solution: Use silanized glassware and pipette tips. Include a small percentage of a more polar solvent in your sample solvent if compatible with your chromatography.

    • Injector Discrimination: In GC, high molecular weight compounds like this compound can be difficult to transfer efficiently from the injector to the column.

      • Solution: Optimize your injection parameters, including injector temperature and injection speed. A pulsed splitless injection can sometimes improve the transfer of high-boiling point analytes.

Issue 3: Contamination Peaks in the Chromatogram
  • Symptom: Extraneous peaks are observed in the chromatogram, potentially interfering with the this compound peak.

  • Potential Causes & Solutions:

    • Solvent Contamination: The solvent used to prepare the standard may be contaminated.

      • Solution: Use high-purity, HPLC, or GC-grade solvents. Run a solvent blank to check for contamination.

    • Leaching from Vials or Caps: Plasticizers or other compounds can leach from storage containers.

      • Solution: Use glass vials with PTFE-lined caps.

    • Carryover from Previous Injections: Residue from a previous, more concentrated sample may be present in the injection system.

      • Solution: Run several blank injections after a high-concentration sample to wash the system.

Experimental Protocols

Protocol 1: Preparation of a Cerotic Acid Stock Solution (1 mg/mL in Chloroform)
  • Materials:

    • Cerotic Acid (solid)

    • Chloroform (HPLC or GC grade)

    • Class A volumetric flask (e.g., 10 mL)

    • Analytical balance

    • Glass Pasteur pipette

  • Procedure:

    • Accurately weigh 10 mg of solid cerotic acid directly into the 10 mL volumetric flask.

    • Add approximately 5 mL of chloroform to the flask.

    • Gently warm the flask in a warm water bath (do not exceed 50°C) and sonicate for 5-10 minutes to aid dissolution.

    • Once the solid is completely dissolved, allow the solution to cool to room temperature.

    • Carefully add chloroform to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a labeled amber glass vial with a PTFE-lined cap for storage at -20°C.

Protocol 2: Derivatization of Cerotic Acid to its Methyl Ester (FAME) for GC Analysis

This protocol uses Boron Trifluoride (BF₃) in methanol, a common and effective derivatization agent.

  • Materials:

    • Cerotic acid standard solution

    • BF₃-Methanol reagent (14% w/v)

    • Hexane (GC grade)

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

    • Glass reaction vials with PTFE-lined caps

    • Heating block or water bath

  • Procedure:

    • Pipette a known volume of the cerotic acid standard solution into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 14% BF₃-Methanol reagent to the dried standard.

    • Tightly cap the vial and heat at 60°C for 10 minutes.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

    • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Visualizations

Troubleshooting_Cerotate_Instability start Inconsistent or Low Standard Response check_prep Review Standard Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions start->check_storage check_instrument Investigate Instrument Performance start->check_instrument dissolution Incomplete Dissolution? check_prep->dissolution temp Inappropriate Temperature? check_storage->temp carryover Carryover Suspected? check_instrument->carryover dissolution_sol Action: Use gentle warming and sonication. Verify solvent suitability. dissolution->dissolution_sol Yes pipetting Pipetting Error? dissolution->pipetting No end Problem Resolved dissolution_sol->end pipetting_sol Action: Use calibrated pipettes. Prepare fresh dilution series. pipetting->pipetting_sol Yes pipetting->end No pipetting_sol->end temp_sol Action: Store stock at -20°C. Avoid room temperature storage. temp->temp_sol Yes container Using Plastic Vials? temp->container No temp_sol->end container_sol Action: Switch to glass vials with PTFE-lined caps. container->container_sol Yes age Standard Too Old? container->age No container_sol->end age_sol Action: Prepare fresh working solutions daily. age->age_sol Yes age->end No age_sol->end carryover_sol Action: Run solvent blanks between samples. carryover->carryover_sol Yes adsorption Adsorption to Surfaces? carryover->adsorption No carryover_sol->end adsorption_sol Action: Use silanized glassware. Consider mobile phase additives. adsorption->adsorption_sol Yes adsorption->end No adsorption_sol->end

Caption: Troubleshooting workflow for this compound standard instability.

GC_Peak_Tailing_Workflow start GC Peak Tailing Observed for this compound check_derivatization Is the standard derivatized? start->check_derivatization derivatize Action: Derivatize to FAME. Follow protocol carefully. check_derivatization->derivatize No check_system Evaluate GC System check_derivatization->check_system Yes end Symmetrical Peak Achieved derivatize->end liner Inspect Inlet Liner check_system->liner liner_dirty Liner Dirty or Active? liner->liner_dirty replace_liner Action: Replace with a new, deactivated liner. liner_dirty->replace_liner Yes column_health Check Column Health liner_dirty->column_health No replace_liner->end column_old Column Old or Contaminated? column_health->column_old trim_column Action: Trim 10-20 cm from the column inlet. column_old->trim_column Yes replace_column Action: Replace the column. column_old->replace_column If trimming fails trim_column->end replace_column->end

Caption: Decision tree for troubleshooting GC peak tailing.

References

Validation & Comparative

A Comparative Analysis of Cerotate and Other Very-Long-Chain Fatty Acids: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of cerotate (C26:0) and other prominent very-long-chain fatty acids (VLCFAs), tailored for researchers, scientists, and drug development professionals. VLCFAs, defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and play significant roles in various biological processes. Their dysregulation is implicated in several severe disorders, making them a key area of investigation for therapeutic intervention.

Physicochemical Properties of Very-Long-Chain Fatty Acids

The length of the carbon chain significantly influences the physicochemical properties of saturated fatty acids. As the chain length increases, the melting point and hydrophobicity increase, while solubility in water decreases. This has profound implications for their biological roles, particularly in membrane structure and fluidity.

Fatty AcidCommon NameChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Tetracosanoic AcidLignoceric AcidC₂₄H₄₈O₂368.6384.2Soluble in chloroform and diethyl ether.
Hexacosanoic Acid Cerotic Acid C₂₆H₅₂O₂ 396.70 87.7 Practically insoluble in water; soluble in chloroform. [1]
Octacosanoic AcidMontanic AcidC₂₈H₅₆O₂424.7490.9 - 93Soluble in chloroform.[2][3]
Triacontanoic AcidMelissic AcidC₃₀H₆₀O₂452.8092 - 94Soluble in chloroform.[4]

Biosynthesis and Degradation of VLCFAs

The metabolism of VLCFAs is a tightly regulated process involving synthesis in the endoplasmic reticulum and degradation primarily in peroxisomes.

Biosynthesis: The ELOVL Pathway

VLCFAs are synthesized through a series of elongation cycles, with each cycle adding two carbons to the fatty acid chain. The rate-limiting step is catalyzed by a family of enzymes called Very-Long-Chain Fatty Acid Elongases (ELOVLs). Different ELOVLs exhibit substrate specificity for fatty acids of varying chain lengths and saturation.

ELOVL1 is the key elongase responsible for the synthesis of saturated and monounsaturated VLCFAs, including the conversion of lignoceric acid (C24:0) to cerotic acid (C26:0).[5] Studies have shown that ELOVL1 has the highest activity towards C22:0-CoA and is essential for the production of C24 sphingolipids.[4][6]

ELOVL_Pathway cluster_ER Endoplasmic Reticulum LCFA Long-Chain Fatty Acyl-CoA (e.g., C18:0-CoA) ELOVL_Family ELOVL Enzymes LCFA->ELOVL_Family Elongation Cycles VLCFA_intermediates Intermediate VLCFA-CoA (C20:0, C22:0, C24:0) ELOVL_Family->VLCFA_intermediates ELOVL1 ELOVL1 VLCFA_intermediates->ELOVL1 ELOVL1 This compound Cerotyl-CoA (C26:0-CoA) Other_VLCFAs Other VLCFA-CoA (>C26) This compound->Other_VLCFAs Further Elongation ELOVL1->this compound

VLCFA Biosynthesis Pathway in the Endoplasmic Reticulum.

Degradation: Peroxisomal β-Oxidation

Unlike shorter-chain fatty acids which are metabolized in the mitochondria, VLCFAs are exclusively degraded via β-oxidation within peroxisomes.[7] This process requires the transport of VLCFAs into the peroxisome, a function mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as Adrenoleukodystrophy Protein, ALDP).

Peroxisomal_Beta_Oxidation cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome VLCFA_CoA VLCFA-CoA (e.g., Cerotyl-CoA) ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Beta_Oxidation β-Oxidation Spiral ABCD1->Beta_Oxidation Transport Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Shortened_FA Shortened Fatty Acyl-CoA Beta_Oxidation->Shortened_FA

Peroxisomal β-Oxidation of VLCFAs.

Biological Functions and Comparative Effects

VLCFAs are integral to cellular structure and function. Their long acyl chains have unique properties that influence membrane dynamics and signaling pathways.

Membrane Structure and Fluidity

VLCFAs are key components of sphingolipids, particularly ceramides and sphingomyelin, which are enriched in lipid rafts.[8] Lipid rafts are specialized membrane microdomains that serve as platforms for signal transduction. The incorporation of VLCFAs into these rafts is thought to increase the thickness and rigidity of the membrane.[9]

  • Comparative Effects: While direct comparative studies are limited, the longer chain length of cerotic acid (C26:0) compared to lignoceric acid (C24:0) is predicted to have a more pronounced effect on membrane structure. Calorimetric studies have shown that VLCFAs, such as hexacosanoic acid (cerotic acid), cause strong perturbations of the acyl chains of phospholipids, suggesting a significant impact on membrane fluidity.[10][11] Differential scanning calorimetry (DSC) has been used to demonstrate that saturated fatty acids preferentially partition into solid-like domains of membranes, and this effect is expected to increase with chain length.[12]

Signaling Pathways

The role of VLCFAs in signaling is an emerging area of research. They are precursors for the synthesis of sphingolipids, which are themselves bioactive molecules involved in processes like apoptosis and cell cycle regulation.

  • PPARα Signaling: Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that regulates lipid metabolism. Some fatty acids are known ligands for PPARα. While studies have shown that conjugated linoleic acid is a potent activator of PPARα, the direct interaction of this compound and other VLCFAs with PPARs is less clear.[13] However, it is known that PPARα activation can induce the expression of genes involved in peroxisomal β-oxidation, suggesting an indirect regulatory link.[14]

Mitochondrial Function

Recent studies have begun to explore the impact of VLCFAs on mitochondrial function. The accumulation of VLCFAs, as seen in certain diseases, can lead to mitochondrial dysfunction.

  • Comparative Effects: Studies on cultured rat hippocampal cells have shown that exposure to VLCFAs can lead to a decrease in mitochondrial membrane potential. In these experiments, C22:0 had the most potent effect, followed by C24:0 and C26:0.[15] Other research indicates that saturated fatty acids can have varying effects on mitochondrial function depending on their chain length, with longer-chain fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) being more likely to induce mitochondrial dysfunction compared to shorter-chain saturated fatty acids.[16]

VLCFAs in Disease: A Quantitative Perspective

The accumulation of VLCFAs is a hallmark of several genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. The measurement of plasma VLCFA levels is a critical diagnostic tool for these conditions.

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is caused by mutations in the ABCD1 gene, leading to a dysfunctional ABCD1 transporter and subsequent accumulation of VLCFAs, particularly cerotic acid (C26:0) and lignoceric acid (C24:0), in plasma and tissues.[17]

AnalyteHealthy Controls (µmol/L)X-ALD Males (µmol/L)X-ALD Females (µmol/L)
C26:00.37 - 1.341.19 - 5.011.11 - 4.06
C26:0/C22:0 Ratio< 0.023> 0.047> 0.023
C24:0/C22:0 Ratio< 0.92> 1.10> 0.92

Data adapted from a study of 67 controls, 26 ALD males, and 19 ALD females.[18] It is important to note that about 15-20% of female carriers of X-ALD may have normal plasma VLCFA levels.[17]

Zellweger Syndrome

Zellweger syndrome is a peroxisome biogenesis disorder characterized by the absence or reduction of functional peroxisomes, leading to a profound accumulation of VLCFAs in plasma.

AnalyteHealthy Controls (µmol/L)Zellweger Syndrome Patients (µmol/L)
C26:00.37 - 1.340.95 - 9.74
C26:0/C22:0 Ratio< 0.023Significantly Elevated
C24:0/C22:0 Ratio< 0.92Significantly Elevated

Data adapted from a study including 35 Zellweger spectrum disorder patients.[18]

Experimental Protocols: Analysis of VLCFAs

The gold standard for the quantitative analysis of VLCFAs in biological samples is gas chromatography-mass spectrometry (GC-MS).

Protocol: GC-MS Analysis of Plasma VLCFAs

This protocol outlines the key steps for the analysis of VLCFAs in plasma samples.

GCMS_Workflow Sample Plasma Sample Hydrolysis Acid/Base Hydrolysis (to release fatty acids from lipids) Sample->Hydrolysis Extraction Organic Solvent Extraction (e.g., hexane) Hydrolysis->Extraction Derivatization Derivatization (to form volatile esters, e.g., methyl esters) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (using internal standards) GCMS->Quantification

Workflow for GC-MS Analysis of Plasma VLCFAs.

Methodology:

  • Sample Preparation: A small volume of plasma (typically 50-100 µL) is used.

  • Internal Standards: Deuterated internal standards for each fatty acid to be quantified are added to the plasma sample to ensure accurate quantification.

  • Hydrolysis: The sample undergoes acid or base hydrolysis to cleave the fatty acids from their esterified forms (e.g., in phospholipids and triglycerides). This is often performed by heating the sample with a reagent like methanolic HCl.

  • Extraction: The liberated fatty acids are extracted from the aqueous mixture using an organic solvent, such as hexane.

  • Derivatization: To make the fatty acids volatile for gas chromatography, they are converted to their methyl ester derivatives. This is commonly achieved by heating with a derivatizing agent like boron trifluoride-methanol.

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The fatty acid methyl esters are separated based on their boiling points and retention times as they pass through the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.[2][19]

  • Data Analysis: The concentrations of the different VLCFAs are determined by comparing the peak areas of the endogenous fatty acids to those of the known concentrations of the added internal standards.

Conclusion

This compound and other VLCFAs are a fascinating and clinically relevant class of molecules. Their unique physicochemical properties, arising from their long carbon chains, dictate their integral roles in membrane biology and cellular signaling. While our understanding of the comparative biology of different VLCFAs is still evolving, it is clear that the precise balance of their synthesis and degradation is critical for health. The accumulation of this compound and other VLCFAs serves as a key biomarker for devastating neurological disorders, highlighting the importance of continued research into their metabolism and pathophysiology. This guide provides a foundational overview to aid researchers and drug development professionals in their efforts to unravel the complexities of VLCFA biology and develop novel therapeutic strategies for associated diseases.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Cerotate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new analytical method, Rapid Cerotate Detection by Fluorescent Derivatization and High-Performance Liquid Chromatography (RCD-FD-HPLC), against established methodologies for the detection and quantification of cerotic acid (C26:0). Cerotic acid, a very-long-chain saturated fatty acid, is a significant biomarker in various metabolic disorders, including adrenoleukodystrophy[1]. Accurate and efficient quantification of this analyte is crucial for diagnostics, therapeutic monitoring, and drug development. This document presents supporting experimental data, detailed protocols, and visual workflows to facilitate an objective comparison of the available analytical techniques.

Comparative Performance of Analytical Methods for this compound Detection

The performance of the new RCD-FD-HPLC method was evaluated against two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The key validation parameters are summarized in the table below.

Parameter RCD-FD-HPLC (New Method) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.5 µM1 µM0.1 µM
Limit of Quantification (LOQ) 1.5 µM3 µM0.3 µM
Linearity (R²) >0.998>0.995>0.999
Dynamic Range 1.5 - 500 µM3 - 1000 µM0.3 - 1000 µM
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 3%
Sample Throughput HighMediumHigh
Derivatization Required? Yes (Fluorescent Tag)Yes (Esterification)Optional, but common
Instrumentation Cost ModerateModerateHigh
Expertise Required IntermediateIntermediateHigh

Experimental Protocols

Protocol for Rapid this compound Detection by Fluorescent Derivatization and HPLC (RCD-FD-HPLC)

This novel method is designed for high-throughput and sensitive detection of cerotic acid in biological matrices.

1. Sample Preparation:

  • a. Lipid Extraction: A modified Folch extraction is employed. To 100 µL of serum or plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the phases. Collect the lower organic phase containing the lipids.

  • b. Saponification: The extracted lipids are dried under a stream of nitrogen. Add 500 µL of 1 M methanolic KOH and incubate at 60°C for 30 minutes to hydrolyze fatty acid esters.

  • c. Acidification and Fatty Acid Extraction: After cooling, acidify the sample to a pH below 3 with 6 M HCl. Add 1 mL of hexane and vortex for 1 minute to extract the free fatty acids. Centrifuge at 3000 x g for 5 minutes and collect the upper hexane layer. Repeat the hexane extraction and combine the organic fractions.

2. Fluorescent Derivatization:

  • a. Dry the combined hexane extracts under nitrogen.

  • b. Reconstitute the dried fatty acids in 100 µL of acetonitrile.

  • c. Add 50 µL of a 10 mg/mL solution of the fluorescent tagging reagent (e.g., 4-bromomethyl-7-methoxycoumarin) and 20 µL of a catalyst solution (e.g., crown ether and potassium carbonate).

  • d. Incubate the mixture at 70°C for 30 minutes in a sealed vial.

3. HPLC Analysis:

  • a. After cooling, inject 20 µL of the derivatized sample into the HPLC system.

  • b. HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen fluorescent tag.

  • c. Quantification: A calibration curve is generated using a series of known concentrations of cerotic acid standards subjected to the same derivatization procedure.

Visual Representations

Workflow for the RCD-FD-HPLC Method

The following diagram illustrates the sequential steps involved in the new analytical method for this compound detection.

RCD_FD_HPLC_Workflow start Start: Biological Sample (Serum/Plasma) lipid_extraction 1. Lipid Extraction (Chloroform:Methanol) start->lipid_extraction saponification 2. Saponification (Methanolic KOH) lipid_extraction->saponification fa_extraction 3. Free Fatty Acid Extraction (Hexane) saponification->fa_extraction derivatization 4. Fluorescent Derivatization fa_extraction->derivatization hplc_analysis 5. HPLC Analysis (C18 Column, Fluorescence Detection) derivatization->hplc_analysis data_analysis 6. Data Analysis & Quantification hplc_analysis->data_analysis end End: this compound Concentration data_analysis->end

Caption: Experimental workflow for the RCD-FD-HPLC method.

Comparative Analysis of this compound Detection Methods

This diagram provides a logical comparison of the key attributes of the new method against established alternatives.

Method_Comparison center This compound Detection Methods rcd_hplc RCD-FD-HPLC (New Method) center->rcd_hplc gc_ms GC-MS center->gc_ms lc_msms LC-MS/MS center->lc_msms sensitivity Sensitivity rcd_hplc->sensitivity Good throughput Throughput rcd_hplc->throughput High cost Cost rcd_hplc->cost Moderate specificity Specificity rcd_hplc->specificity High gc_ms->sensitivity Moderate gc_ms->throughput Medium gc_ms->cost Moderate gc_ms->specificity High lc_msms->sensitivity Very High lc_msms->throughput High lc_msms->cost High lc_msms->specificity Very High

Caption: Comparison of key features of this compound detection methods.

References

Cross-Validation of HPLC and GC-MS for Cerotate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cerotic acid (cerotate), a very-long-chain saturated fatty acid (C26:0), is crucial in various research and clinical settings, particularly in the study of peroxisomal disorders like X-linked adrenoleukodystrophy. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs.

Methodology Overview

High-Performance Liquid Chromatography (HPLC) is a technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. A significant advantage of HPLC is its operation at ambient temperatures, which minimizes the risk of degradation for thermally sensitive compounds[1]. For fatty acids like this compound that lack a strong UV chromophore, derivatization is often employed to enhance detection by UV or fluorescence detectors. Alternatively, HPLC can be coupled with more universal detectors like Mass Spectrometry (MS) or Charged Aerosol Detectors (CAD) to analyze underivatized fatty acids[2].

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of very-long-chain fatty acids, derivatization is a mandatory step to convert them into more volatile forms, typically fatty acid methyl esters (FAMEs) or other esters[2]. The separated compounds are then detected by a mass spectrometer, which provides high sensitivity and structural information.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance. The following table summarizes key validation parameters for HPLC and GC-MS in the context of fatty acid analysis. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed. The data presented here is a compilation from various studies to provide a comparative overview.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Linearity (r²) > 0.99[3]> 0.99[4]Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.5 - 1.8 ppm (for general organic acids by HPLC-UV)0.001 mg/g (for cholesterol, as an example)[5]GC-MS generally offers higher sensitivity, especially with selected ion monitoring (SIM).
Limit of Quantification (LOQ) 1.4 - 6.0 ppm (for general organic acids by HPLC-UV)[6]0.003 mg/g (for cholesterol, as an example)[5]The lower LOQ of GC-MS makes it suitable for trace-level analysis.
Precision (RSD%) ≤ 5.88% (often slightly better than GC)[4][7]≤ 5.88%[4][7]Both methods demonstrate good precision and reproducibility.
Accuracy (Recovery %) ≥ 82.31%[4][7]≥ 82.31%[4][7]Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.
Derivatization Optional (depends on the detector)[2]Mandatory[2]The need for derivatization in GC-MS adds an extra step to the sample preparation workflow.
Throughput Generally higher (if no derivatization is needed)Generally lowerHPLC can offer faster analysis times, particularly when derivatization is not required.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and GC-MS are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol involves the derivatization of cerotic acid to a UV-absorbing derivative.

  • Sample Preparation (Lipid Extraction):

    • Extract total lipids from the biological sample (e.g., plasma, fibroblasts) using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Saponification:

    • To the dried lipid extract, add a methanolic potassium hydroxide solution.

    • Heat the mixture to hydrolyze the fatty acids from their esterified forms.

  • Derivatization:

    • Neutralize the saponified sample and evaporate to dryness.

    • Add a derivatizing agent, such as p-bromophenacyl bromide, along with a catalyst (e.g., a crown ether) in an appropriate solvent like acetonitrile.

    • Heat the mixture to facilitate the reaction, forming the p-bromophenacyl ester of cerotic acid.

  • HPLC Analysis:

    • Column: A reversed-phase column, such as a C18 column, is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed to separate the fatty acid derivatives.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the eluent at the maximum absorbance wavelength of the p-bromophenacyl derivative (e.g., 254 nm).

    • Quantification: Generate a calibration curve using a series of known concentrations of derivatized cerotic acid standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires the conversion of cerotic acid to its fatty acid methyl ester (FAME).

  • Sample Preparation (Lipid Extraction):

    • Extract total lipids from the sample as described for the HPLC method.

  • Transesterification (Derivatization):

    • To the dried lipid extract, add a reagent for transesterification, such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.

    • Heat the mixture to convert the fatty acids to their corresponding FAMEs.

  • Extraction of FAMEs:

    • After cooling, add water and a non-polar solvent like hexane or iso-octane to extract the FAMEs.

    • Collect the organic layer containing the FAMEs and evaporate to a suitable volume.

  • GC-MS Analysis:

    • Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for separating FAMEs.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Oven Temperature Program: A temperature gradient is programmed to elute the FAMEs based on their volatility and interaction with the stationary phase. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Injector: Operate in splitless mode for trace analysis.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) is commonly used.

      • Acquisition Mode: For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of this compound methyl ester provides high sensitivity and selectivity.

    • Quantification: Create a calibration curve by analyzing a series of known concentrations of cerotic acid methyl ester standard.

Workflow and Method Comparison Diagrams

To visualize the experimental workflows and the logical comparison between the two techniques, the following diagrams are provided in the DOT language for Graphviz.

Cross-Validation Workflow for this compound Quantification cluster_sample Sample Preparation cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_validation Cross-Validation Sample Biological Sample LipidExtract Lipid Extraction Sample->LipidExtract Saponification Saponification LipidExtract->Saponification Transesterification Transesterification (to FAMEs) LipidExtract->Transesterification Derivatization_HPLC Derivatization (e.g., p-bromophenacyl bromide) Saponification->Derivatization_HPLC HPLC_Analysis HPLC-UV/Fluorescence Analysis Derivatization_HPLC->HPLC_Analysis Comparison Compare Results: Linearity, LOD, LOQ, Precision, Accuracy HPLC_Analysis->Comparison FAME_Extraction FAME Extraction Transesterification->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis GCMS_Analysis->Comparison

Caption: General workflow for the cross-validation of HPLC and GC-MS methods for this compound quantification.

Caption: Key characteristics of HPLC and GC-MS for the analysis of cerotic acid.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of cerotic acid. The choice between the two techniques depends on the specific requirements of the analysis.

  • GC-MS is the preferred method when high sensitivity and specificity are paramount, especially for the analysis of trace amounts of this compound in complex biological matrices. The structural information provided by the mass spectrometer adds a high degree of confidence to the identification of the analyte. The main drawback is the mandatory derivatization step.

  • HPLC , particularly when coupled with mass spectrometry, offers a powerful alternative that can simplify sample preparation by avoiding derivatization. HPLC with UV or fluorescence detection after derivatization is also a viable and widely used approach. The milder analytical conditions of HPLC are advantageous for preventing the degradation of any potentially labile accompanying compounds.

For a comprehensive and unambiguous fatty acid profile, the use of both techniques can be a powerful strategy. Cross-validation of results between GC-MS and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.

References

A Comparative Analysis of the Antioxidant Properties of Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of various fatty acid esters, supported by experimental data. The information is intended to assist researchers in selecting appropriate esters for their studies in fields such as drug delivery, food science, and cosmetics.

Structure-Activity Relationship: An Overview

The antioxidant activity of fatty acid esters is intrinsically linked to their chemical structure. Key determinants include the length of the fatty acid carbon chain, the number and position of double bonds (degree of unsaturation), and the type of alcohol esterified to the fatty acid. Generally, a higher degree of unsaturation is associated with greater antioxidant potential, though this can also lead to lower oxidative stability.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the antioxidant activities of different fatty acid esters and their mixtures, as determined by common in vitro assays. It is important to note that the data is compiled from various studies, and direct comparison may be limited due to variations in experimental conditions.

Table 1: Antioxidant Activity of Fatty Acid Methyl Ester (FAME) Mixtures from Vegetable Oils
FAME SourceMajor Fatty Acid EstersAssayIC50 (µg/mL)Reference
Soybean OilMethyl linoleate, Methyl oleate, Methyl palmitateDPPH1.86[1][2]
Sunflower OilMethyl linoleate, Methyl oleate, Methyl palmitateDPPH3.33[1][2]
Corn OilMethyl linoleate, Methyl oleate, Methyl palmitateDPPH9.42[1][2]
Sabal causiarum Seed OilMethyl linoleate, Methyl palmitate, Dodecanoic acid methyl ester, Methyl oleateDPPH190 ± 310[3]

IC50: The concentration of the sample required to scavenge 50% of the free radicals.

Table 2: Antioxidant Activity of Individual Fatty Acid Esters and Related Compounds
CompoundAssayIC50 (µM)ObservationsReference
Methyl FerulateDPPH73.21 ± 11.20-[2]
Oleic AcidDPPH104.18 ± 9.53-[2]
Linoleic AcidDPPHNo activityDid not show radical quenching activity up to 25 mM.[4]
Methyl LinoleateDPPHNo activityDid not show radical quenching activity up to 25 mM.[4]
Conjugated Linoleic Acid (CLA) IsomersDPPHActiveReacted and quenched DPPH radicals at all tested levels (5-25 mM).[4]
Ascorbic Acid (Standard)DPPH60.30 ± 4.77-[2]

Signaling Pathways in Fatty Acid Ester Antioxidant Activity

Fatty acid esters can exert their antioxidant effects through various cellular signaling pathways. A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like certain fatty acid esters, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAE Fatty Acid Ester (Activator) Keap1_Nrf2 Keap1-Nrf2 Complex FAE->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inactivates Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation

Nrf2 antioxidant response pathway activation.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Methodology

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the fatty acid ester samples are prepared in a suitable solvent (e.g., methanol or ethanol).[5]

  • An aliquot of the sample solution (e.g., 1 mL) is added to the DPPH solution (e.g., 3 mL).[3]

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3]

  • A blank is prepared with the solvent and DPPH solution.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow A Prepare 0.1 mM DPPH in Methanol C Mix Sample with DPPH Solution A->C B Prepare Serial Dilutions of Fatty Acid Ester B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Methodology

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the fatty acid ester samples are prepared.

  • An aliquot of the sample solution (e.g., 10 µL) is added to the diluted ABTS•+ solution (e.g., 1 mL).

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • A blank is prepared with the solvent and diluted ABTS•+ solution.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Methodology

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Various concentrations of the fatty acid ester samples are prepared.

  • An aliquot of the sample solution (e.g., 100 µL) is mixed with the FRAP reagent (e.g., 3 mL).

  • The absorbance of the mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at 37°C.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe²⁺ equivalents.

Conclusion

The antioxidant properties of fatty acid esters are influenced by their structure, with unsaturation playing a key role. While mixtures of fatty acid methyl esters from vegetable oils demonstrate notable antioxidant activity, data on individual, pure esters is less comprehensive. The choice of a fatty acid ester for a specific application should consider its specific antioxidant capacity, oxidative stability, and the system in which it will be used. The provided experimental protocols offer standardized methods for evaluating and comparing the antioxidant potential of these compounds. Further research focusing on the systematic evaluation of a broad range of pure fatty acid esters is warranted to provide a more definitive structure-activity relationship and guide future applications.

References

A Comparative Analysis of Cerotate (C26:0) Levels Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cerotate (hexacosanoic acid, C26:0) levels in various plant species. This compound, a very-long-chain saturated fatty acid (VLCFA), is a key component of plant cuticular waxes and seed oils, playing crucial roles in plant development and stress response. Understanding the distribution and concentration of this compound across the plant kingdom is vital for applications in agriculture, biotechnology, and pharmacology. This document presents quantitative data, detailed experimental methodologies for its quantification, and visual representations of the biosynthetic pathway and analytical workflow.

Quantitative Comparison of this compound Levels

The concentration of this compound varies significantly among different plant species and tissues. The following table summarizes the reported levels of this compound in the seed oils and leaf waxes of several plant species. It is important to note that the quantification methods and reported units differ across studies, which may affect direct comparisons. Data is presented as a percentage of the total fatty acid profile.

Plant SpeciesFamilyTissueThis compound (C26:0) LevelUnit
Acer elegantulumSapindaceaeSeed Oil1.11weight-%
Acer fabriSapindaceaeSeed Oil1.05weight-%
Acer laevigatumSapindaceaeSeed Oil1.01weight-%
Acer oliverianumSapindaceaeSeed Oil1.25weight-%
Acer sinopurpurascensSapindaceaeSeed Oil1.08weight-%
Arachis hypogaea (Peanut)FabaceaeSeed Oil~2% of total fatty acids
Brassica napus (Rapeseed)BrassicaceaeSeed Oil0.0 - 1.0weight-%
Cannabis sativa (Hemp)CannabaceaeSeed Oil0.1GLC-Area-%
Carthamus tinctorius (Safflower)AsteraceaeSeed Oil0.2GLC-Area-%
Cocos nucifera (Coconut)ArecaceaeOil0.1GLC-Area-%
Ginkgo bilobaGinkgophytaSeed Oil0.1GLC-Area-%
Helianthus annuus (Sunflower)AsteraceaeSeed Oil0.3GLC-Area-%
Linum usitatissimum (Flax)LinaceaeSeed Oil0.1GLC-Area-%
Olea europaea (Olive)OleaceaeOil0.0 - 0.2weight-%
Oryza sativa (Rice)PoaceaeBran Oil0.2GLC-Area-%
Papaver somniferum (Poppy)PapaveraceaeSeed Oil0.1GLC-Area-%
Persea americana (Avocado)LauraceaeOil0.0 - 0.1weight-%
Prunus dulcis (Almond)RosaceaeSeed Oil0.0 - 0.1weight-%
Ricinus communis (Castor)EuphorbiaceaeSeed Oil0.1GLC-Area-%
Sesamum indicum (Sesame)PedaliaceaeSeed Oil0.1GLC-Area-%
Simmondsia chinensis (Jojoba)SimmondsiaceaeSeed WaxPresent-
Syzygium myrtifoliumMyrtaceaeLeaf Wax267.2-680.7µg/m²
Triticum aestivum (Wheat)PoaceaeLeaf WaxPresent-
Vitis vinifera (Grape)VitaceaeSeed Oil0.1GLC-Area-%
Zea mays (Maize)PoaceaeSeed Oil0.1GLC-Area-%

Note on Units:

  • weight-%: Represents the percentage of the total fatty acid mass. This is considered a more accurate representation of concentration.[1][2][3][4]

  • GLC-Area-%: Represents the percentage of the total peak area in a gas-liquid chromatography chromatogram. This method can be influenced by the detector's response to different molecules and may not directly correlate with weight percentage.[1][3]

  • µg/m²: Represents the mass of the compound per unit of leaf surface area.

Experimental Protocols

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the extraction, derivatization, and quantification of this compound in plant tissues.

1. Sample Preparation and Lipid Extraction:

  • Homogenization: A known weight of fresh or freeze-dried plant tissue (e.g., seeds, leaves) is ground into a fine powder using a mortar and pestle with liquid nitrogen or a mechanical homogenizer.

  • Extraction: The powdered sample is transferred to a glass tube, and a solvent mixture, typically chloroform:methanol (2:1, v/v), is added. For quantitative analysis, a known amount of an internal standard (e.g., a fatty acid with an odd number of carbons not naturally present in the sample, such as heptadecanoic acid, C17:0) is added at this stage.

  • Phase Separation: The mixture is vortexed thoroughly and then centrifuged to separate the lipid-containing organic phase from the aqueous phase and solid debris. The lower organic phase is carefully collected. This extraction process may be repeated to ensure complete lipid recovery.

  • Solvent Evaporation: The collected organic solvent is evaporated to dryness under a stream of nitrogen gas to prevent oxidation of the lipids.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

Since fatty acids are not volatile enough for GC analysis, they must be converted to their methyl ester derivatives (FAMEs).

  • Transmethylation: The dried lipid extract is resuspended in a solution of methanol containing a catalyst, such as 1% sulfuric acid or 0.5 M sodium methoxide.

  • Incubation: The mixture is heated in a sealed vial at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) to allow for the transmethylation reaction to complete.

  • Extraction of FAMEs: After cooling, a nonpolar solvent like hexane or iso-octane is added, followed by water to partition the FAMEs into the organic phase. The upper organic layer containing the FAMEs is collected for GC-MS analysis.[5]

3. GC-MS Analysis:

  • Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC-MS system.

  • Gas Chromatography Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a DB-23 or HP-5ms column). The oven temperature is programmed to ramp up gradually to allow for the separation of different FAMEs.

  • Mass Spectrometry Detection: As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Quantification: The amount of this compound methyl ester is determined by comparing its peak area to that of the internal standard. A calibration curve created using known concentrations of a cerotic acid standard is used to calculate the absolute concentration in the original sample.

Visualizing Key Processes

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps involved in the quantification of this compound from plant samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Plant Tissue Sample homogenize Homogenization start->homogenize extract Lipid Extraction (e.g., Chloroform:Methanol) homogenize->extract transmethylate Transmethylation to FAMEs (e.g., Methanolic H₂SO₄) extract->transmethylate extract_fames FAMEs Extraction (e.g., Hexane) transmethylate->extract_fames gcms GC-MS Analysis extract_fames->gcms quantify Quantification gcms->quantify end This compound Level quantify->end

Caption: Workflow for this compound quantification.

This compound Biosynthesis Signaling Pathway

This compound is synthesized through the fatty acid elongation (FAE) pathway, which occurs in the endoplasmic reticulum.[6][7][8][9][10] This multi-enzyme complex sequentially adds two-carbon units to a growing acyl-CoA chain.

vlcfa_biosynthesis cluster_input Precursors cluster_elongation_cycle Fatty Acid Elongation Cycle cluster_output Products C16_CoA Palmitoyl-CoA (C16:0) C18_CoA Stearoyl-CoA (C18:0) KCS β-ketoacyl-CoA synthase (KCS) C18_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR β-ketoacyl-CoA reductase (KCR) KCS->KCR Condensation HCD β-hydroxyacyl-CoA dehydratase (HCD) KCR->HCD Reduction ECR enoyl-CoA reductase (ECR) HCD->ECR Dehydration ECR->KCS Reduction & Re-entry VLCFA_pool VLCFA-CoA Pool ECR->VLCFA_pool Exit Cycle This compound This compound-CoA (C26:0) VLCFA_pool->this compound

References

The Fallacy of Cerotate as a Therapeutic Agent: A Comparative Guide to Adrenoleukodystrophy (ALD) Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal clarification for researchers, scientists, and drug development professionals: Cerotate, the conjugate base of cerotic acid, is not a therapeutic agent. Instead, its accumulation in tissues and plasma is a primary biomarker for X-linked Adrenoleukodystrophy (ALD), a rare and devastating genetic disorder. This guide pivots from the user's initial query to provide a scientifically grounded comparison of current and emerging therapeutic strategies for ALD, the very condition defined by the excess of very long-chain fatty acids like cerotic acid.

This publication will objectively compare the performance of established and experimental treatments for ALD, supported by available experimental data. It aims to be a vital resource for professionals engaged in the research and development of therapies for neurometabolic disorders.

Understanding the Pathophysiology of Adrenoleukodystrophy

X-linked Adrenoleukodystrophy is a genetic disorder caused by mutations in the ABCD1 gene, which codes for the adrenoleukodystrophy protein (ALDP). ALDP is a peroxisomal membrane transporter responsible for transporting very long-chain fatty acids (VLCFAs) into peroxisomes for degradation.[1] When ALDP is dysfunctional, VLCFAs, including cerotic acid (C26:0), accumulate in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex.[1] This accumulation leads to a destructive inflammatory response that demyelinates neurons, causing progressive neurological disability and adrenal insufficiency.[2]

Current Therapeutic Landscape for ALD

The therapeutic strategies for ALD are not aimed at administering this compound but at mitigating the effects of its accumulation. The primary treatments and their efficacy are summarized below.

Therapeutic StrategyMechanism of ActionEfficacy & Clinical EndpointsKey Limitations & Side Effects
Hematopoietic Stem Cell Transplantation (HSCT) Replaces the patient's defective microglia with healthy donor-derived microglia that express functional ALDP, enabling the breakdown of VLCFAs in the brain.[3][4]For boys with early-stage cerebral ALD, HSCT can halt the progression of demyelination.[2][3] Efficacy is highly dependent on the timing of intervention.[3]Significant risks including graft-versus-host disease, infections, and mortality.[3] Not effective for patients with advanced disease.[5]
Gene Therapy (e.g., SKYSONA™ - elivaldogene autotemcel) Autologous stem cells are harvested from the patient, genetically modified with a functional copy of the ABCD1 gene, and then re-infused.[6]In clinical trials for early cerebral ALD, it has been shown to stabilize the progression of neurologic symptoms in a majority of patients.[6] Offers an alternative for patients without a matched HSCT donor.[6]Requires myeloablative chemotherapy.[6] Long-term efficacy and safety are still under evaluation.[6]
Lorenzo's Oil A 4:1 mixture of glyceryl trioleate and glyceryl trierucate. It competitively inhibits the enzymes that elongate fatty acids, thereby reducing the synthesis of VLCFAs.[5]May delay the onset of neurological symptoms in asymptomatic boys with ALD.[5] Does not appear to be effective in patients who are already symptomatic.[5]Can cause thrombocytopenia and other side effects. Its efficacy is a subject of ongoing debate.[5]
Adrenal Insufficiency Treatment Corticosteroid replacement therapy.[2]Manages the adrenal insufficiency (Addison's disease) that affects many ALD patients.[2]Does not impact the neurological progression of the disease.

Detailed Experimental Protocols

A comprehensive understanding of the validation behind these therapies requires a detailed look at the experimental methodologies employed in key clinical studies.

Hematopoietic Stem Cell Transplantation (HSCT) Protocol Outline
  • Patient Selection: Boys with early evidence of cerebral ALD on MRI (Loes score between 0.5 and 9.0) and minimal neurological deficits are typically considered candidates.

  • Donor Matching: Identification of a human leukocyte antigen (HLA)-matched sibling or unrelated donor.

  • Conditioning Regimen: Myeloablative chemotherapy (e.g., with busulfan and cyclophosphamide) is administered to eliminate the patient's own hematopoietic stem cells and create space for the donor cells.

  • Stem Cell Infusion: Donor stem cells are infused intravenously.

  • Engraftment and Monitoring: Patients are closely monitored for engraftment of the donor cells, signs of graft-versus-host disease, and infections. Neurological and MRI assessments are performed at regular intervals post-transplant to evaluate the stabilization of the disease.

Gene Therapy (SKYSONA™) Protocol Outline
  • Stem Cell Mobilization and Collection: The patient's own hematopoietic stem cells are mobilized from the bone marrow into the peripheral blood using granulocyte-colony stimulating factor (G-CSF) and then collected via apheresis.[6]

  • Ex Vivo Gene Transduction: The collected CD34+ stem cells are transduced with a lentiviral vector carrying a functional copy of the ABCD1 gene.[6]

  • Myeloablative Conditioning: The patient undergoes chemotherapy to eliminate the remaining unmodified stem cells in the bone marrow.[6]

  • Infusion of Gene-Modified Cells: The transduced stem cells are infused back into the patient.[6]

  • Follow-up and Efficacy Assessment: Patients are monitored for engraftment, safety, and neurological function over several years. The primary efficacy endpoint is often the proportion of patients alive and free of major functional disabilities.[6]

Visualizing the Pathways and Processes

To further elucidate the complex mechanisms underlying ALD and its treatments, the following diagrams are provided.

Gene_Therapy_Workflow Patient ALD Patient Mobilization 1. Stem Cell Mobilization & Apheresis Patient->Mobilization Conditioning 3. Myeloablative Conditioning Patient->Conditioning Transduction 2. Ex Vivo Transduction with ABCD1 Gene Mobilization->Transduction Infusion 4. Infusion of Gene-Corrected Cells Transduction->Infusion Conditioning->Infusion Engraftment 5. Engraftment & Production of Functional ALDP Infusion->Engraftment

References

The Efficacy of Ceramide-Based Nanocarriers in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery systems, the pursuit of carriers that enhance therapeutic efficacy while minimizing off-target effects is paramount. Among the various platforms, ceramide-based nanocarriers, colloquially referred to as "Cerotate" in some contexts, have emerged as a promising avenue, particularly for their biocompatibility and role in cellular processes. This guide provides a comparative analysis of the efficacy of ceramide-containing nanoparticles against other established compounds such as Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and conventional liposomes, supported by experimental data for researchers, scientists, and drug development professionals.

Comparative Analysis of Nanoparticle Characteristics

The physicochemical properties of nanoparticles are critical determinants of their in vivo performance, influencing drug loading, release kinetics, and cellular interactions. The following tables summarize key quantitative data from studies investigating ceramide-based and other nanoparticle formulations.

Nanoparticle FormulationDrug(s)Average Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Ceramide-PLGA Blend Paclitaxel & Ceramide208.2 ± 5.7-26.9 ± 5.41002.5 (Paclitaxel), 10 (Ceramide)[1]
PLGA Capecitabine144-14.888.416.98
Ceramide-Loaded Liposomes Ceramide-NP--93.84 ± 0.87-[2]
Liposomal Methotrexate Methotrexate128.76 ± 7.78->30-[3]
Liposomal Methotrexate Methotrexate195-~98-[4]
PLGA/Liposome Hybrid Ceramide----[5][6]

In Vitro Drug Release Profiles

The rate and pattern of drug release from a nanocarrier are crucial for maintaining therapeutic concentrations at the target site. Below is a comparison of in vitro release data for different formulations.

Nanoparticle FormulationDrugRelease ConditionsCumulative ReleaseTime PointReference
Ceramide-PLGA Blend PaclitaxelpH 6.531.9 ± 1.0%1 hour[1]
Ceramide-PLGA Blend CeramidepH 6.57.6 ± 1.3%1 hour[1]
Ceramide-PLGA Blend PaclitaxelpH 7.410.3 ± 0.3%1 hour[1]
Ceramide-PLGA Blend CeramidepH 7.412.3 ± 1.7%1 hour[1]
Liposomal Methotrexate MethotrexatepH 5.4>90%24 hours[4]
PLGA/Liposome Hybrid CeramideIn rat plasmaExtended release over 4 hours4 hours[5][6]
Conventional Liposomes CeramideIn rat plasmaComplete release2 minutes[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used in the characterization of the drug delivery systems discussed.

Preparation of Ceramide-PLGA Nanoparticles (Nanoprecipitation Method)
  • Dissolution of Polymer and Drug : Dissolve a pre-weighed amount of PLGA (e.g., 60 mg) and the lipophilic drug (e.g., ceramide) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Preparation of Aqueous Phase : Prepare an aqueous solution containing a stabilizer, for instance, 1% (w/v) polyvinyl alcohol (PVA).

  • Nanoprecipitation : Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring.

  • Sonication : Sonicate the resulting suspension to reduce particle size and ensure homogeneity.

  • Solvent Evaporation : Stir the nanoparticle suspension at room temperature for several hours to evaporate the organic solvent.

  • Purification : Centrifuge the suspension to remove any aggregates. The supernatant is then ultracentrifuged to pellet the nanoparticles, which are subsequently resuspended in the desired buffer.

Preparation of Liposomes (Thin-Film Hydration Method)
  • Lipid Dissolution : Dissolve the lipids (e.g., phospholipids, cholesterol, and any lipid-conjugated drug) in an organic solvent like chloroform in a round-bottom flask.

  • Film Formation : Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Vacuum Drying : Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.

  • Hydration : Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by vortexing or sonicating at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional) : To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Determination of Encapsulation Efficiency
  • Separation of Free Drug : Separate the nanoparticles from the aqueous medium containing the unencapsulated drug. Common methods include ultracentrifugation, dialysis, or gel filtration chromatography.

  • Quantification of Free Drug : Measure the concentration of the free drug in the supernatant (or dialysate/eluate) using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation : The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

In Vitro Drug Release Study (Dialysis Method)
  • Preparation of Dialysis Setup : Place a known amount of the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the drug but retains the nanoparticles.

  • Release Medium : Immerse the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C) and under continuous stirring.

  • Sampling : At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification : Analyze the drug concentration in the collected samples using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis : Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can aid in their understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro Efficacy prep Dissolve lipids/polymer and drug in organic solvent film Form thin film (for liposomes) prep->film precipitate Nanoprecipitation (for PLGA) prep->precipitate hydrate Hydrate with aqueous phase film->hydrate size Particle Size & Zeta Potential (DLS) hydrate->size precipitate->size ee Encapsulation Efficiency (HPLC/UV-Vis) size->ee release In Vitro Release (Dialysis) ee->release cell_culture Cell Culture release->cell_culture uptake Cellular Uptake (Flow Cytometry/Microscopy) cell_culture->uptake cytotoxicity Cytotoxicity (MTT Assay) cell_culture->cytotoxicity apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade ceramide Ceramide Accumulation bax Bax/Bak Activation ceramide->bax activates mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds to casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Reproducibility of cerotate analysis across different laboratories.

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of scientific research is the ability to reproduce experimental findings. In the field of lipidomics, particularly the analysis of very-long-chain fatty acids (VLCFAs) like cerotate (C26:0), ensuring consistency across different laboratories is paramount for reliable data interpretation and comparison. This guide provides a comprehensive overview of the reproducibility of this compound analysis, offering insights into the variability of current methods and detailing standardized protocols to enhance comparability.

Inter-Laboratory Reproducibility of this compound Analysis

The reproducibility of fatty acid analysis, including VLCFAs, has been the subject of inter-laboratory comparison studies, such as the Fatty Acid Quality Assurance Program (FAQAP) initiated by the National Institute of Standards and Technology (NIST), the Centers for Disease Control and Prevention (CDC), and the National Institutes of Health (NIH).[1][2][3] These programs highlight that while individual laboratories can achieve good precision, there is a notable degree of variability between laboratories.

Data from these studies indicate that for fatty acid analysis in general, the agreement among laboratories is within 20% for approximately 70% of the data submitted.[2] The precision within a single laboratory, however, is often much better, with relative standard deviations (RSD) typically below 20%.[2] Specific data for this compound is less commonly reported in broad fatty acid comparison studies, but the challenges associated with VLCFA analysis, such as their low abundance and hydrophobicity, suggest that their reproducibility is likely within a similar range.

Key factors influencing inter-laboratory reproducibility include the choice of internal standards, sample preparation techniques, and the analytical method employed. The use of stable isotope-labeled internal standards, such as deuterated cerotic acid, is strongly recommended to minimize analytical variability.[4][5][6]

Table 1: Summary of Inter-Laboratory Performance for Very-Long-Chain Fatty Acid Analysis

ParameterTypical RangeKey Considerations
Inter-Laboratory Coefficient of Variation (CV%) 10% - 30%Higher CVs often observed for lower abundance fatty acids. Standardization of methods and use of certified reference materials can improve this.
Intra-Laboratory Coefficient of Variation (CV%) < 15%Generally good precision is achievable within a single, well-validated laboratory setting.[7]
Accuracy (Recovery) 80% - 120%Dependent on the efficiency of extraction and derivatization steps. Use of appropriate internal standards is critical.[7]
Limit of Quantification (LOQ) fmol to pmol rangeVaries significantly with the analytical platform (e.g., GC-MS vs. LC-MS/MS).[7]

Experimental Protocol for this compound Analysis in Human Plasma

To promote standardization and improve reproducibility, a detailed experimental protocol for the quantification of this compound (C26:0) in human plasma using gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol incorporates best practices identified in validation studies.[4][5][8]

Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • Deuterated cerotic acid (C26:0-d4) internal standard

  • Methanol:Toluene (4:1, v/v)

  • Acetyl chloride

  • 6% Potassium carbonate solution

  • Hexane

  • Nitrogen gas

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a glass tube, add 100 µL of plasma.

    • Spike the sample with a known amount of deuterated cerotic acid (C26:0-d4) internal standard.

  • Hydrolysis and Derivatization (Transesterification):

    • Add 1 mL of methanol:toluene (4:1, v/v) solution and vortex thoroughly.[4]

    • Carefully add 200 µL of acetyl chloride. This step should be performed in a fume hood.

    • Incubate the mixture at 100°C for 1 hour to simultaneously extract and convert the fatty acids to their fatty acid methyl esters (FAMEs).[4]

  • Neutralization and Extraction:

    • After cooling to room temperature, add 1 mL of 6% potassium carbonate solution to neutralize the reaction.

    • Vortex the mixture and then centrifuge to separate the phases.

    • Carefully collect the upper organic (toluene) layer, which contains the FAMEs.

  • Drying and Reconstitution:

    • Dry the collected organic layer under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the reconstituted sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column designed for FAME analysis).

    • Use an appropriate temperature program to separate the FAMEs.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the ions corresponding to this compound methyl ester and its deuterated internal standard.

  • Quantification:

    • Calculate the concentration of this compound in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound and the internal standard.

Visualizing the Workflow and Biological Context

To further clarify the analytical process and the biological relevance of this compound, the following diagrams are provided.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample (100 µL) spike Spike with C26:0-d4 Internal Standard plasma->spike add_reagents Add Methanol:Toluene & Acetyl Chloride spike->add_reagents incubate Incubate at 100°C for 1 hr (Transesterification) add_reagents->incubate neutralize Neutralize with K2CO3 incubate->neutralize centrifuge Centrifuge neutralize->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry under Nitrogen collect->dry reconstitute Reconstitute in Hexane dry->reconstitute gcms GC-MS Analysis reconstitute->gcms G VLCFA Biosynthesis and Signaling Role cluster_synthesis VLCFA Synthesis (Endoplasmic Reticulum) cluster_pathways Metabolic Fates and Signaling cluster_sphingo Sphingolipid Synthesis cluster_beta_ox Peroxisomal β-Oxidation cluster_signaling Cellular Signaling lcfa Long-Chain Fatty Acyl-CoA (e.g., C16:0, C18:0) elongase Fatty Acid Elongase Complex lcfa->elongase vlcfa Very-Long-Chain Fatty Acyl-CoA (including Cerotoyl-CoA, C26:0) elongase->vlcfa ceramide_synthase Ceramide Synthase vlcfa->ceramide_synthase peroxisome Peroxisome vlcfa->peroxisome inflammation Pro-inflammatory Effects vlcfa->inflammation Accumulation ceramides Ceramides ceramide_synthase->ceramides complex_sphingo Complex Sphingolipids ceramides->complex_sphingo stress_response Stress Response (e.g., in plants) complex_sphingo->stress_response degradation Degradation Products peroxisome->degradation

References

A Comparative Review of Cerotate and Lignocerate Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cerotate (C26:0) and lignocerate (C24:0) are very-long-chain saturated fatty acids (VLCFAs) that play crucial, yet distinct, roles in cellular structure and metabolism. While structurally similar, differing by only two methylene groups, their metabolic fates and functional implications, particularly in the context of neurological health and disease, exhibit significant variations. This guide provides a comprehensive comparison of their functions, supported by experimental data and detailed methodologies.

Core Functional Differences and Metabolic Handling

This compound and lignocerate are integral components of complex lipids, such as sphingolipids and glycerophospholipids, which are vital for the structure and function of cellular membranes.[1] Their metabolism is primarily confined to peroxisomes, as mitochondria are not equipped to handle the beta-oxidation of fatty acids with chain lengths greater than 22 carbons.[2]

A key distinction lies in the exclusivity of their catabolic pathways. Experimental evidence suggests that the beta-oxidation of cerotic acid occurs exclusively in peroxisomes.[3] In contrast, while lignoceric acid is also predominantly oxidized in peroxisomes, some studies suggest a minor mitochondrial involvement may be possible, though this is not its primary degradation pathway.[4] This differential metabolic routing underscores the specialized enzymatic machinery required for these VLCFAs.

The accumulation of both this compound and lignocerate is a pathognomonic feature of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder.[1][5] This accumulation, due to impaired peroxisomal beta-oxidation, leads to their incorporation into various lipid species, disrupting membrane integrity and function, particularly in the myelin sheath of the central nervous system.[1]

Quantitative Comparison of Metabolic Parameters

Direct comparative kinetic data for the enzymes metabolizing this compound and lignocerate is sparse in the literature. However, studies on substrate specificity of the enzymes involved in their synthesis and degradation provide insights into their differential handling.

ParameterThis compound (C26:0)Lignocerate (C24:0)References
Primary Site of Beta-Oxidation Exclusively PeroxisomesPredominantly Peroxisomes[3][6]
Elongation Enzyme ELOVL1ELOVL1[7][8]
Primary Ceramide Synthase for Sphingolipid Synthesis CERS3 (for synthesis of C26-ceramides in specific tissues like the epidermis)CERS2 (primarily responsible for C24 sphingolipid synthesis in most tissues)[7][8]
Acyl-CoA Synthetase Activity Activated by a peroxisomal very-long-chain acyl-CoA synthetase.Activated by a peroxisomal very-long-chain acyl-CoA synthetase.[6][9]
Diagnostic Marker in X-ALD Elevated levels of C26:0 and an increased C26:0/C22:0 ratio are key diagnostic markers.Elevated levels of C24:0 and an increased C24:0/C22:0 ratio are also important diagnostic markers.[5][10]

Impact on Myelin and Cellular Membranes

Both this compound and lignocerate are crucial for the proper formation and maintenance of the myelin sheath, the insulating layer around nerve fibers.[1] They are major components of myelin sphingolipids. The accumulation of these VLCFAs in X-ALD is directly linked to demyelination and axonal damage. While the precise mechanisms are still under investigation, it is believed that the abnormal incorporation of these longer, saturated fatty acids into myelin lipids alters the physical properties of the myelin sheath, leading to instability and degradation.

As saturated fatty acids, both this compound and lignocerate are expected to increase the rigidity of cell membranes. However, direct comparative studies on their differential effects on membrane fluidity are limited. The longer acyl chain of this compound would theoretically induce a greater degree of ordering and reduced fluidity compared to lignocerate.

Signaling Pathways and Experimental Workflows

The metabolism of this compound and lignocerate is intricately linked to several key cellular pathways. The following diagrams illustrate the general metabolic fate of these VLCFAs and a typical experimental workflow for their analysis.

VLCFA_Metabolism cluster_synthesis Elongation (Endoplasmic Reticulum) cluster_activation Activation (Peroxisome/ER) cluster_degradation Beta-Oxidation (Peroxisome) cluster_incorporation Incorporation into Complex Lipids Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) Palmitoyl-CoA (C16:0)->Stearoyl-CoA (C18:0) ELOVL6 Lignoceroyl-CoA (C24:0) Lignoceroyl-CoA (C24:0) Stearoyl-CoA (C18:0)->Lignoceroyl-CoA (C24:0) ELOVL1 Cerotyl-CoA (C26:0) Cerotyl-CoA (C26:0) Lignoceroyl-CoA (C24:0)->Cerotyl-CoA (C26:0) ELOVL1 This compound This compound Cerotyl-CoA Cerotyl-CoA This compound->Cerotyl-CoA VLCFA-CoA Synthetase Lignocerate Lignocerate Lignoceroyl-CoA Lignoceroyl-CoA Lignocerate->Lignoceroyl-CoA VLCFA-CoA Synthetase Acetyl-CoA + C24:0-CoA Acetyl-CoA + C24:0-CoA Cerotyl-CoA->Acetyl-CoA + C24:0-CoA Acyl-CoA Oxidase, etc. Sphingolipids (e.g., C26-Ceramide) Sphingolipids (e.g., C26-Ceramide) Cerotyl-CoA->Sphingolipids (e.g., C26-Ceramide) CERS3 Acetyl-CoA + C22:0-CoA Acetyl-CoA + C22:0-CoA Lignoceroyl-CoA->Acetyl-CoA + C22:0-CoA Acyl-CoA Oxidase, etc. Sphingolipids (e.g., C24-Ceramide) Sphingolipids (e.g., C24-Ceramide) Lignoceroyl-CoA->Sphingolipids (e.g., C24-Ceramide) CERS2

Figure 1: Simplified metabolic pathways of this compound and lignocerate.

Experimental_Workflow Biological Sample (Fibroblasts, Plasma) Biological Sample (Fibroblasts, Plasma) Lipid Extraction Lipid Extraction Biological Sample (Fibroblasts, Plasma)->Lipid Extraction Hydrolysis & Derivatization (Methylation) Hydrolysis & Derivatization (Methylation) Lipid Extraction->Hydrolysis & Derivatization (Methylation) GC-MS or ESI-MS/MS Analysis GC-MS or ESI-MS/MS Analysis Hydrolysis & Derivatization (Methylation)->GC-MS or ESI-MS/MS Analysis Quantification of C24:0 and C26:0 Quantification of C24:0 and C26:0 GC-MS or ESI-MS/MS Analysis->Quantification of C24:0 and C26:0 Calculation of C24:0/C22:0 and C26:0/C22:0 Ratios Calculation of C24:0/C22:0 and C26:0/C22:0 Ratios Quantification of C24:0 and C26:0->Calculation of C24:0/C22:0 and C26:0/C22:0 Ratios Data Interpretation Data Interpretation Calculation of C24:0/C22:0 and C26:0/C22:0 Ratios->Data Interpretation

Figure 2: General experimental workflow for VLCFA analysis.

Experimental Protocols

Measurement of Peroxisomal Beta-Oxidation in Cultured Fibroblasts

This protocol is adapted from methods described for measuring fatty acid oxidation in cultured human skin fibroblasts.[11][12]

1. Cell Culture:

  • Culture human skin fibroblasts in appropriate media (e.g., DMEM with 10% fetal bovine serum) until confluent.

  • Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

2. Radiolabeling and Incubation:

  • Resuspend a known number of cells (e.g., 1 x 10^6 cells) in a reaction mixture containing [1-¹⁴C]-labeled cerotic acid or [1-¹⁴C]-labeled lignoceric acid.

  • The reaction buffer should contain components necessary for beta-oxidation, such as ATP, coenzyme A (CoA), Mg²⁺, and NAD⁺.[6]

  • Incubate the cell suspension at 37°C for a defined period (e.g., 2 hours).

3. Measurement of Beta-Oxidation Products:

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Capture the released ¹⁴CO₂ in a trapping agent (e.g., a filter paper soaked in hyamine hydroxide) placed in a sealed flask.

  • Separate the aqueous phase (containing water-soluble products of beta-oxidation) from the lipid phase by centrifugation.

  • Measure the radioactivity in the CO₂ trap and the aqueous phase using liquid scintillation counting.

  • Express the rate of beta-oxidation as nmol of radiolabeled substrate oxidized per hour per mg of cell protein.

Quantification of this compound and Lignocerate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general overview for the quantification of VLCFAs in biological samples.

1. Sample Preparation:

  • For plasma or serum samples, add an internal standard (e.g., a deuterated VLCFA) to a known volume of the sample.

  • For cultured cells, wash the cell pellet with PBS and add the internal standard.

2. Lipid Extraction and Hydrolysis:

  • Extract total lipids from the sample using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Evaporate the solvent under a stream of nitrogen.

  • Hydrolyze the lipid extract to release free fatty acids by heating with a methanolic acid or base solution (e.g., 5% HCl in methanol or 0.5 M NaOH in methanol).

3. Derivatization:

  • Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) by heating with a derivatizing agent such as boron trifluoride-methanol.

4. GC-MS Analysis:

  • Inject the FAMEs onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation).

  • Use a temperature program that allows for the separation of C24:0 and C26:0 methyl esters.

  • Detect the eluting FAMEs using a mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes.

5. Quantification:

  • Generate a calibration curve using known concentrations of this compound and lignocerate standards.

  • Calculate the concentrations of this compound and lignocerate in the samples by comparing their peak areas to that of the internal standard and referencing the calibration curve.

Conclusion

This compound and lignocerate, while closely related structurally, exhibit nuanced differences in their metabolic pathways and biological implications. The exclusive peroxisomal degradation of this compound highlights its unique metabolic constraints. Their accumulation in X-ALD underscores their critical role in myelin integrity and neurological function. Further research focusing on direct comparative studies of their enzymatic kinetics and their precise impact on membrane biophysics will be invaluable for a deeper understanding of their distinct roles and for the development of targeted therapies for VLCFA-related disorders.

References

Safety Operating Guide

Proper Disposal of Cerotate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential procedural guidance for the proper disposal of cerotate, also known as hexacosanoate, which encompasses cerotic acid and its various salts and esters.

Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing environmental impact. The following steps are based on general best practices for chemical waste management. However, it is imperative to consult your institution's specific safety protocols and a qualified waste management provider.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.

While GHS hazard classifications for hexacosanoic acid (cerotic acid) are not uniform across all sources, some data suggests it may cause skin, eye, and respiratory irritation[1]. Therefore, caution is advised.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound Waste."

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Cross-contamination can lead to hazardous reactions.

  • Waste Accumulation:

    • For solid this compound waste, use a securely sealed, non-reactive container.

    • For solutions containing this compound, use a leak-proof, non-reactive container. If the solvent is flammable, store the waste in a flammable safety cabinet.

    • All waste containers must be kept closed except when adding waste.

  • Container Management:

    • Ensure the exterior of the waste container is clean and free of contamination.

    • Properly label the container with the full chemical name ("this compound Waste" or "Hexacosanoic Acid Waste"), the primary hazards (e.g., "Irritant"), and the accumulation start date.

  • Storage:

    • Store the accumulated waste in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from ignition sources and incompatible materials.

  • Final Disposal:

    • Dispose of this compound waste through your institution's licensed hazardous waste disposal program.[2]

    • Do not discharge this compound waste down the drain or dispose of it in regular trash.[2]

    • Consult your institution's Environmental Health and Safety (EHS) office or a designated waste management authority for specific collection and disposal procedures.[3]

Waste Management Hierarchy

In line with best practices for chemical management, consider the following hierarchy to minimize waste generation:

PriorityActionDescription
1Reduction Only prepare the amount of this compound solution needed for your experiment.
2Reuse If possible and safe, consider reusing unadulterated this compound for other applications.
3Recycling Consult with the manufacturer or your waste management provider about potential recycling options.[3]
4Disposal If the above options are not feasible, dispose of the waste responsibly following the outlined procedures.[3]

Experimental Workflow for this compound Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste as 'this compound' A->C B Work in a Ventilated Area (Fume Hood) B->C D Use a Designated, Labeled, and Sealed Waste Container C->D E Segregate from Incompatible Wastes D->E F Store in Satellite Accumulation Area E->F G Ensure Area is Secure and Well-Ventilated F->G H Contact Institutional EHS or Waste Management G->H I Arrange for Pickup by Licensed Waste Hauler H->I J Complete Waste Manifest Documentation I->J

This compound Waste Disposal Workflow

This workflow diagram illustrates the key steps from initial preparation and handling to the final, compliant disposal of this compound waste. Following these procedures diligently will help ensure the safety of laboratory personnel and the protection of the environment.

References

Personal protective equipment for handling Cerotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cerotate (the conjugate base of Cerotic Acid or Hexacosanoic Acid). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with the handling of this very long-chain saturated fatty acid.

I. Understanding the Compound

This compound is the salt or ester form of cerotic acid, a 26-carbon saturated fatty acid.[1] It is naturally found in substances like beeswax and carnauba wax.[1] In research and development, it is handled as a white, solid powder.[2] While generally stable, it is important to be aware of its association with adrenoleukodystrophy, a metabolic disorder characterized by the accumulation of very long-chain fatty acids.[1][3]

II. Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. This is based on established protocols for its parent compound, cerotic acid, and general best practices for handling fine chemical powders.

PPE Category Item Specifications & Use
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. For incidental contact, disposable nitrile gloves are the minimum requirement and should be replaced immediately after contact.[4] For extended handling, heavy-duty gloves should be worn.
Eye & Face Protection Safety glasses with side shields or chemical splash gogglesSafety glasses are the minimum requirement.[4][5] When there is a potential for dust generation or splashing, chemical splash goggles are required. A face shield worn over safety glasses offers additional protection.[4]
Body Protection Laboratory coatA standard lab coat is the minimum required protection.
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated.[5] Use in a well-ventilated area or under a fume hood is essential to minimize inhalation.

III. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

A. Preparation

  • Hazard Assessment: Before commencing work, thoroughly review this safety guide and the Safety Data Sheet (SDS) for cerotic acid.

  • Work Area Setup: Prepare a clean and uncluttered workspace, preferably within a chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and designated waste containers.

  • Emergency Equipment Check: Ensure that an eyewash station and safety shower are easily accessible and in good working order.

B. Handling and Use

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Dispensing: As this compound is a solid, use a spatula or scoop for transfers to avoid generating dust.[4]

  • Heating: If heating is necessary, use a controlled method such as a heating mantle or water bath within a fume hood. Avoid open flames.[4]

C. Post-Handling

  • Decontamination: Thoroughly clean the work area and any reusable equipment after use.

  • PPE Removal: Remove PPE in the correct sequence to prevent cross-contamination: gloves first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep A. Preparation cluster_handling B. Handling & Use cluster_post C. Post-Handling prep1 Hazard Assessment prep2 Work Area Setup prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Emergency Equipment Check prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Dispensing handle1->handle2 handle3 Heating (if required) handle2->handle3 post1 Decontamination handle3->post1 post2 PPE Removal post1->post2 post3 Hand Washing post2->post3

Figure 1. Standard operational workflow for handling this compound.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical for environmental and laboratory safety.

A. Waste Segregation

  • Keep waste containers for this compound and its residues separate from other chemical waste streams.

B. Container Labeling

  • Clearly label all waste containers with "this compound Waste" and include any solvent information.

C. Disposal Method

  • Dispose of this compound waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Contaminated disposables (e.g., gloves, paper towels) should be placed in a sealed bag and disposed of as chemical waste.

G cluster_waste This compound Waste Disposal waste1 Segregate this compound Waste waste2 Label Waste Container waste1->waste2 waste4 Dispose of Contaminated Disposables waste1->waste4 waste3 Dispose via EHS Guidelines waste2->waste3

Figure 2. Logical flow for the proper disposal of this compound waste.

V. Quantitative Data Summary

The following table provides key quantitative data for cerotic acid, the parent compound of this compound.

Property Value Reference
Molecular Formula C₂₆H₅₂O₂[1]
Molar Mass 396.70 g/mol [1]
Melting Point 87 - 89 °C (188.6 - 192.2 °F)[2]
Boiling Point 250 °C (482 °F) at 0.01 mbar[2]
Flash Point > 110 °C (> 230 °F)[2]

This guide is intended to provide essential, immediate safety and logistical information. Always consult the most recent Safety Data Sheet for cerotic acid and your institution's specific safety protocols before handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerotate
Reactant of Route 2
Cerotate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.